molecular formula C12H14N2O2 B192812 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 152628-03-0

4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B192812
CAS No.: 152628-03-0
M. Wt: 218.25 g/mol
InChI Key: XWAJTVCEILFDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid (CAS 152628-03-0) is a high-value benzimidazole derivative with significant applications in pharmaceutical and chemical research. This compound serves as a critical synthetic intermediate in the production of Telmisartan, an angiotensin II receptor blocker used to treat hypertension . Beyond its pharmaceutical utility, research published in Acta Chimica Slovaca has demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments, functioning through adsorption to form a protective layer on the metal surface . The compound is characterized by its high purity, with HPLC analysis confirming levels up to 99.32% . It has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol . Its physical properties include a melting point of approximately 300°C and a characteristic white to off-white or light brown powder appearance . It is supplied with supporting quality documentation, including NMR spectra and certificates of analysis, to ensure consistency and reliability for research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-methyl-2-propyl-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-4-10-13-9-6-8(12(15)16)5-7(2)11(9)14-10/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAJTVCEILFDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437532
Record name 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152628-03-0
Record name 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152628-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole-5-carboxylic acid, 7-methyl-2-propyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.846
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis Pathway of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, a key intermediate in the manufacturing of the angiotensin II receptor antagonist, Telmisartan. This document details the chemical reactions, experimental protocols, and quantitative data associated with the synthesis, presented in a format tailored for researchers and professionals in the field of drug development.

Introduction

This compound is a crucial building block in the synthesis of Telmisartan, a widely prescribed medication for the treatment of hypertension. The efficient and scalable synthesis of this intermediate is of significant interest to the pharmaceutical industry. This guide outlines a common and effective synthetic route, commencing from commercially available starting materials.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a three-step process starting from methyl 4-amino-3-methylbenzoate. The pathway involves:

  • Acylation and Nitration: Protection of the amino group via acylation followed by regioselective nitration to introduce a nitro group at the 5-position.

  • Reductive Cyclization: Reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the benzimidazole ring system.

  • Hydrolysis: Saponification of the methyl ester to yield the final carboxylic acid product.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

This step involves the acylation of methyl 4-amino-3-methylbenzoate with butyryl chloride, followed by nitration.

Protocol: Methyl 4-amino-3-methylbenzoate (8.25 g, 50 mmol) is acylated with butyryl chloride (5.3 ml, 50 mmol) in chlorobenzene at 100 °C. Following the acylation, the resulting amide is subjected to nitration using fuming nitric acid in 60% sulfuric acid at 0 °C.[1] The reaction mixture is then carefully poured into ice-water. The precipitated solid is filtered and recrystallized from a mixture of ethanol and water to yield the desired product.

Step 2: Synthesis of Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate

This step involves the reduction of the nitro group of methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate and subsequent cyclization to the benzimidazole.

Protocol: Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is reduced using a suitable reducing agent. A common method involves catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere in methanol.[2][3] After the reduction is complete, the catalyst is filtered off. The resulting amine intermediate is then cyclized by heating in glacial acetic acid at 100-110 °C for 1.5 hours.[2] After the reaction, the acetic acid is evaporated, and the pH of the residue is adjusted to 9-9.5 with concentrated ammonia to precipitate the product.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Protocol 1 (One-Pot Reduction, Cyclization, and Hydrolysis): Methyl 3-methyl-4-butyrylamino-5-nitrobenzoate (10 g, 0.036 mol) is suspended in 60 ml of water and heated to 70-80 °C. A suspension of sodium dithionite (21.75 g, 0.124 mol) in 60 ml of water is added slowly, and the mixture is heated to 90-100 °C. Upon completion of the reaction, the pH is adjusted to 10-11. The reaction is monitored by TLC until the starting material disappears. Subsequently, the pH is adjusted to 6-6.5 to precipitate the product, which is then filtered and dried.[4]

Protocol 2 (Stepwise Hydrolysis): Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate is dissolved in a mixture of methanol and a 15% aqueous sodium hydroxide solution. The mixture is refluxed for 5 hours. After cooling, the solution is acidified to a pH below 7 with hydrochloric acid to precipitate the product. The solid is collected by filtration and can be further purified by recrystallization from an ethanol/water mixture.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Acylation & NitrationButyryl chloride, HNO₃/H₂SO₄Chlorobenzene100 (acylation), 0 (nitration)-~77-88%[1][4]
2Reductive CyclizationPd/C, H₂, Acetic AcidMethanol, Acetic AcidRT (reduction), 100-110 (cyclization)4 (reduction), 1.5 (cyclization)~90%[2]
3HydrolysisSodium Dithionite/NaOH or NaOHWater/Methanol90-100 (Protocol 1), Reflux (Protocol 2)-~96.4% (Protocol 1)[4]

Table 2: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoateC₁₃H₁₆N₂O₅280.28152-154-
Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylateC₁₃H₁₆N₂O₂232.28-Brown powder
This compoundC₁₂H₁₄N₂O₂218.25-White powder

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformations in the synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Acylation & Nitration cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Hydrolysis A Methyl 4-amino-3-methylbenzoate B Methyl 4-(butyrylamino)-3-methylbenzoate A->B Butyryl chloride C Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate B->C HNO3 / H2SO4 D Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate C->D Reduction (e.g., Pd/C, H2) E Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate D->E Cyclization (Acetic Acid) F This compound E->F Hydrolysis (NaOH) Workflow start Start: Methyl 4-amino-3-methylbenzoate acylation Acylation with Butyryl Chloride start->acylation nitration Nitration with HNO3/H2SO4 acylation->nitration isolation1 Isolate Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate nitration->isolation1 reduction Reduction of Nitro Group isolation1->reduction cyclization Benzimidazole Ring Formation reduction->cyclization isolation2 Isolate Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate cyclization->isolation2 hydrolysis Ester Hydrolysis isolation2->hydrolysis purification Purification and Drying hydrolysis->purification end Final Product: this compound purification->end

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, a key intermediate in the synthesis of the angiotensin II receptor antagonist, Telmisartan.[1][2] The information presented herein is intended to support research, development, and quality control activities involving this compound.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These values have been compiled from various chemical data sources. It is important to note that some of these values are predicted through computational models and should be confirmed by experimental analysis for critical applications.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₂[3][4][5]
Molecular Weight 218.25 g/mol [2][4][6]
Melting Point 300 °C[4]
Boiling Point (Predicted) 491.8 ± 25.0 °C[4]
pKa (Predicted) 3.19 ± 0.30
LogP (Computational) 2.52202[3]
Solubility Soluble in DMSO, Methanol[4]
Appearance Pale Yellow to Tan Powder
Density (Predicted) 1.259 ± 0.06 g/cm³[4]
Topological Polar Surface Area (TPSA) 65.98 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 3[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are provided below. These are generalized methods standard in organic and medicinal chemistry.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid compound.

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or digital temperature probe is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point. For pure compounds, this range is typically narrow (0.5-1 °C).

Boiling Point Determination (Thiele Tube Method - for liquids, adapted for high-boiling solids)

While the provided boiling point is predicted due to the high temperature, a general method for its experimental determination is as follows. Given the high melting point, this compound will likely decompose before boiling at atmospheric pressure.

  • Sample Preparation: A small amount of the substance is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the sample.

  • Apparatus: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).

  • Procedure: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles. The heating is continued until a steady stream of bubbles emerges. The heat source is then removed.

  • Data Recording: The liquid in the fusion tube will begin to cool and contract. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

  • Sample Preparation: A precise weight of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration (e.g., 0.01 M).

  • Apparatus: A calibrated pH meter with a combination electrode and a burette for the addition of a standardized titrant (e.g., 0.1 M NaOH) are required.

  • Procedure: The solution of the compound is placed in a beaker with the pH electrode immersed. The standardized base is added in small, precise increments from the burette. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • System Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: A known concentration of the compound is prepared in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A known volume of the prepared solution is added to a known volume of the other phase in a separatory funnel. The funnel is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: The two phases are allowed to separate completely. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Aqueous Solubility Determination (Shake-Flask Method)
  • Sample Preparation: An excess amount of the solid compound is added to a known volume of water or a buffered aqueous solution in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • Sample Processing: The resulting suspension is filtered or centrifuged to remove the undissolved solid, yielding a saturated solution.

  • Analysis: The concentration of the compound in the clear, saturated solution is determined by a suitable analytical method, such as HPLC or LC-MS. This concentration represents the aqueous solubility of the compound at that temperature.

Visualizations

Synthetic Pathway of Telmisartan

This compound is a crucial building block in the multi-step synthesis of Telmisartan. The following diagram illustrates a simplified workflow of its role in this process.

G Simplified Synthetic Workflow for Telmisartan A 4-Amino-3-methylbenzoic acid methyl ester B Methyl 4-(butyrylamino)-3-methylbenzoate A->B Acylation C Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate B->C Nitration D This compound C->D Reduction & Cyclization E Condensation with N-methyl-o-phenylenediamine D->E Activation F 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole E->F G Alkylation with 4'-(bromomethyl)biphenyl-2-carboxylic acid tert-butyl ester F->G H Telmisartan tert-butyl ester G->H I Telmisartan H->I Hydrolysis

Caption: Synthetic route to Telmisartan highlighting the key intermediate.

References

A Technical Guide to the Mechanism of Action of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid (Telmisartan)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, widely known as Telmisartan, is a potent, long-acting antihypertensive agent.[1] Its primary mechanism of action is the highly selective and insurmountable antagonism of the angiotensin II type 1 (AT1) receptor.[1][2] Uniquely among angiotensin II receptor blockers (ARBs), Telmisartan also functions as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), conferring additional metabolic benefits.[3][4] This document provides an in-depth examination of these dual mechanisms, presenting quantitative pharmacological data, detailed experimental protocols, and visual representations of the associated signaling pathways to support further research and development.

Primary Mechanism of Action: AT1 Receptor Antagonism

Telmisartan exerts its principal therapeutic effect by intervening in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[5]

Selective Blockade of the AT1 Receptor

Angiotensin II is the primary pressor agent of the RAAS, mediating its effects by binding to receptors such as the AT1 receptor located in tissues like vascular smooth muscle and the adrenal gland.[1][6] Telmisartan selectively and potently blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting downstream effects including vasoconstriction, aldosterone secretion, cardiac stimulation, and renal sodium reabsorption.[1][5][6]

Telmisartan's affinity for the AT1 receptor is over 3,000 times greater than its affinity for the AT2 receptor, ensuring a highly specific action.[6] This blockade is characterized as "insurmountable," a feature attributed to its exceptionally slow dissociation rate from the receptor.[2][7] This prolonged receptor occupancy contributes to its long-lasting, 24-hour blood pressure-lowering effect from a single daily dose.[2][6] Molecular modeling studies suggest that a unique "delta lock" structure in the Telmisartan molecule is responsible for its strong and durable binding to the AT1 receptor.[8] Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, Telmisartan does not inhibit kininase II, the enzyme that degrades bradykinin, and therefore does not affect the response to bradykinin.[6]

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin (from Kidney) Renin->Angiotensinogen Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE ACE (Lungs, Endothelium) ACE->Angiotensin_I AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Effects Vasoconstriction Aldosterone Secretion Sodium & Water Retention AT1_Receptor->Effects Telmisartan Telmisartan Telmisartan->AT1_Receptor BLOCKS BP_Increase Blood Pressure Increase Effects->BP_Increase PPARg_Pathway cluster_nucleus Cellular Nucleus Telmisartan Telmisartan PPARg PPARγ Telmisartan->PPARg activates (partial agonist) Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer forms dimer with RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE binds to Transcription Target Gene Transcription PPRE->Transcription initiates Nucleus Nucleus Metabolic_Effects Improved Insulin Sensitivity Glucose & Lipid Homeostasis Anti-inflammatory Effects Transcription->Metabolic_Effects Exp_Workflow prep 1. Prepare AT1 Receptor Membranes setup 2. Set up Assay Plate: - Membranes - Radioligand ([L]*) - Telmisartan (Inhibitor) prep->setup incubate 3. Incubate (e.g., 60 min @ 37°C) setup->incubate filter 4. Rapid Filtration (Separate Bound from Free [L]*) incubate->filter count 5. Gamma Counting (Measure Bound Radioactivity) filter->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

References

A Technical Guide to the Biological Activity of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of derivatives of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid. This core structure is a key component of Telmisartan, a potent angiotensin II receptor antagonist. Beyond its well-documented role in cardiovascular diseases, derivatives of this scaffold have shown promise as anticancer and antimicrobial agents. This document consolidates quantitative biological data, details key experimental methodologies, and visualizes relevant signaling pathways and workflows to serve as a valuable resource for researchers in drug discovery and development.

Core Biological Activities

The primary biological activities associated with this compound derivatives are angiotensin II receptor antagonism, anticancer, and antimicrobial activities.

Angiotensin II Receptor Antagonism

This compound is a crucial intermediate in the synthesis of Telmisartan, a selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] Angiotensin II, a key peptide hormone in the renin-angiotensin system, elevates blood pressure by stimulating G protein-coupled receptors in vascular smooth muscle.[3] AT1 receptor antagonists like Telmisartan are widely used in the treatment of hypertension.[4][5]

The binding of angiotensin II to the AT1 receptor initiates a signaling cascade that leads to vasoconstriction and other physiological responses. AT1 receptor antagonists competitively inhibit this binding, leading to vasodilation and a reduction in blood pressure.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives.[6] Telmisartan itself has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those of the colon, endometrium, and urological system.[7] The anticancer mechanisms of these compounds are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[8]

Antimicrobial Activity

The benzimidazole scaffold is present in a variety of antimicrobial agents.[9] While specific data for derivatives of this compound are limited, the general class of benzimidazoles has shown activity against a range of bacteria and fungi. The mechanism of action often involves the disruption of microbial cellular processes.

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activities of this compound derivatives, primarily focusing on Telmisartan and its analogues.

Table 1: Angiotensin II Receptor Antagonism

CompoundAssay TypeTargetIC50 (nM)Reference
Telmisartan Analogue (BIBR 277)Radioligand Binding AssayAT1 ReceptorLow nanomolar range[5]

Table 2: Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIncubation Time (h)GI50/IC50 (µM)Reference
Telmisartan Analogue (11a)Various (NCI-60 panel)MTT Assay480.16 - 3.6[6]
Telmisartan Analogue (12a)Various (NCI-60 panel)MTT Assay480.16 - 3.6[6]
Telmisartan Analogue (12b)Various (NCI-60 panel)MTT Assay480.16 - 3.6[6]
TelmisartanHT29 (Colon Cancer)MTT Assay24~1[7]
TelmisartanSW-480 (Colon Cancer)MTT Assay24~2[7]
TelmisartanSW620 (Colon Cancer)MTT Assay24~0.5[7]
Benzimidazole Derivative (7)C6 (Glioma)MTT Assay7215.67 µg/mL[10]
Benzimidazole Derivative (3)HepG2 (Liver Cancer)MTT Assay7225.14[8]
Benzimidazole Derivative (3)MCF-7 (Breast Cancer)MTT Assay7222.41[8]
Benzimidazole Derivative (3)DLD-1 (Colon Cancer)MTT Assay7241.97[8]
Imidazo[1,2-a]pyridine Hybrid (HB9)A549 (Lung Cancer)MTT Assay2450.56[11]
Imidazo[1,2-a]pyridine Hybrid (HB10)HepG2 (Liver Cancer)MTT Assay2451.52[11]

Table 3: Antimicrobial Activity

Compound ClassOrganism(s)MethodMIC (µg/mL)Reference
Benzimidazole DerivativesS. aureus, S. epidermidis, M. luteusBroth MicrodilutionVariable[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Angiotensin II Receptor Binding Assay (Radioligand-Based)

Objective: To determine the binding affinity of test compounds to the angiotensin II type 1 (AT1) receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the AT1 receptor.

  • Radioligand (e.g., [³H]Telmisartan or [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Unlabeled competitor (e.g., Telmisartan or Losartan) for non-specific binding determination.

  • Test compounds.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Plate Setup: Prepare triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Prepare a fixed concentration of the radioligand in assay buffer.

    • Prepare a high concentration of the unlabeled competitor (e.g., 10 µM) for determining non-specific binding.

  • Assay:

    • To the "total binding" wells, add the membrane preparation and the radioligand.

    • To the "non-specific binding" wells, add the membrane preparation, radioligand, and the high concentration of the unlabeled competitor.

    • To the test compound wells, add the membrane preparation, radioligand, and the serially diluted test compounds.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[12]

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (medium with the same concentration of solvent used for the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the test compound and determine the IC50 or GI50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microorganisms.

Materials:

  • Microbial strains of interest.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test compounds dissolved in a suitable solvent.

  • 96-well microtiter plates.

  • Standard antimicrobial agents for positive control.

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.

Angiotensin_II_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C DAG->PKC Activates Response Physiological Response (Vasoconstriction, etc.) Ca_Release->Response PKC->Response Antagonist AT1R Antagonist (e.g., Telmisartan) Antagonist->AT1R Blocks Cytotoxicity_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding compound_treatment Treat with Test Compound Derivatives cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability and Determine IC50 read_absorbance->data_analysis end End data_analysis->end Apoptosis_Signaling Derivative Benzimidazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Bcl2 Bcl-2 Derivative->Bcl2 Inhibits Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Mitochondria->Bax Activates CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Guide: 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid (CAS 152628-03-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid (CAS 152628-03-0). This compound is a key intermediate in the synthesis of the angiotensin II receptor antagonist, Telmisartan.[1][2]

Chemical Structure and Properties

This compound is a benzimidazole derivative with a carboxylic acid functional group. The structure consists of a fused bicyclic system containing a benzene ring and an imidazole ring, with methyl and propyl substituents.

Synonyms: 7-methyl-2-propyl-3H-benzo[d]imidazole-5-carboxylic acid, Telmisartan Intermediate 3.[3][4]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 152628-03-0[3][4]
Molecular Formula C₁₂H₁₄N₂O₂[3]
Molecular Weight 218.26 g/mol [3]
Appearance Pale Yellow to Tan Powder[5]
Melting Point 286 - 300 °C[4][5]
Boiling Point (Predicted) 491.8 ± 25.0 °C[4]
Density (Predicted) 1.259 ± 0.06 g/cm³[4]
pKa (Predicted) 3.19 ± 0.30[4]
Solubility Soluble in DMSO, Methanol[4][5]
InChIKey XWAJTVCEILFDGU-UHFFFAOYSA-N[6]
SMILES CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)O

Synthesis

This compound is primarily synthesized as a crucial intermediate for Telmisartan. Several synthetic routes have been reported in scientific literature and patents. Below are detailed experimental protocols for two common methods.

Synthesis Workflow

SynthesisWorkflow cluster_method1 Method 1: From Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate cluster_method2 Method 2: From Methyl 3-methyl-4-butyrylamino-5-nitrobenzoate A1 Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate B1 Cyclization in Xylene and HCl A1->B1 C1 Saponification with NaOH B1->C1 D1 Acidification and Recrystallization C1->D1 E1 This compound D1->E1 Telmisartan Telmisartan Synthesis E1->Telmisartan A2 Methyl 3-methyl-4-butyrylamino-5-nitrobenzoate B2 Reduction with Sodium Dithionite A2->B2 C2 pH Adjustment B2->C2 D2 Filtration and Drying C2->D2 E2 This compound D2->E2 E2->Telmisartan

Synthesis pathways for this compound.
Experimental Protocols

Method 1: Synthesis from Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate

This method involves the cyclization of an aminobenzoate derivative followed by saponification.

Materials:

  • Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate

  • Xylene

  • Hydrochloric acid (concentrated)

  • Methanol

  • Sodium hydroxide (15% aqueous solution)

  • Ethanol

  • Water

Procedure:

  • A mixture of methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate (13 g, 52 mmol), xylene (60 mL), and hydrochloric acid (130 mL) is refluxed for 3 hours at 150 °C.

  • The reaction mixture is then concentrated under reduced pressure.

  • To the residue, 80 mL of methanol and 110 mL of 15% sodium hydroxide solution are added.

  • The resulting solution is refluxed for 5 hours at 110 °C.

  • After cooling, the pH of the solution is adjusted to below 7 with a suitable acid to precipitate the product.

  • The precipitate is filtered and recrystallized from an ethanol/water mixture (5:1) to yield the pure this compound as a white powder.

Method 2: Synthesis from Methyl 3-methyl-4-butyrylamino-5-nitrobenzoate

This protocol utilizes a reduction of a nitro group followed by cyclization.

Materials:

  • Methyl 3-methyl-4-butyrylamino-5-nitrobenzoate

  • Sodium dithionite

  • Water

Procedure:

  • Methyl 3-methyl-4-butyrylamino-5-nitrobenzoate (10 g, 0.036 mol) is suspended in 60 mL of water and heated to 70-80 °C.

  • A suspension of sodium dithionite (21.75 g, 0.124 mol) in 60 mL of water is added slowly to the heated mixture.

  • The reaction temperature is then raised to 90-100 °C.

  • Upon completion of the reaction (monitored by TLC), the pH of the mixture is adjusted to 10-11 and stirring is continued until the starting material is completely consumed.

  • Subsequently, the pH is adjusted to 6-6.5 to precipitate the product.

  • The resulting solid is filtered and dried at 45-50 °C to afford this compound.

Role in Telmisartan Synthesis

This compound is a critical building block in the multi-step synthesis of Telmisartan. It undergoes condensation with N-methyl-o-phenylenediamine to form the dibenzimidazole core of the final drug molecule.

TelmisartanSynthesis A This compound (CAS 152628-03-0) C Condensation (e.g., with PPA or POCl3) A->C B N-methyl-o-phenylenediamine B->C D 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole C->D E Alkylation with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate derivative D->E F Telmisartan Precursor E->F G Hydrolysis F->G H Telmisartan G->H

Role of CAS 152628-03-0 in the synthesis of Telmisartan.

Potential Applications: Corrosion Inhibition

Benzimidazole and its derivatives are known to be effective corrosion inhibitors for various metals and alloys in acidic media. Their efficacy is attributed to the presence of heteroatoms (nitrogen) and the aromatic ring system, which can adsorb onto the metal surface and form a protective film.

General Experimental Protocol for Corrosion Inhibition Studies

For researchers interested in evaluating the corrosion inhibition properties of this compound, the following general experimental methodologies, commonly employed for similar benzimidazole derivatives, can be adapted.

1. Gravimetric Method (Weight Loss)

This method provides a direct measure of the corrosion rate.

  • Materials: Mild steel coupons of known dimensions and weight, corrosive medium (e.g., 1 M HCl), various concentrations of the inhibitor solution.

  • Procedure:

    • Clean and weigh the mild steel coupons.

    • Immerse the coupons in the corrosive medium with and without different concentrations of the inhibitor for a specified period at a constant temperature.

    • After the immersion period, remove the coupons, clean off the corrosion products, dry, and reweigh.

    • Calculate the corrosion rate and the inhibition efficiency.

2. Electrochemical Methods

These techniques provide insights into the mechanism of corrosion inhibition.

  • Potentiodynamic Polarization: This method determines the effect of the inhibitor on the anodic and cathodic corrosion reactions.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the formation of the protective film and the charge transfer resistance at the metal-solution interface.

A typical experimental setup would involve a three-electrode cell with the mild steel sample as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode.

CorrosionWorkflow cluster_gravimetric Gravimetric Analysis cluster_electrochemical Electrochemical Analysis A1 Prepare & Weigh Metal Coupons B1 Immerse in Corrosive Medium (with/without inhibitor) A1->B1 C1 Clean & Reweigh Coupons B1->C1 D1 Calculate Corrosion Rate & Inhibition Efficiency C1->D1 A2 Prepare Three-Electrode Cell B2 Potentiodynamic Polarization A2->B2 C2 Electrochemical Impedance Spectroscopy (EIS) A2->C2 D2 Analyze Data to Determine Inhibition Mechanism B2->D2 C2->D2

References

An In-depth Technical Guide to 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid: A Key Intermediate in the Synthesis of Telmisartan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, a critical intermediate in the synthesis of the angiotensin II receptor blocker (ARB), Telmisartan. This document outlines the synthesis, chemical properties, and biological significance of this compound, with a focus on its role in the production of Telmisartan.

Introduction

This compound is a benzimidazole derivative that serves as a pivotal building block in the manufacturing of Telmisartan, an essential antihypertensive drug.[1][2] Its molecular structure is foundational to the formation of the bis-benzimidazole core of Telmisartan.[1] Understanding the synthesis and chemical characteristics of this intermediate is crucial for the efficient and high-yield production of Telmisartan. While the intermediate itself is not known to possess significant biological activity, its purity and quality directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will delve into the detailed synthesis protocols for this intermediate and its subsequent conversion to Telmisartan, alongside an exploration of Telmisartan's mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₄N₂O₂[3]
Molecular Weight 218.25 g/mol [3]
Appearance White to slightly yellowish solid/powder[3]
CAS Number 152628-03-0[2]
Crystal System Tetragonal[3]
Dihedral Angle The benzene and imidazole rings are nearly coplanar, with a dihedral angle of 2.47 (14)°.[3]

Synthesis of this compound

The most commonly cited synthesis of the title compound starts from methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. The process involves a reduction of the nitro group followed by cyclization to form the benzimidazole ring.

Experimental Protocols

Method 1: Synthesis from Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

This two-step one-pot method involves the reduction of the nitro group of methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate to an amine, followed by in-situ cyclization to form the benzimidazole ring, and subsequent hydrolysis of the ester to the carboxylic acid.

  • Step 1: Preparation of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

    • Methyl 4-amino-3-methylbenzoate is reacted with butyryl chloride in chloroform to produce methyl 4-butyrylamino-3-methylbenzoate.[4]

    • The resulting compound is then nitrated using 95% fuming nitric acid at a temperature of -10°C to -5°C to yield methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. The overall yield for this step is reported to be 88%.

  • Step 2: Reduction and Cyclization to form this compound

    • A suspension of methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (10 g, 0.036 mol) in 60 ml of water is heated to 70-80 °C.[5]

    • A suspension of sodium dithionite (21.75 g, 0.124 mol) in 60 ml of water is added slowly, and the mixture is heated to 90-100 °C.[5]

    • Upon completion of the reaction (monitored by TLC for the disappearance of the starting material), the pH of the reaction mixture is adjusted to 10-11.[5]

    • The temperature is maintained with continued stirring.[5]

    • Subsequently, the pH is adjusted to 6-6.5.[5]

    • The resulting solid is filtered and dried at 45-50 °C to afford 2-n-propyl-4-methyl-6-carboxybenzimidazole.[5]

Method 2: Alternative Cyclization and Hydrolysis

  • Step 1: Preparation of Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate

    • This intermediate is prepared by the reduction of the nitro group of methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.

  • Step 2: Cyclization and Hydrolysis

    • Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate (13 g, 52 mmol) is refluxed in a mixture of xylene (60 mL) and hydrochloric acid (130 mL) for 3 hours at 423 K.[3]

    • The mixture is concentrated under reduced pressure.[3]

    • 80 mL of methanol and 110 mL of 15% sodium hydroxide are added, and the solution is refluxed for 5 hours at 383 K.[3]

    • The pH is adjusted to below 7, and the precipitated product is filtered.[3]

    • Recrystallization from an ethanol/water mixture (5:1) affords the final product as a white powder.[3]

Quantitative Data
Starting MaterialReagentsReaction ConditionsProductYieldReference
Methyl 4-amino-3-methylbenzoate1. Butyryl chloride, Chloroform2. 95% fuming nitric acid-10°C to -5°CMethyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate88%[4]
Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoateSodium dithionite, Water90-100°CThis compound96.4%[5]
Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate1. Xylene, HCl2. Methanol, NaOH1. Reflux at 423 K for 3h2. Reflux at 383 K for 5hThis compoundNot specified[3]

Role in Telmisartan Synthesis

This compound is a crucial intermediate for the synthesis of Telmisartan. The subsequent steps involve the formation of the second benzimidazole ring and the attachment of the biphenyl moiety.

Experimental Protocol: Synthesis of Telmisartan
  • Step 1: Formation of 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole

    • This compound is reacted with N-methyl-o-phenylenediamine in the presence of a condensing agent.[6][7]

    • In one method, 44.75 g of the carboxylic acid and 50.01 g of N-methyl-o-phenylenediamine are dissolved in 560 mL of xylene.[6] The mixture is cooled to 5°C, and 76.5 mL of phosphorus oxychloride is added.[6] The reaction is stirred at room temperature for 1 hour and then refluxed.[6]

    • After cooling, the reaction is neutralized with sodium hydroxide and hydrochloric acid solutions to yield the bis-benzimidazole intermediate.[6]

  • Step 2: N-alkylation to form Telmisartan

    • The bis-benzimidazole intermediate is then alkylated with a suitable biphenyl derivative, such as tert-butyl 4'-bromomethylbiphenyl-2-carboxylate or 4'-bromomethyl-2'-cyanobiphenyl.[8]

    • For example, 32.24 g of the bis-benzimidazole is dissolved in 100 mL of dimethylacetamide, and 11.8 g of potassium tert-butoxide is added.[8] After stirring, the mixture is cooled to 5°C, and a solution of 28.6 g of 4'-bromomethyl-2'-cyanobiphenyl in 95 mL of DMA is added dropwise.[8]

  • Step 3: Hydrolysis to Telmisartan

    • The resulting nitrile or ester intermediate is hydrolyzed to the final carboxylic acid form, Telmisartan.[8]

    • The nitrile intermediate can be hydrolyzed using a strong base like potassium hydroxide in a solvent such as ethylene glycol at elevated temperatures (e.g., 150-155°C).[9]

Synthesis Workflow Diagram

Telmisartan_Synthesis A Methyl 4-amino-3-methylbenzoate B Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate A->B Butyrylation & Nitration C This compound B->C Reduction & Cyclization D 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole C->D Condensation with N-methyl-o-phenylenediamine E Telmisartan Precursor (Nitrile/Ester) D->E N-alkylation with biphenyl derivative F Telmisartan E->F Hydrolysis RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Physiological Effects of Angiotensin II Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  conversion AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE (in Lungs) ACE->AngiotensinI Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1R->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase Na+ & Water Retention Telmisartan Telmisartan Telmisartan->AT1R  BLOCKS

References

A Technical Guide to the Discovery and Synthetic Evolution of Telmisartan Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Telmisartan, a potent and widely prescribed angiotensin II receptor blocker (ARB), has a rich history of synthetic development. This document provides an in-depth exploration of the discovery and evolution of its synthesis, with a specific focus on the pivotal intermediates that have enabled more efficient and scalable manufacturing processes. We will detail the initial synthetic route, its inherent challenges, and the subsequent innovations, including the application of modern cross-coupling reactions. This guide includes quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways to offer a comprehensive resource for chemical and pharmaceutical professionals.

Introduction and Discovery

Telmisartan, marketed under the brand name Micardis®, was discovered and developed by Boehringer Ingelheim as a non-peptide angiotensin II receptor antagonist for the treatment of hypertension.[1][2][3] Patented in 1991 and approved for medical use in 1999, its unique chemical structure, featuring a substituted bis-benzimidazole core, provides a strong binding affinity to the AT1 receptor, a long half-life of 24 hours, and excellent bioavailability.[1][4][5]

The commercial success of Telmisartan spurred extensive research into its manufacturing process. The journey from its initial discovery to its large-scale production is a compelling case study in process chemistry, highlighting the critical role of intermediate discovery and synthetic route optimization in pharmaceutical development.

The Genesis of Telmisartan Synthesis: The Ries et al. Route

The first total synthesis of Telmisartan was reported by Ries et al. at Boehringer Ingelheim.[1][5][6] This initial route, while groundbreaking, was an eight-step linear sequence that presented several challenges for industrial-scale production, including a low overall yield of approximately 21%.[6]

The key stages of this original synthesis are outlined below:

  • Formation of the First Benzimidazole Ring: The synthesis began with the acylation of 4-amino-3-methylbenzoic acid methyl ester with butyryl chloride. This was followed by a sequence of nitration, reduction of the nitro group, and subsequent cyclization to form the first benzimidazole derivative.[1][5][6]

  • Construction of the Bis-benzimidazole Core: After saponification of the ester, the resulting carboxylic acid was condensed with N-methyl-1,2-phenylenediamine in polyphosphoric acid to construct the core bis-benzimidazole intermediate, 2-n-propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole (DMPBB) .[7]

  • Synthesis of the Biaryl Moiety: A significant challenge was the synthesis of the biaryl side-chain, 4′-(bromomethyl)-2-biphenylcarboxylic acid tert-butyl ester. The original protocol utilized an Ullmann coupling of two aryl iodide precursors, a reaction known for requiring harsh conditions and stoichiometric amounts of copper.[5][6][8]

  • Final Alkylation and Hydrolysis: The final steps involved the alkylation of the bis-benzimidazole core with the biaryl bromide, followed by the hydrolysis of the tert-butyl ester group using trifluoroacetic acid to yield Telmisartan.[7][9]

This pioneering route suffered from several drawbacks, including the intricate and low-yielding synthesis of the biaryl intermediate, unsatisfactory regioselectivity during the final alkylation step, and the use of hazardous reagents like polyphosphoric and trifluoroacetic acids.[5][6][8]

Visualizing the Original Synthetic Pathway

The following diagram illustrates the linear sequence developed by Ries et al.

G start_material start_material intermediate intermediate final_product final_product reagent reagent A 4-Amino-3-methylbenzoic acid methyl ester r1 1. Butyryl chloride 2. Nitration 3. Reduction 4. Cyclization B Benzimidazole Derivative (3) r2 1. Saponification 2. N-methyl-1,2- phenylenediamine, PPA C Bis-benzimidazole Core (DMPBB) r3 Alkylation with 4'-(bromomethyl)-biphenyl- 2-carboxylic acid tert-butyl ester D Telmisartan tert-butyl ester r4 Hydrolysis (TFA) E Telmisartan (1) r1->B r2->C r3->D r4->E

Caption: The original linear synthesis route for Telmisartan by Ries et al.

The Evolution to Convergent Synthesis: Key Intermediates and Modern Methods

To overcome the limitations of the initial process, researchers developed more efficient, cost-effective, and scalable convergent synthetic strategies. These new routes relied on the development of novel key intermediates and the application of modern catalytic cross-coupling reactions, most notably the Suzuki coupling.

Key Intermediate 1: The Bis-Benzimidazole Moiety

The central building block, 2-N-Propyl-4-Methyl-6-(1-Methylbenzimidazole-2-yl) Benzimidazole (CAS 152628-02-9), remains a critical intermediate in most synthetic routes.[10] Its purity directly impacts the quality and yield of the final Active Pharmaceutical Ingredient (API).[10] Improved methods for its construction have been developed, avoiding harsh reagents like polyphosphoric acid and undesired side reactions.[11][12]

Key Intermediate 2: The Biaryl Side-Chain via Suzuki Coupling

A major advancement was the replacement of the Ullmann reaction with the Palladium-catalyzed Suzuki cross-coupling reaction for the synthesis of the biaryl moiety.[1][6] This approach involves coupling an arylboronic acid with an aryl halide, offering higher yields, milder reaction conditions, and greater functional group tolerance.

A common strategy involves the Suzuki coupling of 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline with a functionalized phenylboronic acid, such as 4-(hydroxymethyl)phenylboronic acid or 4-formylphenylboronic acid .[1][6] The oxazoline group serves as a protecting group for the carboxylic acid, which is revealed in a later step. This method provides the key biaryl intermediate in excellent yields (90-95%).[1][6]

Visualizing an Improved Convergent Pathway

The diagram below illustrates a modern, convergent synthesis utilizing a Suzuki coupling.

G cluster_0 Biaryl Moiety Synthesis cluster_1 Bis-benzimidazole Synthesis start_material start_material intermediate intermediate key_step key_step final_product final_product reagent reagent A1 2-(2-bromophenyl) -4,4-dimethyl-2-oxazoline B Suzuki Coupling A1->B A2 4-(hydroxymethyl) phenylboronic acid A2->B C Biaryl Oxazoline Intermediate B->C r1 Pd(PPh3)4 Na2CO3 E Alkylation C->E D Bis-benzimidazole Core (DMPBB) D->E F Telmisartan Oxazoline Precursor E->F r2 1. Convert -OH to -CH2Cl 2. NaH, THF G Hydrolysis F->G H Telmisartan G->H r3 Conc. HCl

Caption: A convergent synthesis of Telmisartan featuring a key Suzuki coupling step.

Quantitative Data Summary

The evolution of the synthetic strategy has led to significant improvements in efficiency. The following tables summarize key quantitative data from various reported syntheses.

Table 1: Comparison of Overall Synthetic Routes

Synthetic StrategyKey ReactionNumber of Steps (Longest Sequence)Overall YieldReference
Original Ries et al.Ullmann Coupling8~21%[6]
Convergent SynthesisSuzuki Coupling6~46%[6]
Improved ProcessReductive Cyclization5~50%[11]
Cost-Efficient ProcessOxidative Cyclization4~61.5%[12]

Table 2: Yields of Key Intermediate-Forming Steps

ReactionIntermediate FormedYieldReference
Suzuki Coupling[2'-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-biphenyl-4-yl]-methanol95%[6]
Suzuki Coupling2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde>90%[1]
Benzimidazole FormationMethyl-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate90%[6]
Bis-benzimidazole CyclizationBis-benzimidazole derivative85%[6]

Detailed Experimental Protocols

This section provides representative methodologies for key transformations in the synthesis of Telmisartan intermediates, compiled from published literature.

Protocol 1: Synthesis of Biaryl Intermediate via Suzuki Coupling[6]

Reaction: 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline with 4-(hydroxymethyl)phenyl boronic acid

  • Materials:

    • 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (1 equivalent)

    • 4-(hydroxymethyl)phenyl boronic acid (1.1 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 equivalents)

    • Aqueous Sodium Carbonate (Na2CO3) solution (2M)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a reaction flask, add 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, 4-(hydroxymethyl)phenyl boronic acid, and THF.

    • Stir the mixture to dissolve the solids.

    • Add the aqueous Na2CO3 solution, followed by the Pd(PPh3)4 catalyst.

    • Heat the reaction mixture to 60-65 °C and maintain for 2 hours, monitoring by TLC for completion.

    • Upon completion, cool the reaction to room temperature.

    • Add water and extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, [2'-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-biphenyl-4-yl]-methanol, can be purified by column chromatography or used directly in the next step.

  • Reported Yield: 95%

Protocol 2: Formation of Bis-benzimidazole via Condensation[6]

Reaction: Coupling of carboxylic acid intermediate with N-methyl-1,2-phenylenediamine

  • Materials:

    • Carboxylic acid intermediate (1-((2'-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)biphenyl-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]-imidazole-6-carboxylic acid) (1 equivalent)

    • 1,1'-Carbonyldiimidazole (CDI) (1.2 equivalents)

    • N-methyl-1,2-phenylenediamine (1.2 equivalents)

    • 1,4-Dioxane

  • Procedure:

    • Dissolve the carboxylic acid intermediate in anhydrous 1,4-dioxane.

    • Add CDI portion-wise at room temperature and stir for 1 hour to activate the acid.

    • Add N-methyl-1,2-phenylenediamine to the reaction mixture.

    • Heat the mixture to 130 °C and reflux for 4 hours. The in-situ cyclization occurs during this step.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and evaporate the solvent under reduced pressure.

    • Purify the resulting residue by crystallization or column chromatography to yield the bis-benzimidazole derivative.

  • Reported Yield: 85%

Protocol 3: Final Hydrolysis to Telmisartan[6][7]

Reaction: Cleavage of the oxazoline and/or ester protecting groups

  • Materials:

    • Telmisartan precursor (e.g., bis-benzimidazole oxazoline derivative)

    • Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

    • Solvent (e.g., Acetic Acid or Dichloromethane)

  • Procedure:

    • Dissolve the Telmisartan precursor in a suitable solvent.

    • Add concentrated HCl.

    • Heat the reaction mixture to 100-110 °C and maintain for an extended period (e.g., 30 hours), monitoring for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature.

    • Adjust the pH of the solution to 5.0-5.5 using a base (e.g., sodium hydroxide or ammonia solution) to precipitate the product.

    • Stir for 2 hours to complete precipitation.

    • Filter the solid, wash thoroughly with water, and dry under vacuum at 70-75 °C.

  • Reported Yield: 85%

Conclusion

The history of Telmisartan's synthesis is a clear demonstration of progress in pharmaceutical process chemistry. The initial linear synthesis, while foundational, has been largely superseded by more elegant and efficient convergent strategies. The development of robust methods for constructing key intermediates, particularly the application of the Suzuki cross-coupling for the biaryl moiety, has been instrumental in creating manufacturing processes that are not only higher yielding but also more cost-effective and environmentally benign. This technical guide highlights the pivotal role that a deep understanding of reaction mechanisms and a continuous drive for innovation play in modern drug development.

References

Spectroscopic and Structural Characterization of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and structural characteristics of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, a key intermediate in the synthesis of the angiotensin II receptor blocker, Telmisartan.[1][2][3] While specific experimental spectra for this compound are not widely published, this document compiles expected spectroscopic data based on the analysis of its chemical structure and publicly available data for analogous compounds. This guide is intended to support research and development activities by providing a foundational understanding of the molecule's analytical profile.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 152628-03-0

  • Molecular Formula: C₁₂H₁₄N₂O₂

  • Molecular Weight: 218.25 g/mol [1][4]

The molecular structure consists of a benzimidazole core substituted with a methyl group, a propyl group, and a carboxylic acid group. This arrangement of functional groups gives rise to a distinct spectroscopic signature.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS, as well as data from structurally similar benzimidazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5 - 13.5br s1HCarboxylic acid (-COOH)
~12.0 - 12.5br s1HImidazole N-H
~7.8s1HAromatic H (position 5 or 7)
~7.6s1HAromatic H (position 5 or 7)
~2.9t2HPropyl -CH₂- (alpha to benzimidazole)
~2.5s3HMethyl (-CH₃)
~1.8sextet2HPropyl -CH₂- (beta to benzimidazole)
~0.9t3HPropyl -CH₃

br s = broad singlet, s = singlet, t = triplet, sextet = sextet

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~168Carboxylic acid (-C OOH)
~155Imidazole C2 (C-propyl)
~142Aromatic C (quaternary)
~135Aromatic C (quaternary)
~133Aromatic C (quaternary)
~125Aromatic C-H
~120Aromatic C (quaternary)
~115Aromatic C-H
~30Propyl -C H₂- (alpha to benzimidazole)
~20Propyl -C H₂- (beta to benzimidazole)
~17Methyl (-C H₃)
~14Propyl -C H₃
Table 3: Predicted FT-IR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 2500BroadO-H stretch (carboxylic acid, H-bonded)
~3100 - 2800MediumC-H stretch (aromatic and aliphatic)
~1700StrongC=O stretch (carboxylic acid)
~1620MediumC=N stretch (imidazole)
~1590, 1450MediumC=C stretch (aromatic)
~1300MediumO-H bend (carboxylic acid)
~1250MediumC-N stretch
~900 - 650MediumC-H bend (aromatic, out-of-plane)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z ValueRelative IntensityAssignment
218High[M]⁺ (Molecular ion)
201Medium[M - OH]⁺
189Medium[M - C₂H₅]⁺
173High[M - COOH]⁺
145Medium[M - COOH - C₂H₄]⁺ (from propyl)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of small organic molecules and should be adapted as necessary for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the range of -2 to 15 ppm.

    • Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ a sufficient number of scans for clear signal observation, which will be significantly more than for ¹H NMR.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Elucidation cluster_final_report Final Documentation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Provides structural details and proton/carbon environments IR FT-IR Spectroscopy Purification->IR Identifies functional groups MS Mass Spectrometry Purification->MS Determines molecular weight and fragmentation pattern Structure_Confirmation Structure Confirmation Purity Assessment NMR->Structure_Confirmation:f0 IR->Structure_Confirmation:f0 MS->Structure_Confirmation:f0 Report Technical Guide / Whitepaper Structure_Confirmation:f1->Report

Workflow for Spectroscopic Characterization.

This comprehensive approach ensures a thorough characterization of this compound, providing critical data for its use in further research and drug development.

References

A Technical Guide to the Solubility of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, a key intermediate in the synthesis of the angiotensin II receptor blocker, Telmisartan. Understanding the solubility of this compound is critical for its efficient use in synthetic chemistry and for the development of robust manufacturing processes. This document outlines the known qualitative solubility of the compound, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow to guide researchers.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not widely available in published literature, its general solubility characteristics can be summarized. The compound's structure, featuring both a polar carboxylic acid group and a less polar benzimidazole core with alkyl substituents, suggests a varied solubility profile.

The table below summarizes the available qualitative solubility information for this compound in various solvents.

SolventSolubility
WaterLow Solubility
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
MethanolSoluble[1][2]
EthanolSoluble
AcetoneSoluble

Note: "Soluble" and "Low Solubility" are qualitative terms. For precise applications, experimental determination of quantitative solubility is recommended.

Predicted Physicochemical Properties

PropertyValue
pKa3.19 ± 0.30 (Predicted)[2]

The predicted pKa indicates that this compound is a weak acid. Its solubility in aqueous solutions is therefore expected to be pH-dependent, increasing at pH values above its pKa due to the formation of the more soluble carboxylate salt.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for equilibrium solubility measurements[3].

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile, buffered solutions at various pH)

  • Glass vials with screw caps

  • Thermostatic shaker or incubator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of different known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached with a saturated solution[3].

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The required time may need to be determined empirically by taking measurements at different time points until the concentration in the solution remains constant.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sample Collection and Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to prevent any undissolved microparticles from artificially inflating the measured solubility.

    • Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • For HPLC analysis, inject the standards and the sample, and record the peak areas. For UV-Vis analysis, measure the absorbance at the wavelength of maximum absorption (λmax).

    • Construct a calibration curve by plotting the analytical signal (peak area or absorbance) of the standard solutions against their known concentrations.

    • From the calibration curve, determine the concentration of the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G A Preparation of Standard Solutions H Calibration Curve Generation A->H B Addition of Excess Solid to Solvent C Equilibration in Thermostatic Shaker B->C D Phase Separation (Centrifugation) C->D E Filtration of Supernatant D->E F Dilution of Sample E->F G Analytical Quantification (HPLC/UV-Vis) F->G I Solubility Calculation G->I H->G Compare

Caption: Workflow for Quantitative Solubility Determination.

Signaling Pathways

There is no direct evidence in the scientific literature to suggest that this compound is involved in specific signaling pathways. Its primary role is documented as a chemical intermediate in the synthesis of Telmisartan. The pharmacological activity and associated signaling pathway interactions are characteristic of the final active pharmaceutical ingredient, Telmisartan, which functions by blocking the angiotensin II type 1 (AT1) receptor.

Conclusion

This technical guide provides essential information on the solubility of this compound for professionals in research and drug development. While quantitative data is sparse, the provided qualitative information and the detailed experimental protocol for the shake-flask method offer a solid foundation for researchers to perform their own quantitative assessments. A thorough understanding of the solubility of this intermediate is a key factor in optimizing its use in the synthesis of Telmisartan and in the development of efficient and scalable manufacturing processes.

References

A Technical Guide to the Therapeutic Potential of Benzimidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is a privileged structure in medicinal chemistry due to its resemblance to endogenous purines.[1][2][3] This structural similarity allows it to interact with a wide array of biological targets, including enzymes and nucleic acids.[1][3] The incorporation of a carboxylic acid moiety further enhances its therapeutic potential, often improving its pharmacokinetic properties and providing an additional interaction point with biological receptors.[4][5] This technical guide provides an in-depth review of the synthesis, mechanisms of action, and therapeutic applications of benzimidazole carboxylic acids, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers and drug development professionals. The applications covered herein span anticancer, anti-inflammatory, antiviral, and antimicrobial activities, highlighting the versatility and promise of this chemical class.

Synthesis of Benzimidazole Carboxylic Acids

The most prevalent and direct method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile) under acidic conditions and often with heating.[6][7][8] Variations of this method utilize different catalysts and reaction conditions, including microwave-assisted synthesis, to improve yields and reduce reaction times.[6][9]

General Experimental Protocol: Phillips-Ladenburg Synthesis

A common laboratory-scale synthesis involves the condensation of an o-phenylenediamine derivative with a dicarboxylic acid or an aromatic carboxylic acid.[5][6][10]

  • Reactant Mixture: An equimolar solution of the selected o-phenylenediamine and the corresponding carboxylic acid is prepared in a suitable solvent, such as ethanol or xylene.[5][7]

  • Catalysis: A catalytic amount of a strong acid, like hydrochloric acid (HCl) or polyphosphoric acid (PPA), is added to the mixture.[5][7] p-Toluenesulfonic acid (p-TsOH) is also an effective and inexpensive catalyst for this reaction.[10]

  • Reaction Condition: The mixture is refluxed for a period ranging from 2 to 6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[5][10]

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with a solvent like cold water or ethanol to remove impurities, and then dried.[10]

  • Recrystallization: The crude product is further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure benzimidazole carboxylic acid derivative.

  • Characterization: The final product structure is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[10][11][12]

Visualization: Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_purification Purification Reactant1 o-Phenylenediamine Mixing Mix in Solvent (e.g., Ethanol) Reactant1->Mixing Reactant2 Carboxylic Acid Reactant2->Mixing Catalysis Add Acid Catalyst (e.g., HCl, p-TSOH) Mixing->Catalysis Reflux Reflux (2-6h) Catalysis->Reflux Cooling Cool to RT Reflux->Cooling Filter Filter & Wash Cooling->Filter Drying Dry Product Filter->Drying Recrystallize Recrystallize Drying->Recrystallize Product Pure Benzimidazole Carboxylic Acid Recrystallize->Product Characterization Spectroscopic Characterization Product->Characterization

Caption: General workflow for the synthesis of benzimidazole carboxylic acids.

Therapeutic Applications and Mechanisms of Action

Benzimidazole carboxylic acids have demonstrated a wide spectrum of pharmacological activities, positioning them as valuable scaffolds in drug discovery.[13][14]

Anticancer Activity

Benzimidazole derivatives are potent anticancer agents, acting through various mechanisms, including the inhibition of topoisomerase II and the disruption of microtubule polymerization.[2][6][15] Their structural similarity to purines allows them to interfere with nucleic acid and protein functions essential for cancer cell proliferation.[2][3]

Mechanism of Action:

  • Topoisomerase II Inhibition: Certain benzimidazole-5-carboxylic acid derivatives, particularly their transition metal complexes, act as potent inhibitors of topoisomerase II.[15] This enzyme is crucial for managing DNA tangles during replication; its inhibition leads to DNA damage and apoptosis in cancer cells. The activity pattern of these compounds is often similar to established anticancer drugs like etoposide and doxorubicin.[15]

  • Microtubule Disruption: Many benzimidazole derivatives, including anthelmintic drugs like fenbendazole and mebendazole, bind to the colchicine site on β-tubulin.[2][16] This binding disrupts the polymerization of microtubules, which are essential for forming the mitotic spindle. The result is a G2/M phase cell cycle arrest, followed by the induction of apoptosis.[2]

CompoundCancer Cell LineActivity MetricValueReference
1-Benzoyl-2-(1-methylindole-3-yl)-benzimidazoleA549 (Lung)GI₅₀2.4 µM[6]
1-Benzoyl-2-(1-methylindole-3-yl)-benzimidazoleHepG2 (Liver)GI₅₀3.8 µM[6]
1-Benzoyl-2-(1-methylindole-3-yl)-benzimidazoleMCF-7 (Breast)GI₅₀5.1 µM[6]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)Cervical CancerMechanismInduces G2/M arrest[2]
1-(5-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride21 Human Cancer Cell LinesActivityPotent growth-inhibitory[15]
Compound 8 (Cu²⁺ complex)Topoisomerase IIActivityInhibited at 10x lower conc. than etoposide[15]

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.[15]

  • Reaction Mixture: Prepare a reaction buffer containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and ATP.

  • Compound Addition: Add the test benzimidazole carboxylic acid derivative at various concentrations to the reaction mixture. A known inhibitor like etoposide is used as a positive control.

  • Incubation: Incubate the mixture at 37°C for approximately 30-60 minutes to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

  • Gel Electrophoresis: Analyze the DNA topoisomers by running the samples on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Supercoiled (unrelaxed) DNA migrates faster than relaxed DNA. Inhibition is observed as a persistence of the supercoiled DNA band.

G cluster_cell Cancer Cell Drug Benzimidazole Carboxylic Acid Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Drug->Microtubule Inhibits Tubulin->Microtubule Polymerizes Spindle Mitotic Spindle Formation Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Progression Blocked Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Microtubule disruption by benzimidazoles leads to apoptosis.

Anti-inflammatory Activity

Benzimidazole carboxylic acids exhibit significant anti-inflammatory properties, primarily by inhibiting the synthesis of prostaglandins, which are key mediators of inflammation.[4] This mechanism is similar to that of many non-steroidal anti-inflammatory drugs (NSAIDs).[4][17]

Mechanism of Action: The anti-inflammatory effect of these compounds is largely attributed to the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[18][19] By blocking COX enzymes, they prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever.[4][19] The presence of the carboxylic acid group is a key structural feature shared with many acidic NSAIDs.[4]

Compound SeriesAssayDose% Inhibition of EdemaReference
5a-c (5-methanesulfonamido derivatives)Carrageenan-induced rat paw edema-92.73% - 97.62%[6]
6a-c (Substituted benzimidazoles)Carrageenan-induced rat paw edema100 mg/kg79.09% - 86.69%[6]
2-Cyclohexylamino-1(4-methoxyphenyl)benzimidazoleCarrageenan-induced rat paw edema100 mg/kg p.o.53.2%[20]
B2, B4, B7, B8 (2-substituted derivatives)Luminol-enhanced chemiluminescence-Lower IC₅₀ than ibuprofen[21]

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[4][6]

  • Animal Model: Wistar rats or mice are typically used. Animals are fasted overnight before the experiment.

  • Compound Administration: The test benzimidazole compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 100 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug like indomethacin or diclofenac sodium.[4][21]

  • Induction of Inflammation: After a set time (e.g., 1 hour), a 0.1 mL injection of 1% carrageenan solution (a phlogistic agent) is made into the sub-plantar region of the animal's hind paw.

  • Measurement of Edema: The paw volume is measured immediately after the injection and at regular intervals (e.g., every hour for 3-5 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for the treated groups relative to the control group, indicating the anti-inflammatory activity.

G cluster_pathway Arachidonic Acid Cascade PL Membrane Phospholipids PLA2 Phospholipase A₂ PL->PLA2 AA Arachidonic Acid PLA2->AA Releases COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Synthesizes Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediate Drug Benzimidazole Carboxylic Acid Drug->COX Inhibits

Caption: Benzimidazoles inhibit COX enzymes to block prostaglandin synthesis.

Antiviral Activity

Benzimidazole derivatives have shown broad-spectrum antiviral activity against a range of DNA and RNA viruses, including Hepatitis C Virus (HCV), Coxsackie virus, and Cytomegalovirus (CMV).[14][22][23]

Mechanism of Action: A key antiviral mechanism is the allosteric inhibition of the viral RNA-dependent RNA polymerase (RdRP), an enzyme essential for the replication of many RNA viruses.[22] For example, specific benzimidazole carboxylic acid derivatives act as non-competitive inhibitors of the HCV NS5B polymerase. They bind to an allosteric site on the enzyme, preventing the conformational changes necessary for initiating RNA synthesis, rather than blocking the active site for elongating RNA chains.[22]

CompoundVirusAssayActivity MetricValueReference
Compound A (Benzimidazole-5-carboxylic acid derivative)HCV Subgenomic RepliconCell-basedIC₅₀~0.35 µM[22]
Compound 13Coxsackie Virus B₃VERO cellsIC₅₀5.30 µg/mL[23]
Compound 16Coxsackie Virus B₃VERO cellsIC₅₀1.06 µg/mL[23]
Compound 18Coxsackie Virus B₃VERO cellsIC₅₀0.54 µg/mL[23]
Substituted Benzimidazole 10Cytomegalovirus (CMV)In vitroIC₅₀>0.2 µg/mL[14]
Substituted Benzimidazole 10Varicella-zoster virus (VZV)In vitroIC₅₀0.2-0.5 µg/mL[14]

This cell-based assay is used to measure the inhibition of viral RNA replication.[22]

  • Cell Line: Use a human hepatoma cell line (e.g., Huh-7) that stably expresses an HCV subgenomic replicon. This replicon contains the viral non-structural proteins (including the NS5B RdRP) and a reporter gene (e.g., neomycin resistance or luciferase).

  • Compound Treatment: Seed the replicon cells in microplates and treat with serial dilutions of the benzimidazole test compounds for a period of 48-72 hours.

  • Quantification of Viral RNA: After incubation, lyse the cells and extract the total RNA. Quantify the level of replicon RNA using real-time quantitative PCR (RT-qPCR).

  • Quantification of Viral Protein: Alternatively, measure the expression of a viral protein, such as NS3, using a cell-based ELISA.[22]

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits replicon RNA or protein levels by 50% compared to untreated controls. A cytotoxicity assay should be run in parallel to ensure the observed effect is not due to cell death.

G cluster_workflow Viral Replication Cycle (RNA Virus) Entry 1. Viral Entry & Uncoating Translation 2. Translation of Viral RNA Entry->Translation Polyprotein 3. Polyprotein Processing Translation->Polyprotein ReplicationComplex 4. Assembly of Replication Complex (with RdRP) Polyprotein->ReplicationComplex Replication 5. Viral RNA Replication ReplicationComplex->Replication ReplicationComplex->Replication Blocked Assembly 6. Virion Assembly & Release Replication->Assembly Drug Benzimidazole Inhibitor Drug->ReplicationComplex Binds to RdRP (Allosteric Site)

Caption: Benzimidazoles can inhibit viral replication by targeting the RdRP enzyme.

Antimicrobial Activity

Benzimidazole carboxylic acids and their derivatives possess broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[13][24]

Mechanism of Action: The antimicrobial action of benzimidazoles is multifaceted. In fungi and helminths, a primary mechanism is the inhibition of tubulin polymerization, disrupting cell division and structure.[13] In bacteria, they can interfere with various cellular processes. For instance, some derivatives are thought to intercalate into microbial DNA, which blocks replication and leads to cell death.[24]

CompoundMicroorganismActivity MetricValueReference
9c (4-chlorobenzyl derivative)Saccharomyces cerevisiaeMIC1 µg/mL[24]
9c (4-chlorobenzyl derivative)MRSAMIC2 µg/mL[24]
9e (4-fluorobenzyl derivative)Bacillus proteusMIC4 µg/mL[24]
4mFusarium solaniIC₅₀18.60 µg/mL[11]
6fRhizoctonia solaniEC₅₀1.20 µg/mL[12]
6fMagnaporthe oryzaeEC₅₀1.85 µg/mL[12]
6aBacillus cereusMIC64 µg/mL[25]

The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., MRSA) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial two-fold dilutions of the test benzimidazole compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microbe, no drug) and a negative control (broth, no microbe).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G Core Benzimidazole Carboxylic Acid Core N1 N1 Core->N1 N1 C2 C2 Core->C2 C2 C5_C6 C5_C6 Core->C5_C6 C5/C6

References

Methodological & Application

Synthesis of Telmisartan from 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Telmisartan, a widely used angiotensin II receptor blocker for the treatment of hypertension. The synthesis commences from the key intermediate, 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, and proceeds through a three-step sequence involving a condensation reaction to form the bis-benzimidazole core, followed by N-alkylation and final ester hydrolysis.

Synthetic Pathway Overview

The synthesis of Telmisartan from this compound can be summarized in the following three key stages:

  • Step 1: Condensation to form 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole. The initial step involves the formation of the characteristic bis-benzimidazole structure of Telmisartan. This is achieved by the condensation of this compound with N-methyl-o-phenylenediamine. This reaction is typically facilitated by a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride in a suitable solvent system.

  • Step 2: N-Alkylation to form Telmisartan Methyl Ester. The bis-benzimidazole intermediate is then alkylated with methyl 4'-(bromomethyl)biphenyl-2-carboxylate. This reaction introduces the biphenyl moiety, a critical component for the pharmacological activity of Telmisartan. The reaction is generally carried out in the presence of a base in an organic solvent.

  • Step 3: Hydrolysis to Telmisartan. The final step is the saponification of the methyl ester to the corresponding carboxylic acid, yielding Telmisartan. This is typically achieved by basic hydrolysis using an alkali metal hydroxide like sodium hydroxide or potassium hydroxide in an alcoholic solvent, followed by neutralization with an acid.[1]

Quantitative Data Summary

The following table summarizes the typical yields for each step in the synthesis of Telmisartan from this compound.

StepReactionReagentsSolventYield
1CondensationN-methyl-o-phenylenediamine, Phosphorus oxychlorideTolueneHigh Yield
2N-AlkylationMethyl 4'-(bromomethyl)biphenyl-2-carboxylate, BaseMethylethylketone~79%
3HydrolysisPotassium hydroxide, Methanol, Acetic acidMethanol/Water90-92%

Experimental Protocols

Step 1: Synthesis of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole

This protocol details the condensation of this compound with N-methyl-o-phenylenediamine using phosphorus oxychloride.

Materials:

  • This compound (1.0 eq)

  • N-methyl-o-phenylenediamine (1.1 eq)

  • Phosphorus oxychloride (1.5 eq)

  • Toluene

  • Sodium hydroxide solution

  • Hydrochloric acid solution

Procedure:

  • In a reaction vessel, dissolve N-methyl-o-phenylenediamine (1.1 eq) in toluene.

  • Cool the solution to 5 °C.

  • Slowly add phosphorus oxychloride (1.5 eq) to the cooled solution while maintaining the temperature at 5 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 5 °C.

  • Carefully add a sodium hydroxide aqueous solution to quench the reaction, followed by neutralization with a hydrochloric acid solution.

  • The resulting product can be isolated and purified by crystallization from a suitable solvent such as ethyl acetate.

Step 2: Synthesis of Telmisartan Methyl Ester

This protocol describes the N-alkylation of the bis-benzimidazole intermediate with methyl 4'-(bromomethyl)biphenyl-2-carboxylate.

Materials:

  • 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole (1.0 eq)

  • Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (1.05 eq)

  • Potassium carbonate (or other suitable base)

  • Methylethylketone

Procedure:

  • In a reaction flask, suspend 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole (1.0 eq) and a base such as potassium carbonate in methylethylketone.

  • Heat the mixture to reflux to obtain a clear solution.

  • Prepare a solution of methyl 4'-(bromomethyl)biphenyl-2-carboxylate (1.05 eq) in methylethylketone.

  • Add the solution of methyl 4'-(bromomethyl)biphenyl-2-carboxylate to the refluxing solution of the bis-benzimidazole.

  • Continue stirring the reaction mixture at reflux for approximately 2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the reaction mixture with water to remove inorganic salts.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude Telmisartan methyl ester.[2] The product can be further purified by recrystallization if necessary.

Step 3: Synthesis of Telmisartan

This protocol outlines the final hydrolysis of Telmisartan methyl ester to yield Telmisartan.

Materials:

  • Telmisartan methyl ester (1.0 eq)

  • Potassium hydroxide (3.0 eq)

  • Methanol

  • Acetic acid

Procedure:

  • In a round-bottom flask, dissolve Telmisartan methyl ester (1.0 eq) in methanol.

  • Add potassium hydroxide (3.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 24 hours.[3]

  • To the boiling solution, add additional methanol followed by acetic acid to neutralize the mixture.[3]

  • Continue to stir the boiling mixture for another hour.[3]

  • Cool the mixture to 4 °C to allow for the precipitation of the product.

  • Collect the solid product by filtration and wash with cold methanol.

  • Dry the product under vacuum to obtain Telmisartan as a white solid. The reported yield for this step is approximately 90-92%.[3]

Visualizations

Synthetic Workflow Diagram

Synthesis_of_Telmisartan cluster_start Starting Material cluster_step1 Step 1: Condensation cluster_step2 Step 2: N-Alkylation cluster_product Final Product A This compound B 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole A->B N-methyl-o-phenylenediamine, Phosphorus oxychloride C Telmisartan Methyl Ester B->C Methyl 4'-(bromomethyl)biphenyl-2-carboxylate, Base D Telmisartan C->D KOH, Methanol, then Acetic Acid

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid. This compound is a critical intermediate in the synthesis of the angiotensin II receptor blocker, Telmisartan.[1][2][3] The described method utilizes reverse-phase chromatography, which is widely applicable for the separation of benzimidazole derivatives and related pharmaceutical compounds.[4][5] This protocol provides a reliable and reproducible approach for purity assessment and quantification in various sample matrices.

Introduction

This compound is a key building block in the manufacturing of Telmisartan, an active pharmaceutical ingredient (API) used in the management of hypertension.[1] Rigorous analytical control of starting materials and intermediates is essential to ensure the quality, safety, and efficacy of the final drug product. HPLC is a powerful analytical technique for the separation, identification, and quantification of compounds in complex mixtures.[6] This document provides a detailed protocol for the analysis of this specific benzimidazole derivative, adapted from established methods for Telmisartan and its related impurities.[7][8][9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties, particularly the pKa, is crucial for developing a suitable HPLC method, as the pH of the mobile phase will influence the ionization state and retention of the analyte.

PropertyValueReference
Molecular FormulaC₁₂H₁₄N₂O₂[10]
Molecular Weight218.25 g/mol [2][10]
Predicted pKa3.19 ± 0.30[11]
AppearanceWhite to almost white crystalline powder[2]
SolubilitySoluble in DMSO and Methanol[11]

HPLC Method Protocol

This method is based on reverse-phase chromatography, which separates molecules based on their hydrophobicity.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18 or C8 (e.g., Symmetry Shield RP8, 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.05% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient or Isocratic (see below)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 230 nm
Diluent Methanol
Mobile Phase Preparation
  • Mobile Phase A: Add 0.5 mL of Trifluoroacetic acid to 1000 mL of HPLC-grade water. Degas the solution before use.

  • Mobile Phase B: Use HPLC-grade Acetonitrile. Degas before use.

Gradient Elution Program (for impurity profiling)

For separating the target analyte from potential impurities, a gradient elution is recommended.

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Isocratic Elution Program (for routine analysis)

For routine quantification of the main peak where impurities are not of primary concern, an isocratic method can be employed. The exact ratio of Mobile Phase A to Mobile Phase B should be optimized to achieve a suitable retention time (typically between 3 and 10 minutes). A starting point could be 60% Mobile Phase A and 40% Mobile Phase B.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Weigh and dissolve sample in Methanol Filtration Filter all solutions through a 0.45 µm syringe filter SamplePrep->Filtration StandardPrep Prepare standard solutions of known concentrations in Methanol StandardPrep->Filtration SystemSetup Equilibrate HPLC system with the initial mobile phase conditions Filtration->SystemSetup Injection Inject prepared sample or standard solution SystemSetup->Injection Separation Perform chromatographic separation on the C18/C8 column Injection->Separation Detection Detect the analyte using a UV detector at 230 nm Separation->Detection Integration Integrate the peak area of the analyte Detection->Integration Quantification Quantify the analyte concentration using a calibration curve Integration->Quantification Reporting Generate analysis report Quantification->Reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

Key Method Development Considerations

The development of a robust HPLC method involves the careful selection and optimization of several parameters. The diagram below illustrates the logical relationships between these key parameters and the desired chromatographic outcome.

HPLC_Method_Development Analyte Analyte Properties (pKa, Polarity) Column Stationary Phase (C18, C8) Analyte->Column influences column choice MobilePhase Mobile Phase (Organic Modifier, pH) Analyte->MobilePhase influences pH choice Detection Detection Wavelength Analyte->Detection determines λmax Retention Retention Time Column->Retention Resolution Resolution Column->Resolution PeakShape Peak Shape Column->PeakShape MobilePhase->Retention MobilePhase->Resolution MobilePhase->PeakShape FlowRate Flow Rate FlowRate->Retention FlowRate->Resolution Temperature Column Temperature Temperature->Retention Temperature->Resolution Sensitivity Sensitivity Detection->Sensitivity

Caption: Logical relationships in HPLC method development.

System Suitability

Before sample analysis, the suitability of the HPLC system should be verified. A standard solution should be injected multiple times (e.g., n=5) and the following parameters should be checked to ensure the system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Conclusion

The HPLC method described in this application note provides a reliable and robust protocol for the analysis of this compound. By utilizing reverse-phase chromatography with UV detection, this method is suitable for routine quality control, purity assessments, and quantitative analysis in research and drug development settings. The provided experimental workflow and method development considerations offer a comprehensive guide for scientists to implement and adapt this method for their specific needs.

References

Application Note & Protocol: Purification of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the purification of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, a key intermediate in the synthesis of the angiotensin II receptor blocker Telmisartan.[1][2] Two primary methods are presented: recrystallization and column chromatography. These techniques are broadly applicable to various benzimidazole derivatives. This guide also addresses common purification challenges, such as the removal of colored impurities.

Introduction

This compound is a crucial building block in pharmaceutical synthesis.[1][2] Its purity is paramount for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the final product's safety and efficacy. Synthetic procedures often yield crude products containing unreacted starting materials, byproducts, and other impurities. This document outlines effective purification strategies to obtain high-purity this compound suitable for further downstream applications.

Physicochemical Properties

A fundamental understanding of the compound's properties is essential for developing an effective purification strategy.

PropertyValueReference
Molecular FormulaC₁₂H₁₄N₂O₂[3][4]
Molecular Weight218.25 g/mol [3][4]
AppearanceWhite to off-white solid[1]
PurityTypically >98% after purification[3][4]

Purification Protocols

Two primary methods for the purification of this compound are detailed below: recrystallization and column chromatography.

Protocol 1: Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The selection of an appropriate solvent system is critical for successful recrystallization.

Experimental Protocol:

  • Solvent Selection: A mixture of ethanol and water (5:1 v/v) has been reported as an effective solvent system for the recrystallization of the title compound.[1]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot ethanol/water (5:1) solvent system to achieve saturation.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for 5-10 minutes to adsorb colored impurities.[5]

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove the carbon. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Expected Outcome: This process should yield a white crystalline powder.[1]

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[6]

Experimental Protocol:

  • Stationary Phase and Column Packing:

    • Select silica gel as the stationary phase.[6][7]

    • Prepare a slurry of the silica gel in the initial mobile phase.

    • Wet pack the column by pouring the slurry in and allowing the solvent to drain, ensuring even packing without air bubbles.[6]

  • Mobile Phase Selection: A common mobile phase for benzimidazole derivatives is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[7][8] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis. For similar compounds, ratios of ethyl acetate:n-hexane such as 1:9, 3:5, or 1:1 have been used.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully load the sample onto the top of the silica gel bed.[6]

  • Elution:

    • Begin elution with the selected mobile phase.

    • Collect fractions and monitor the separation using TLC.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[7]

Troubleshooting Common Purification Issues

IssuePotential CauseRecommended SolutionReference
Persistent Colored ImpuritiesOxidation or side-reaction byproductsTreat the crude product with activated carbon during recrystallization.[5]
Poor Recovery During RecrystallizationSuboptimal solvent choicePerform small-scale solvent screening to identify a solvent in which the compound is soluble when hot but sparingly soluble when cold.[5]
Compound Degradation on Silica GelInstability of the benzimidazole derivative on acidic silica gelDeactivate the silica gel with a small amount of triethylamine in the eluent, or consider using a different stationary phase like alumina.[5]

Workflow Diagram

Purification_Workflow cluster_recrystallization Protocol 1: Recrystallization cluster_chromatography Protocol 2: Column Chromatography crude_product1 Crude Product dissolution Dissolve in hot Ethanol/Water (5:1) crude_product1->dissolution decolorization Decolorization (Activated Carbon, Optional) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration crystallization Cooling and Crystallization hot_filtration->crystallization isolation1 Vacuum Filtration and Washing crystallization->isolation1 drying1 Drying isolation1->drying1 pure_product1 Pure Crystalline Product drying1->pure_product1 crude_product2 Crude Product sample_prep Dissolve in Minimal Solvent crude_product2->sample_prep column_loading Load onto Silica Gel Column sample_prep->column_loading elution Elute with Hexane/Ethyl Acetate column_loading->elution fraction_collection Collect Fractions (TLC Monitoring) elution->fraction_collection pooling Pool Pure Fractions fraction_collection->pooling evaporation Solvent Evaporation pooling->evaporation pure_product2 Pure Product evaporation->pure_product2

References

Application Notes and Protocols: 1H NMR Characterization of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid is a key intermediate in the synthesis of pharmaceutically active compounds. Accurate structural elucidation and purity assessment are critical in drug discovery and development. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural characterization of such molecules. These application notes provide a detailed guide to the ¹H NMR characterization of this compound, including predicted spectral data, experimental protocols, and a workflow for analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. The expected chemical shifts (δ) in parts per million (ppm) are summarized in the table below. These predictions are based on typical chemical shift ranges for similar functional groups.[1][2][3] The use of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is recommended, as it effectively dissolves the compound and allows for the observation of exchangeable protons like those of the carboxylic acid and the N-H group.[1][4]

Proton Assignment Structure Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-aPropyl-CH₃0.9 - 1.1Triplet (t)3H
H-bPropyl-CH₂1.7 - 1.9Sextet (sxt)2H
H-cPropyl-CH₂2.8 - 3.0Triplet (t)2H
H-dMethyl-CH₃2.4 - 2.6Singlet (s)3H
H-eAromatic-H7.5 - 7.7Singlet (s)1H
H-fAromatic-H7.8 - 8.0Singlet (s)1H
H-gImidazole N-H12.0 - 13.0Broad Singlet (br s)1H
H-hCarboxylic Acid O-H12.5 - 13.5Broad Singlet (br s)1H

Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts and multiplicities may vary depending on the solvent and concentration.

Experimental Protocols

Sample Preparation for ¹H NMR Spectroscopy

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for this compound.

Materials:

  • This compound (5-25 mg)[5][6]

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pasteur pipette with a glass wool plug[7]

  • Vortex mixer

  • Small vial

Procedure:

  • Weigh approximately 5-25 mg of the solid this compound into a small, clean, and dry vial.[5][6]

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[5]

  • Gently vortex the vial to dissolve the solid completely. Visually inspect the solution to ensure no solid particles are present.

  • Filter the solution to remove any particulate matter, which can adversely affect the spectral resolution.[7] To do this, place a small plug of glass wool into a Pasteur pipette.

  • Carefully transfer the solution from the vial through the filter-tipped Pasteur pipette into a clean, dry 5 mm NMR tube.

  • The final volume of the solution in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[7][8]

  • Cap the NMR tube securely and label it appropriately.

¹H NMR Data Acquisition

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Acquisition Parameters (Typical):

Parameter Value
Spectrometer Frequency400 MHz
SolventDMSO-d₆
Temperature298 K
Pulse ProgramStandard 1D Proton
Number of Scans16-64 (depending on sample concentration)
Relaxation Delay1-2 seconds
Acquisition Time2-4 seconds
Spectral Width-2 to 16 ppm

Procedure:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum using the specified parameters.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the signals to the respective protons in the molecule.

Data Interpretation and Structural Confirmation

  • Carboxylic Acid and N-H Protons: The broad singlets observed at highly downfield shifts (typically above 12 ppm in DMSO-d₆) are characteristic of the acidic carboxylic acid proton and the imidazole N-H proton.[4][9] These signals are often broad due to chemical exchange and quadrupolar effects from the adjacent nitrogen atom. To confirm the assignment of these exchangeable protons, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the signals for the -COOH and N-H protons will disappear or significantly decrease in intensity.

  • Aromatic Protons: The signals in the aromatic region (typically 7.0-8.5 ppm) correspond to the protons on the benzimidazole ring system.[1] The specific chemical shifts and coupling patterns will depend on the substitution pattern. For the title compound, two singlets are expected for the two aromatic protons.

  • Propyl Group Protons: The propyl group will give rise to three distinct signals: a triplet for the terminal methyl group (H-a), a sextet for the central methylene group (H-b), and a triplet for the methylene group attached to the benzimidazole ring (H-c).

  • Methyl Group Proton: The methyl group attached to the benzene ring (H-d) is expected to appear as a singlet in the upfield region of the aromatic spectrum.

Workflow and Visualization

The following diagram illustrates the workflow for the ¹H NMR characterization of this compound.

G Workflow for 1H NMR Characterization cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis weigh Weigh Compound (5-25 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock_shim Lock and Shim load->lock_shim acquire Acquire 1H NMR Spectrum lock_shim->acquire process Process FID (FT, Phasing, Baseline) acquire->process calibrate Calibrate Spectrum process->calibrate integrate Integrate Signals calibrate->integrate assign Assign Signals and Confirm Structure integrate->assign

Caption: Experimental workflow for ¹H NMR analysis.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid is a pivotal intermediate in the synthesis of Telmisartan, a widely prescribed angiotensin II receptor antagonist for the management of hypertension.[1][2][3] The efficient and scalable synthesis of this key building block is of paramount importance for the pharmaceutical industry to ensure a cost-effective and sustainable supply of this critical medication. These application notes provide detailed protocols and quantitative data for the large-scale synthesis of this compound, focusing on a common and efficient synthetic route.

Synthetic Pathway Overview

The presented synthesis commences with the commercially available starting material, methyl 4-(butyrylamido)-3-methyl-5-nitrobenzoate. The process involves a two-step sequence: the reduction of the nitro group to an amine, followed by an acid-catalyzed cyclization to form the benzimidazole ring system. The subsequent hydrolysis of the methyl ester yields the final carboxylic acid. This route is favored for its high yields and the use of readily available reagents.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of Methyl 4-amino-3-(butyrylamido)-5-methylbenzoate

ParameterValueReference
Starting MaterialMethyl 4-(butyrylamido)-3-methyl-5-nitrobenzoate[1]
Reducing AgentPd/C, H₂[1]
SolventMethanol[1]
Pressure5 bar[1]
TemperatureRoom Temperature[1]
Reaction Time4 hours[1]
YieldQuantitative[1]

Table 2: Synthesis of Methyl 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate

ParameterValueReference
Starting MaterialMethyl 4-amino-3-(butyrylamido)-5-methylbenzoate[1]
ReagentGlacial Acetic Acid[1]
Temperature100-110 °C[1]
Reaction Time1.5 hours[1]
Yield90%[1]
PurityHigh (Crystalline Product)[1]

Table 3: Synthesis of this compound

ParameterValueReference
Starting MaterialMethyl 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate[2]
ReagentSodium Hydroxide (15%)[2]
SolventMethanol/Water[2]
TemperatureReflux (approx. 110 °C)[2]
Reaction Time5 hours[2]
YieldNot specified, but product is isolated by filtration[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate

This protocol describes the reduction of the nitro group of methyl 4-(butyrylamido)-3-methyl-5-nitrobenzoate and the subsequent one-pot cyclization to the benzimidazole intermediate.

Materials:

  • Methyl 4-(butyrylamido)-3-methyl-5-nitrobenzoate

  • Palladium on Carbon (Pd/C, 10%)

  • Methanol

  • Glacial Acetic Acid

  • Hydrogen Gas

  • Ammonia solution

Equipment:

  • High-pressure reactor (autoclave)

  • Reaction vessel with overhead stirrer, condenser, and temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reduction:

    • In a high-pressure reactor, suspend methyl 4-(butyrylamido)-3-methyl-5-nitrobenzoate in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the reactor with hydrogen gas to 5 bar.

    • Stir the mixture at room temperature for 4 hours.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen).

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain a thick syrup of methyl 4-amino-3-(butyrylamido)-5-methylbenzoate.[1]

  • Cyclization:

    • Transfer the crude syrup directly to a reaction vessel.

    • Add glacial acetic acid.

    • Heat the mixture to 100-110 °C and stir for 1.5 hours.[1]

    • Monitor the formation of the benzimidazole by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature.

    • Evaporate the acetic acid under reduced pressure.

    • Adjust the pH of the residue to 9.0-9.5 with a concentrated ammonia solution to precipitate the product.

    • Filter the crystalline brown powder, wash with water, and dry under vacuum to yield methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate.[1]

Protocol 2: Synthesis of this compound

This protocol details the hydrolysis of the methyl ester to the final carboxylic acid.

Materials:

  • Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate

  • Methanol

  • 15% Sodium Hydroxide solution

  • Hydrochloric Acid (for pH adjustment)

  • Ethanol/Water mixture (for recrystallization)

Equipment:

  • Reaction vessel with overhead stirrer, condenser, and temperature control

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Hydrolysis:

    • In a reaction vessel, dissolve methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate in methanol.

    • Add 15% sodium hydroxide solution.

    • Heat the mixture to reflux (approximately 110 °C) and stir for 5 hours.[2]

    • Monitor the reaction by TLC or HPLC until the ester is fully consumed.

    • Cool the reaction mixture to room temperature.

  • Work-up and Isolation:

    • Adjust the pH of the solution to below 7 with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the resulting solid product.

    • Wash the solid with water.

  • Purification:

    • Recrystallize the crude product from a mixture of ethanol and water (e.g., 5:1 ratio) to afford the pure this compound as a white powder.[2]

    • Dry the final product under vacuum.

Visualizations

Synthesis Pathway

Synthesis_Pathway A Methyl 4-(butyrylamido)-3-methyl-5-nitrobenzoate B Methyl 4-amino-3-(butyrylamido)-5-methylbenzoate A->B H2, Pd/C Methanol, RT, 5 bar C Methyl 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate B->C Glacial Acetic Acid 100-110 °C, 1.5 h D This compound C->D 1. NaOH, Methanol/H2O, Reflux 2. HCl

Caption: Synthetic route to this compound.

Experimental Workflow for Hydrolysis

Caption: General workflow for the hydrolysis of the methyl ester intermediate.

References

Application Notes and Protocols: 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: An exploration of the potential applications of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid in the field of polymer chemistry, based on its structural features and the established roles of related benzimidazole compounds.

Introduction and Overview

This compound (MPBC) is a heterocyclic compound whose primary documented application is as a key synthetic intermediate in the manufacturing of Telmisartan, an angiotensin II receptor blocker used to treat hypertension.[1][2] While its role in pharmaceutical synthesis is well-established, its application in polymer chemistry is not extensively documented in peer-reviewed literature. However, one supplier notes its use in polymers and coatings to enhance chemical resistance and durability, though specific examples are not provided.[3]

The structure of MPBC, which features a thermally stable benzimidazole core and a reactive carboxylic acid group, suggests significant potential for its use as a monomer or a modifying agent in the synthesis of advanced polymers.[4] This document outlines potential applications and provides generalized experimental protocols based on the known chemistry of the benzimidazole class of molecules.

Potential Applications in Polymer Chemistry

The unique combination of a rigid, stable aromatic backbone and a reactive functional group allows MPBC to be considered for several applications:

  • Monomer for High-Performance Polybenzimidazoles (PBIs): The benzimidazole moiety is the cornerstone of PBI polymers, which are known for their exceptional thermal and chemical stability.[5][6] MPBC could theoretically be used as a comonomer in conjunction with di-acid or di-amine functionalized benzimidazoles to create novel co-polymers. The propyl and methyl groups may enhance solubility in organic solvents, potentially simplifying processing compared to traditional PBIs.

  • Component of Coordination Polymers (CPs): The carboxylic acid and nitrogen atoms in the imidazole ring can act as binding sites for metal ions. This makes MPBC a candidate for creating metal-organic frameworks (MOFs) or coordination polymers.[7] Such materials have applications in gas storage, catalysis, and sensing.

  • Monomer for Self-Immolative Polymers (SIPs): The benzimidazole structure is being investigated for its potential in creating self-immolative polymers, which are designed to depolymerize in response to a specific stimulus.[8] These "smart" polymers are of interest for targeted drug delivery systems. The inherent biocompatibility of the benzimidazole scaffold is an advantage in this context.[8]

  • Cross-linking or Modifying Agent: The carboxylic acid functionality allows MPBC to react with other polymers. For instance, it could be used to cross-link existing PBI chains through the amine groups on their backbones, a strategy known to improve gas separation performance in polymer membranes.[9]

The logical workflow for exploring MPBC in polymer synthesis would involve initial polymerization trials followed by comprehensive characterization of the resulting material.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: Material Processing cluster_2 Phase 3: Characterization & Analysis Monomer MPBC Monomer (4-Methyl-2-propyl-1H- benzo[d]imidazole-6-carboxylic acid) Polymerization Polymerization Reaction (e.g., Polycondensation) Monomer->Polymerization CoMonomer Select Co-monomer (e.g., Diamine or Diacid Benzimidazole) CoMonomer->Polymerization Purification Polymer Purification & Drying Polymerization->Purification Processing Solution Casting or Melt Processing Purification->Processing Material Fabricated Polymer (Film, Fiber, or Membrane) Processing->Material Spectroscopy Structural Analysis (FTIR, NMR) Material->Spectroscopy Thermal Thermal Analysis (TGA, DSC) Material->Thermal Mechanical Mechanical Testing (Tensile Strength, Modulus) Material->Mechanical

Caption: Workflow for Polymer Synthesis and Characterization using MPBC.

Experimental Protocols

The following are generalized protocols based on established methods for similar compounds. Optimization for MPBC would be required.

Protocol 1: Hypothetical Synthesis of a PBI Co-polymer via Polycondensation

This protocol describes a potential method for creating a co-polymer using MPBC and a standard PBI precursor, 3,3',4,4'-tetraaminobiphenyl (TAB).

Materials:

  • This compound (MPBC)

  • Isophthalic Acid (IPA) - (as a standard dicarboxylic acid comonomer)

  • 3,3',4,4'-tetraaminobiphenyl (TAB)

  • Polyphosphoric acid (PPA)

  • Nitrogen (N₂) gas

  • Methanol

  • Ammonium hydroxide

Procedure:

  • Setup: Assemble a flame-dried three-neck flask equipped with a mechanical stirrer, N₂ inlet, and an outlet.

  • Monomer Addition: Under a gentle N₂ flow, add Polyphosphoric acid (PPA) to the flask. Begin stirring and heating to 140°C.

  • Once the PPA is heated, add the monomers: TAB, IPA, and MPBC. The molar ratio of (IPA + MPBC) to TAB should be 1:1. The ratio of IPA to MPBC can be varied to control the co-polymer composition (e.g., 90:10).

  • Polymerization: Slowly raise the temperature to 200°C and maintain for 8-12 hours. The viscosity of the solution will increase significantly as polymerization proceeds.

  • Precipitation: After cooling to ~100°C, pour the viscous polymer solution slowly into a large beaker of vigorously stirred water. This will precipitate the polymer as fibers or a powder.

  • Washing: Macerate the precipitated polymer in a blender with water. Filter and wash repeatedly with water until the washings are neutral. Then, wash with a dilute ammonium hydroxide solution to remove any residual acid, followed by a final wash with water.

  • Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours.

The synthesis pathway relies on the condensation of o-phenylenediamines with carboxylic acids, a foundational method for creating the benzimidazole ring within the polymer backbone.[4]

G cluster_reactants Reactants cluster_process Process cluster_products Products MPBC MPBC PPA Polyphosphoric Acid (PPA) ~200°C MPBC->PPA TAB Tetraaminobiphenyl (TAB) TAB->PPA IPA Isophthalic Acid (IPA) IPA->PPA Polymer PBI Co-polymer PPA->Polymer Water H₂O (byproduct) PPA->Water

Caption: Polycondensation reaction scheme for a hypothetical PBI co-polymer.

Protocol 2: Representative Synthesis of a Cobalt-Based Coordination Polymer

This protocol is adapted from the synthesis of coordination polymers using different benzimidazole carboxylic acid ligands and serves as a potential starting point for MPBC.[7]

Materials:

  • This compound (MPBC)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Solution Preparation: In a small glass vial, dissolve MPBC (e.g., 0.1 mmol) in DMF (2 mL). In a separate vial, dissolve Co(NO₃)₂·6H₂O (e.g., 0.1 mmol) in ethanol (2 mL).

  • Mixing: Combine the two solutions in a Teflon-lined stainless steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at 120°C for 72 hours.

  • Cooling & Crystallization: Allow the autoclave to cool slowly to room temperature over 24 hours.

  • Isolation: Collect the resulting crystals by filtration, wash them with fresh DMF and ethanol, and air-dry.

Data Presentation

As no specific experimental data exists for polymers derived from MPBC, the following table presents typical properties of established polybenzimidazole systems to provide a benchmark for expected performance. A polymer incorporating MPBC might see improved solubility but potentially a slightly lower glass transition temperature compared to fully aromatic analogues.

PropertyPBI (from Isophthalic Acid)PBI Co-polymer (Alicyclic-Aromatic)[6]Hypothetical MPBC-based Polymer (Expected Range)
Glass Transition Temp. (Tg) ~430 °C280 - 400 °C350 - 410 °C
Decomposition Temp. (TGA, 5%) > 600 °C> 550 °C> 550 °C
Tensile Strength ~160 MPa~130 MPa120 - 150 MPa
Tensile Modulus ~5.5 GPa2 - 11 GPa3 - 7 GPa
Solubility Soluble in DMAc, NMPImproved solubilityPotentially soluble in a wider range of organic solvents

Disclaimer: The data for the hypothetical MPBC-based polymer are educated estimates based on structure-property relationships and are not derived from experimental results.

References

Application Notes and Protocols for the Biological Screening of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This structural feature allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, antiviral, and anthelmintic properties, making the benzimidazole scaffold a privileged structure in drug discovery and development. These application notes provide a comprehensive guide to the biological screening of benzimidazole derivatives, offering detailed experimental protocols, data presentation formats, and visual workflows to facilitate research in this field.

Data Presentation

The following tables summarize quantitative data from various biological screenings of representative benzimidazole derivatives.

Anticancer Activity

The cytotoxic effects of benzimidazole derivatives are commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
BZD-1MCF-7 (Breast)7.82Doxorubicin1.4
BZD-2HCT-116 (Colon)13.305-Fluorouracil4.5
BZD-3A549 (Lung)6.1Cisplatin2.5
BZD-4HepG2 (Liver)0.70Sorafenib1.6
BZD-5SK-Mel-28 (Melanoma)2.55Vemurafenib0.05

Note: The IC50 values presented are representative and can vary based on experimental conditions.

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives is often assessed by measuring the zone of inhibition against various bacterial and fungal strains.

Compound IDMicroorganismZone of Inhibition (mm)Standard AntibioticZone of Inhibition (mm)
BZD-AStaphylococcus aureus18Ciprofloxacin23
BZD-BEscherichia coli15Ciprofloxacin21
BZD-CPseudomonas aeruginosa13Gentamicin19
BZD-DCandida albicans16Fluconazole20
BZD-EAspergillus niger12Amphotericin B18

Note: The diameter of the zone of inhibition is dependent on the concentration of the compound used.

Anthelmintic Activity

The efficacy of benzimidazole derivatives against helminths is determined by observing the time taken for paralysis and death of the worms in in vitro assays.[1][2][3]

Compound IDConcentration (µg/mL)Time to Paralysis (min)Time to Death (min)Standard DrugTime to Paralysis (min)Time to Death (min)
BZD-X2045 ± 3.275 ± 4.1Albendazole (15 µg/mL)20 ± 1.530 ± 2.0
BZD-Y5030.43 ± 5.3360.56 ± 5.32Albendazole (15 µg/mL)20 ± 1.530 ± 2.0
BZD-Z10015 ± 2.125 ± 2.5Albendazole (15 µg/mL)20 ± 1.530 ± 2.0

Note: Pheretima posthuma (earthworm) is a commonly used model organism for this assay. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Anticancer Screening: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effect of benzimidazole derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Benzimidazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include wells with untreated cells (vehicle control) and a known anticancer drug as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Antimicrobial Screening: Agar Disc Diffusion (Zone of Inhibition) Assay

This protocol describes a common method for assessing the antimicrobial activity of benzimidazole derivatives.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile filter paper discs (6 mm in diameter)

  • Benzimidazole derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic and antifungal discs

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard) of the test organism in sterile saline or broth.

  • Inoculation of Agar Plates: Dip a sterile swab into the microbial suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of growth.

  • Application of Discs: Impregnate sterile filter paper discs with a known concentration of the benzimidazole derivative solution. Allow the solvent to evaporate completely.

  • Using sterile forceps, place the impregnated discs, along with standard antibiotic/antifungal discs and a solvent control disc, onto the surface of the inoculated agar plates.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of no microbial growth around each disc in millimeters (mm).

  • Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Anthelmintic Screening: In Vitro Adult Motility Assay

This protocol details a common in vitro method for the preliminary screening of anthelmintic activity using adult earthworms (Pheretima posthuma).[1][2][3]

Materials:

  • Adult Indian earthworms (Pheretima posthuma) of similar size

  • Petri dishes

  • Benzimidazole derivatives

  • Standard anthelmintic drug (e.g., Albendazole, Piperazine Citrate)

  • Vehicle (e.g., 1% w/v carboxymethyl cellulose - CMC)

  • Normal saline

  • Timer

Procedure:

  • Preparation of Test Solutions: Prepare solutions of the benzimidazole derivatives and the standard drug at various concentrations in the vehicle. A vehicle-only solution serves as the negative control.

  • Experimental Setup: Wash the earthworms with normal saline to remove any adhering fecal matter. Place one earthworm in each petri dish containing 25 mL of the respective test, standard, or control solution.

  • Observation: Observe the earthworms for the time taken for paralysis and death.

    • Paralysis: is considered to have occurred when the worm does not move even when shaken vigorously.

    • Death: is confirmed when the worm loses its motility and shows no response to external stimuli, accompanied by a fading of its body color.

  • Data Recording: Record the time for paralysis and death for each worm in each group.

  • Data Analysis: Calculate the mean time to paralysis and death for each concentration of the test compounds and compare them with the standard drug and control.

Mandatory Visualization

Signaling Pathway: Inhibition of Tubulin Polymerization by Benzimidazole Derivatives

Many benzimidazole derivatives exert their anticancer and anthelmintic effects by binding to β-tubulin, a subunit of microtubules. This interaction disrupts the dynamic process of microtubule polymerization, which is crucial for cell division, intracellular transport, and maintenance of cell structure. The inhibition of tubulin polymerization leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).

G cluster_0 Cellular Microenvironment cluster_1 Intracellular Events BZD Benzimidazole Derivative Tubulin α/β-Tubulin Dimers BZD->Tubulin Binds to β-tubulin Microtubule Microtubule Polymer BZD->Microtubule Inhibits Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Leads to CellCycle Cell Cycle Progression (G2/M Phase) Microtubule->CellCycle Disruption Arrests MitoticSpindle->CellCycle Required for Apoptosis Apoptosis CellCycle->Apoptosis Arrest Induces Bcl2 Bcl-2 Family Regulation Apoptosis->Bcl2 Involves Caspases Caspase Activation Bcl2->Caspases Regulates Caspases->Apoptosis Executes

Caption: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives leading to apoptosis.

Experimental Workflow: General Biological Screening of Benzimidazole Derivatives

The following diagram illustrates a typical workflow for the initial biological screening of a library of newly synthesized benzimidazole derivatives. This process is designed to efficiently identify compounds with promising biological activity for further investigation.

G cluster_0 Compound Preparation & Management cluster_1 Primary Screening cluster_2 Secondary Screening & Validation cluster_3 Lead Optimization Synthesis Synthesis of Benzimidazole Derivative Library Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization StockSolution Preparation of Stock Solutions (e.g., in DMSO) Characterization->StockSolution PlateMapping Assay Plate Mapping StockSolution->PlateMapping PrimaryAssay High-Throughput Primary Assay (e.g., Single Concentration) PlateMapping->PrimaryAssay DataAcquisition Automated Data Acquisition PrimaryAssay->DataAcquisition HitIdentification Hit Identification (Based on Activity Threshold) DataAcquisition->HitIdentification DoseResponse Dose-Response Assays (IC50/EC50 Determination) HitIdentification->DoseResponse Active 'Hits' Selectivity Selectivity/Counter-Screening DoseResponse->Selectivity Confirmation Hit Confirmation Selectivity->Confirmation SAR Structure-Activity Relationship (SAR) Studies Confirmation->SAR Confirmed 'Hits' ADMET In Vitro ADMET Profiling SAR->ADMET LeadCandidate Lead Candidate Selection ADMET->LeadCandidate

Caption: General workflow for the biological screening of benzimidazole derivatives from library synthesis to lead candidate selection.

References

Application Notes & Protocols: Analytical Method Development for Telmisartan Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Telmisartan is an angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension.[1] The synthesis of Telmisartan is a multi-step process involving several key chemical intermediates.[1] Ensuring the purity and quality of the final active pharmaceutical ingredient (API) necessitates robust analytical methods for identifying and quantifying process-related impurities and potential degradation products in both the intermediates and the final drug substance.[2][3] These application notes provide detailed protocols for the analytical method development and validation for Telmisartan and its intermediates, focusing on High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Signaling Pathway of Telmisartan

Telmisartan primarily exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor.[4][5] This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[4][6] Additionally, Telmisartan acts as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is involved in regulating insulin and glucose metabolism.[4][5]

G Telmisartan Mechanism of Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Telmisartan Telmisartan Telmisartan->AT1_Receptor Blocks PPARg PPAR-γ Telmisartan->PPARg Partially Activates Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase Metabolic_Effects Metabolic Effects (Insulin Sensitization) PPARg->Metabolic_Effects

Caption: Telmisartan's dual mechanism of action.

II. Analytical Methods for Telmisartan and its Intermediates

A variety of chromatographic techniques are employed for the analysis of Telmisartan and its related substances. The choice of method depends on the specific impurity to be detected and the matrix.

A. High-Performance Liquid Chromatography (HPLC) for Process and Degradation Impurities

A stability-indicating HPLC method is crucial for separating Telmisartan from its process-related impurities and degradation products.

Experimental Workflow:

G HPLC Method Workflow for Telmisartan Analysis Sample_Prep Sample Preparation (Dissolve in Diluent) Injection Inject Sample Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis

Caption: General workflow for HPLC analysis.

Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the Telmisartan sample or intermediate in a suitable diluent (e.g., a mixture of methanol and acetonitrile) to obtain a known concentration.

    • For tablet formulations, crush a number of tablets, and use a powder equivalent to a specific amount of Telmisartan.[7]

  • Chromatographic Conditions:

    • Column: A reversed-phase column such as a C8 or C18 is commonly used.[8][9]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[8][9][10]

    • Flow Rate: A flow rate of around 1.0 mL/min is generally employed.[9][11]

    • Detection: UV detection at a wavelength where Telmisartan and its impurities show significant absorbance, such as 230 nm or 290 nm, is common.[3][7][8]

    • Column Temperature: Maintaining a constant column temperature (e.g., 25 °C or 40 °C) ensures reproducibility.[3][11]

Data Presentation: HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Column Symmetry Shield RP8 (150 x 4.6 mm, 3.5 µm)[8]Hypersil Gold C18[10]Inertsil ODS-3V (150 x 4.6 mm, 3.5 µm)[11]
Mobile Phase A 0.05% Trifluoroacetic acid in water[8]0.01M Potassium dihydrogen phosphate buffer (pH 3)[10]0.02M Potassium dihydrogen phosphate (pH 3.5)[11]
Mobile Phase B Acetonitrile[8]Acetonitrile[10]Acetonitrile and Milli-Q water (900:100 v/v)[11]
Elution Gradient[8]Isocratic (40:60 v/v, B:A)[10]Gradient[11]
Flow Rate Not Specified1.0 mL/min[10]1.0 mL/min[11]
Detection Wavelength 230 nm[8]Not Specified230 nm[11]
Column Temperature 25 °C[3]Not Specified40 °C[11]
B. Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling

UPLC offers higher resolution, sensitivity, and faster analysis times compared to traditional HPLC, making it suitable for complex impurity profiling.

Protocol:

  • Sample Preparation: Similar to the HPLC protocol, dissolve the sample in a suitable diluent.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size column, such as an Acquity UPLC BEH C18, is used.[12]

    • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase and an organic solvent like acetonitrile is common.[7]

    • Flow Rate: A lower flow rate, typically around 0.2-0.3 mL/min, is used.[7][12]

    • Detection: UV or PDA detection is employed.

Data Presentation: UPLC Method Parameters

ParameterMethod 1Method 2
Column Acquity UPLC BEH C18 (150 x 2.1 mm, 1.7 µm)[12]Acquity BEH Shield-RP18 (100 x 2.1 mm, 1.7 µm)[7]
Mobile Phase A Water[12]0.025M KH2PO4, 0.0027M 1-hexane sulphonic acid sodium salt, 1 mL TEA in water (pH 4.5) : Acetonitrile (90:10)[7]
Mobile Phase B Acetonitrile[12]pH 4.5 buffer : Acetonitrile (20:80)[7]
Elution Isocratic (70:30 v/v, B:A)[12]Gradient[7]
Flow Rate 0.2 mL/min[12]0.3 mL/min[7]
Detection Wavelength 230 nm[12]290 nm[7]
Column Temperature 25°C25°C[7]
C. Gas Chromatography-Mass Spectrometry (GC-MS) for Genotoxic Impurities

GC-MS is a powerful technique for the determination of volatile and semi-volatile impurities, particularly genotoxic impurities like nitrosamines, which can be present at trace levels.

Protocol:

  • Sample Preparation:

    • Crush tablets and extract the active ingredient and impurities using a suitable solvent.[13]

    • The extraction procedure may involve liquid-liquid extraction or solid-phase extraction to concentrate the analytes and remove matrix interference.

  • GC-MS Conditions:

    • Column: A capillary column with a suitable stationary phase, such as a DB-WAX or Rtx-5 Amine, is used.[14][15]

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Injection Mode: Splitless injection is often used for trace analysis.

    • Ionization: Electron Impact (EI) ionization is common.

    • Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) can be used for high sensitivity and selectivity.[13][15]

Data Presentation: GC-MS Method Parameters for Nitrosamine Impurities

ParameterMethod 1Method 2
Instrument Orbitrap Exploris GC-MS[13]GC-MS/MS (Agilent 7890B GC, 7000C MS)[15]
Column Not SpecifiedDB-WAX Ultra Inert (30 m x 0.25 mm, 0.25 µm)[15]
Ionization Mode Not SpecifiedElectron Impact (EI)[15]
Acquisition Mode High-resolution full-scan[13]Multiple Reaction Monitoring (MRM)[15]
LOD Range 0.1 to 0.3 ng/mL[13]15-250 ng/g[15]
LOQ Range 0.3 to 1 ng/mL[13]50-250 ng/g[15]

III. Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[10][16] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

Logical Relationship of Degradation Pathways:

G Forced Degradation Stress Conditions Telmisartan Telmisartan Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1N HCl, heat) Telmisartan->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1N NaOH, heat) Telmisartan->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H2O2) Telmisartan->Oxidation Thermal_Degradation Thermal Degradation (e.g., 60-100°C) Telmisartan->Thermal_Degradation Photolytic_Degradation Photolytic Degradation (UV or sunlight exposure) Telmisartan->Photolytic_Degradation Degradation_Products Degradation Products Acid_Hydrolysis->Degradation_Products Base_Hydrolysis->Degradation_Products Oxidation->Degradation_Products Thermal_Degradation->Degradation_Products Photolytic_Degradation->Degradation_Products

Caption: Stress conditions for forced degradation.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1N HCl) and heat at a specified temperature (e.g., 60-80°C) for a defined period.[12][16] Neutralize the solution before analysis.[16]

  • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1N NaOH) and heat.[12][16] Neutralize the solution before analysis.[16]

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or with heating.[10][16]

  • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-100°C) for a specified duration.[9][16]

  • Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light or sunlight for an extended period.[9][12][16]

Data Presentation: Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1N HCl[12][16]60-80°C[12][16]4 hours[16]
Base Hydrolysis 0.1N NaOH[12][16]60-80°C[12][16]4 hours[16]
Oxidation 3% v/v H₂O₂[10][16]Room Temperature or 60°C[16]4 hours[16]
Thermal Degradation Dry heat in oven[9][16]60-100°C[9][16]2 days[16]
Photolytic Degradation UV light or sunlight[9][12][16]Ambient2 days[12]

IV. Key Telmisartan Intermediates and Impurities

The synthesis of Telmisartan involves key intermediates, and impurities can arise from the starting materials, by-products of the reaction, or degradation.[1][2][3]

Key Intermediate:

  • 2-N-Propyl-4-Methyl-6-(1-Methylbenzimidazole-2-yl) Benzimidazole: This is a vital intermediate in the synthesis of Telmisartan.[1]

Common Impurities:

  • Process-Related Impurities: These can include starting materials, intermediates, and by-products from the synthetic route. The European Pharmacopoeia lists several specified impurities for Telmisartan.[17]

  • Degradation Products: Formed under stress conditions as described in the forced degradation studies.

  • Genotoxic Impurities: Nitrosamines are a class of potential genotoxic impurities that have been a focus of regulatory concern in sartan medications.[13][14]

Logical Relationship of Impurity Types:

G Classification of Telmisartan Impurities Impurities Telmisartan Impurities Process_Related Process-Related Impurities Impurities->Process_Related Degradation_Products Degradation Products Impurities->Degradation_Products Genotoxic_Impurities Genotoxic Impurities Impurities->Genotoxic_Impurities Starting_Materials Starting Materials Process_Related->Starting_Materials Intermediates Intermediates Process_Related->Intermediates By_Products By-Products Process_Related->By_Products Nitrosamines e.g., Nitrosamines Genotoxic_Impurities->Nitrosamines

Caption: Classification of impurities in Telmisartan.

V. Method Validation

All developed analytical methods must be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[3][8]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]

  • Accuracy: The closeness of the test results to the true value.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[9]

Data Presentation: Validation Summary

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 98-102%
Precision (%RSD) ≤ 2%
Robustness No significant change in results

Conclusion

The development and validation of robust analytical methods are paramount for ensuring the quality, safety, and efficacy of Telmisartan. The HPLC, UPLC, and GC-MS methods outlined in these application notes provide a comprehensive framework for the analysis of Telmisartan and its intermediates, covering the determination of potency, impurity profiling, and the detection of potentially genotoxic impurities. Adherence to these protocols and rigorous method validation will support the production of high-quality Telmisartan for patient use.

References

Synthesis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, a key intermediate in the manufacturing of the angiotensin II receptor antagonist, Telmisartan.[1][2] The protocols described herein are compiled from established scientific literature and patents, offering a detailed, step-by-step approach for laboratory synthesis.

Overview of Synthetic Strategy

The synthesis of the target compound is typically achieved through a multi-step process commencing with the nitration of a substituted toluene derivative, followed by reduction, acylation, a second reduction, and finally, a cyclization reaction to form the benzimidazole ring system. This application note details a common and effective pathway.

Experimental Protocols

This section outlines the detailed methodology for the synthesis of this compound.

Step 1: Synthesis of Methyl 3-methyl-4-butyrylamino-5-nitrobenzoate

This initial step involves the acylation and nitration of a commercially available starting material. The reaction introduces the propyl group (as a butyryl amide) and a nitro group, which are essential for the subsequent formation of the imidazole ring.

Materials:

  • Methyl 3-amino-4-methylbenzoate

  • Butyryl chloride

  • Pyridine

  • Acetic anhydride

  • Nitric acid

  • Sulfuric acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Methyl 3-amino-4-methylbenzoate in dichloromethane.

  • Add pyridine to the solution and cool to 0°C.

  • Slowly add butyryl chloride and allow the reaction to stir and warm to room temperature.

  • Wash the reaction mixture with sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-methyl-3-(butyrylamino)benzoate.

  • To a mixture of sulfuric acid and acetic anhydride at 0°C, slowly add the product from the previous step.

  • Add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 5°C.

  • Stir the reaction for several hours at 0°C.

  • Carefully pour the reaction mixture onto ice and extract with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 3-methyl-4-butyrylamino-5-nitrobenzoate.

Step 2: Synthesis of Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate

This step involves the selective reduction of the nitro group to an amine, which is a precursor for the benzimidazole ring formation.

Materials:

  • Methyl 3-methyl-4-butyrylamino-5-nitrobenzoate

  • Iron powder or Palladium on carbon (Pd/C)

  • Ammonium chloride or Hydrogen gas

  • Ethanol or Methanol

  • Water

Procedure using Iron:

  • Suspend Methyl 3-methyl-4-butyrylamino-5-nitrobenzoate in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the hot reaction mixture through celite and wash with ethanol.

  • Concentrate the filtrate to obtain the crude product, which can be purified by recrystallization.

Procedure using Catalytic Hydrogenation:

  • Dissolve Methyl 3-methyl-4-butyrylamino-5-nitrobenzoate in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (5 bar) at room temperature for 4 hours.[3]

  • Filter the catalyst and concentrate the filtrate to yield Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate.[3]

Step 3: Synthesis of this compound

This final step involves the cyclization of the diamine intermediate to form the benzimidazole ring, followed by hydrolysis of the ester to the carboxylic acid.

Materials:

  • Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate

  • Glacial acetic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Methanol

  • Water

Procedure:

  • Dissolve Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate in glacial acetic acid.

  • Heat the mixture to 100-110°C for 1.5 hours to effect cyclization to the benzimidazole.[3]

  • Cool the reaction mixture and evaporate the acetic acid under reduced pressure.

  • To the resulting residue (methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate), add a solution of sodium hydroxide in methanol and water.

  • Reflux the mixture for 5 hours to hydrolyze the ester.[1]

  • Cool the reaction mixture and adjust the pH to below 7 with hydrochloric acid to precipitate the product.[1]

  • Filter the solid, wash with water, and dry to obtain this compound.

  • The product can be further purified by recrystallization from an ethanol/water mixture.[1]

Quantitative Data Summary

The following table summarizes key quantitative data reported for the synthesis of this compound and its intermediates.

StepIntermediate/ProductYield (%)Melting Point (°C)Analytical MethodReference
2 (Catalytic Hydrogenation)Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate100Not Reported-[3]
3 (Cyclization)Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate90Not Reported-[3]
3 (Overall from Methyl 3-methyl-4-butyrylamino-5-nitrobenzoate)This compound96.4Not ReportedTLC[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the step-by-step synthesis of this compound.

Synthesis_Workflow A Methyl 3-amino-4-methylbenzoate B Acylation & Nitration A->B C Methyl 3-methyl-4-butyrylamino-5-nitrobenzoate B->C D Reduction C->D E Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate D->E F Cyclization & Hydrolysis E->F G This compound F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to address common challenges and improve the yield in the synthesis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, a key intermediate in the production of Telmisartan.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method involves the condensation and cyclization of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative. A key synthetic route starts from methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate, which undergoes cyclization to form the benzimidazole ring.[2] Another approach involves the reaction of methyl 3-methyl-4-butyrylamino-5-nitrobenzoate, which is reduced and then cyclized to yield the final product.[4]

Q2: What is a typical yield for this synthesis?

A2: Reported yields can be quite high, with some methods achieving up to 96.4%.[4] However, yields can vary significantly based on the chosen reagents, reaction conditions, and purification methods.

Q3: Why is the purity of starting materials so important?

A3: Impurities in the starting materials, such as the o-phenylenediamine derivative, can lead to the formation of side products and colored impurities, which complicates purification and reduces the overall yield.[5] It is crucial to use highly pure reagents or to purify them before use.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[4][5] By tracking the disappearance of the starting materials and the appearance of the product spot, you can determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction using TLC to ensure it has gone to completion.[5] Consider extending the reaction time if necessary.
Poor quality of starting materials.Use high-purity starting materials. If the purity is uncertain, purify them before the reaction.[5]
Suboptimal reaction temperature.Optimize the reaction temperature. For the cyclization step, refluxing is often required to ensure the reaction proceeds efficiently.[2]
Inefficient catalyst or incorrect catalyst loading.If a catalyst is used, ensure it is active. The amount of catalyst may also need to be optimized.[5]
Incorrect solvent.The choice of solvent can significantly impact the reaction rate and yield.[5] Solvents like xylene or ethanol/water mixtures are commonly used.[2]
Formation of Colored Impurities Oxidation of the o-phenylenediamine starting material.o-Phenylenediamines are susceptible to oxidation.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[5]
Side reactions.Ensure the stoichiometry of the reactants is correct. Using a slight excess of the o-phenylenediamine can sometimes favor the desired product.[5]
Difficulty in Product Purification Similar polarity of the product and impurities.This can make separation by column chromatography challenging.[5] Consider recrystallization from a suitable solvent system, such as an ethanol/water mixture, to purify the final product.[2]
Incomplete removal of starting materials.Ensure the reaction goes to completion. Washing the crude product with appropriate solvents can help remove unreacted starting materials.
Formation of Multiple Products Formation of 1,2-disubstituted benzimidazoles.This can be a common side product. Controlling the stoichiometry and choice of solvent can influence the selectivity.[5]
N-alkylation.If alkylating agents are present, N-alkylation of the benzimidazole ring can occur.[5]

Experimental Protocols

Protocol 1: Synthesis from Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate

This protocol is adapted from a known synthesis of the title compound.[2]

Materials:

  • Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate

  • Xylene

  • Hydrochloric acid

  • Methanol

  • 15% Sodium hydroxide solution

Procedure:

  • A mixture of methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate (13 g, 52 mmol), xylene (60 mL), and hydrochloric acid (130 mL) is refluxed for 3 hours at 150°C.

  • The reaction mixture is then concentrated under reduced pressure.

  • 80 mL of methanol and 110 mL of 15% sodium hydroxide are added to the residue.

  • This solution is further refluxed for 5 hours at 110°C.

  • After cooling, the pH of the solution is adjusted to below 7 with acid.

  • The precipitated product is filtered.

  • Recrystallization of the product from a mixture of ethanol/water (5:1) affords the pure white powder of this compound.

Protocol 2: Synthesis from Methyl 3-methyl-4-butyrylamino-5-nitrobenzoate

This protocol is based on a high-yield synthesis method.[4]

Materials:

  • Methyl 3-methyl-4-butyrylamino-5-nitrobenzoate

  • Sodium dithionite

  • Water

Procedure:

  • Suspend methyl 3-methyl-4-butyrylamino-5-nitrobenzoate (10 g, 0.036 mol) in 60 ml of water and heat to 70-80 °C.

  • Slowly add a suspension of sodium dithionite (21.75 g, 0.124 mol) in 60 ml of water.

  • Heat the mixture to 90-100 °C.

  • Once the reaction is complete (monitored by TLC), adjust the pH of the reaction mixture to 10-11 and continue stirring until the starting material has completely disappeared.

  • Subsequently, adjust the pH of the reaction mixture to 6-6.5.

  • Filter the resulting solid and dry at 45-50 °C to obtain 2-n-propyl-4-methyl-6-carboxybenzimidazole (7.5 g, yield: 96.4%).[4]

Data Summary

ParameterProtocol 1Protocol 2
Starting Material Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoateMethyl 3-methyl-4-butyrylamino-5-nitrobenzoate
Key Reagents Xylene, HCl, NaOH, MethanolSodium dithionite, Water
Reaction Temperature 150°C (reflux) and 110°C (reflux)70-100°C
Reported Yield Not specified96.4%[4]
Purification Method Recrystallization (Ethanol/Water)Filtration and Drying

Visualizations

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Materials (e.g., Substituted o-phenylenediamine) Mixing Mixing and Heating (Reflux) Start->Mixing Reagents Reagents (e.g., Carboxylic Acid, Solvent, Acid/Base) Reagents->Mixing Cyclization Cyclization Mixing->Cyclization Monitoring Reaction Monitoring (TLC) Cyclization->Monitoring Neutralization pH Adjustment/ Neutralization Monitoring->Neutralization Upon Completion Isolation Product Isolation (Filtration) Neutralization->Isolation Purification Purification (Recrystallization) Isolation->Purification Final Final Product Purification->Final

Caption: General workflow for the synthesis of this compound.

Signaling Pathway of Benzimidazole Formation

G A o-Phenylenediamine Derivative C Intermediate (Amide Formation) A->C B Butyric Acid (or derivative) B->C D Cyclization (Dehydration) C->D Heat, Acidic Conditions E 4-Methyl-2-propyl-1H-benzo[d]imidazole -6-carboxylic acid D->E

Caption: Simplified reaction pathway for benzimidazole synthesis via condensation.

References

Technical Support Center: Synthesis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, a key intermediate in the production of Telmisartan.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on identifying and mitigating side reactions.

Problem 1: Low Yield of the Desired Product

Low yields can be attributed to several factors, including incomplete reactions and the formation of various side products. Below are common side reactions and suggested troubleshooting steps.

1.1. Side Reaction: Incomplete Cyclization Leading to Amide Impurities

The synthesis of the benzimidazole core involves the condensation of an o-phenylenediamine derivative with a carboxylic acid (or its activated form). Incomplete cyclization can result in the formation of stable amide intermediates.

  • Observation: Presence of a significant amount of a polar impurity, often with a molecular weight corresponding to the sum of the diamine and the acylated but uncyclized carboxylic acid.

  • Root Cause Analysis:

    • Insufficient reaction temperature or time.

    • Inefficient water removal during the condensation reaction.

    • Use of a insufficiently strong condensing agent.

  • Troubleshooting and Mitigation:

    • Increase Reaction Temperature and Time: Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. Ensure the temperature does not lead to degradation or other side reactions like decarboxylation.

    • Azeotropic Water Removal: When using solvents like toluene or xylene, employ a Dean-Stark apparatus to effectively remove water, driving the equilibrium towards the cyclized product.

    • Stronger Condensing Agents: If using a coupling agent, consider switching to a more powerful one. For instance, moving from a carbodiimide alone to a carbodiimide with an additive like HOBt can improve efficiency. However, be aware that harsher conditions can promote other side reactions.

1.2. Side Reaction: Formation of N,N'-Diacyl Diamine Impurity

When using a highly reactive acylating agent, such as an acid chloride, both amino groups of the o-phenylenediamine can be acylated, leading to the formation of a diamide which cannot cyclize to the desired benzimidazole.

  • Observation: Identification of a byproduct with a molecular weight corresponding to the diamine acylated twice.

  • Root Cause Analysis:

    • Use of a highly reactive carboxylic acid derivative (e.g., acid chloride).

    • Incorrect stoichiometry (excess acylating agent).

    • Rapid addition of the acylating agent.

  • Troubleshooting and Mitigation:

    • Use of Carboxylic Acid with a Condensing Agent: Instead of an acid chloride, use the carboxylic acid directly with a suitable condensing agent (e.g., PPA, Eaton's reagent, or a carbodiimide). This allows for more controlled acylation.

    • Stoichiometric Control: Carefully control the stoichiometry of the reactants, using a slight excess of the diamine if necessary.

    • Slow Addition: Add the acylating agent slowly and at a controlled temperature to favor mono-acylation.

1.3. Side Reaction: Decarboxylation of the Final Product

The carboxylic acid group on the benzimidazole ring is susceptible to decarboxylation, especially at elevated temperatures.

  • Observation: Presence of 4-Methyl-2-propyl-1H-benzo[d]imidazole as an impurity.

  • Root Cause Analysis:

    • Excessively high reaction temperatures during synthesis or work-up.

    • Prolonged reaction times at elevated temperatures.

  • Troubleshooting and Mitigation:

    • Optimize Reaction Temperature: Determine the minimum temperature required for efficient cyclization. Monitor for the appearance of the decarboxylated byproduct by HPLC.

    • Limit Reaction Time: Once the reaction reaches completion, cool it down promptly.

    • Purification Strategy: If decarboxylation is unavoidable, the impurity can often be separated by chromatography or by exploiting differences in solubility based on the presence or absence of the acidic carboxylic acid group.

1.4. Side Reaction: N-Oxide Formation

Oxidation of the nitrogen atoms in the benzimidazole ring can lead to the formation of N-oxide impurities, particularly if oxidizing agents are present or if the reaction is exposed to air at high temperatures.

  • Observation: Detection of an impurity with a mass corresponding to the desired product + 16 amu (one oxygen atom).

  • Root Cause Analysis:

    • Presence of oxidizing agents in the starting materials or reagents.

    • Exposure to air at elevated temperatures for prolonged periods.

  • Troubleshooting and Mitigation:

    • Use of High-Purity Reagents: Ensure that all starting materials and solvents are free from oxidizing contaminants.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially during heating.

1.5. Side Reaction: N-Alkylation

If alkylating agents are present as impurities in the starting materials or solvents, the secondary amine of the benzimidazole ring can undergo N-alkylation.

  • Observation: Presence of impurities with molecular weights corresponding to the addition of an alkyl group to the product.

  • Root Cause Analysis:

    • Contaminated solvents or reagents containing alkyl halides or other alkylating species.

  • Troubleshooting and Mitigation:

    • Solvent and Reagent Purity: Use high-purity, dry solvents and reagents.

    • Reaction Monitoring: Carefully monitor the reaction for the appearance of less polar byproducts by TLC or HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method is the Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of a substituted o-phenylenediamine, specifically 3-amino-4-(butyrylamido)-5-methylbenzoic acid or its methyl ester, in the presence of an acid catalyst like acetic acid or polyphosphoric acid (PPA). The reaction proceeds via an initial acylation followed by cyclization with the elimination of water.

Q2: I am observing a significant amount of starting material even after prolonged reaction times. What could be the issue?

A2: This is likely due to either insufficient reaction conditions or deactivation of the catalyst.

  • Check Temperature and Time: Ensure the reaction is being conducted at the appropriate temperature and for a sufficient duration as specified in the protocol.

  • Water Removal: In condensation reactions, the removal of water is crucial to drive the reaction forward. If not using a dehydrating agent or azeotropic removal, the reaction may stall.

  • Catalyst Activity: If using a catalyst, ensure it is active and used in the correct amount. Some catalysts can be poisoned by impurities in the starting materials.

Q3: My final product is discolored. How can I purify it?

A3: Discoloration often arises from minor, highly colored impurities formed during the reaction.

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be determined experimentally.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities.

  • Chromatography: If recrystallization is ineffective, column chromatography can be used for purification, although it is less practical on a large scale.

Q4: Can I use an aldehyde instead of a carboxylic acid for the condensation?

A4: Yes, the Weidenhagen modification of the benzimidazole synthesis utilizes an aldehyde instead of a carboxylic acid. The reaction with an o-phenylenediamine proceeds via an oxidative cyclization. However, this may require an oxidizing agent and could lead to a different side product profile. For the synthesis of the target molecule with a carboxylic acid group, starting with a carboxylic acid derivative is more direct.

Q5: How can I monitor the progress of the reaction effectively?

A5: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.

  • TLC: Provides a quick and qualitative assessment of the reaction progress by showing the disappearance of starting materials and the appearance of the product and any major byproducts.

  • HPLC: Offers a more quantitative analysis, allowing you to determine the percentage conversion and the relative amounts of product and impurities.

Experimental Protocols

Protocol 1: Synthesis from Methyl 3-amino-4-(butyrylamido)-5-methylbenzoate

This protocol is based on the cyclization of a pre-formed amide precursor.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-amino-4-(butyrylamido)-5-methylbenzoate in glacial acetic acid.

  • Cyclization: Heat the reaction mixture to reflux (around 115-120 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralization: Neutralize the solution with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the crude product.

  • Isolation: Filter the precipitate, wash with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

Table 1: Common Side Products and Their Characteristics

Side ProductChemical NameMolecular FormulaCommon CauseMitigation Strategy
Incomplete Cyclization ProductN-(2-amino-4-carboxy-6-methylphenyl)butanamideC12H16N2O3Insufficient heat/time, inefficient water removalIncrease temperature/time, use Dean-Stark trap
Diamide ImpurityN,N'-(4-carboxy-6-methyl-1,3-phenylene)dibutanamideC16H22N2O4Use of highly reactive acylating agents (e.g., acid chlorides)Use carboxylic acid with a condensing agent, control stoichiometry
Decarboxylation Product4-Methyl-2-propyl-1H-benzo[d]imidazoleC11H14N2High reaction temperaturesOptimize and control reaction temperature
N-Oxide ProductThis compound 3-oxideC12H14N2O3Presence of oxidizing agents, exposure to air at high temp.Use pure reagents, conduct reaction under inert atmosphere
N-Alkylated ProductVaries depending on alkylating agentVariesContaminated solvents or reagentsUse high-purity solvents and reagents

Mandatory Visualization

Diagram 1: Synthesis Pathway and Potential Side Reactions

Synthesis_Pathway Start 3-amino-4-(butyrylamido)- 5-methylbenzoic acid Intermediate Acylated Intermediate (Uncyclized) Start->Intermediate Acylation Diamide N,N'-Diacyl Diamine Start->Diamide Over-acylation Product 4-Methyl-2-propyl-1H-benzo[d]imidazole- 6-carboxylic acid Intermediate->Product Cyclization (Dehydration) Decarboxylated Decarboxylated Product Product->Decarboxylated High Temp. N_Oxide N-Oxide Product->N_Oxide Oxidation N_Alkylated N-Alkylated Product Product->N_Alkylated Alkylation

Caption: Main synthesis pathway and potential side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Desired Product Analyze Analyze crude mixture by HPLC/TLC/MS Start->Analyze Check_SM Starting Material Present? Analyze->Check_SM Check_Impurity Major Impurity Detected? Check_SM->Check_Impurity No Incomplete_Rxn Incomplete Reaction: - Increase Temp/Time - Improve Water Removal Check_SM->Incomplete_Rxn Yes Identify_Impurity Identify Impurity Structure Check_Impurity->Identify_Impurity Yes Optimize Optimize Purification Check_Impurity->Optimize No Incomplete_Rxn->Optimize Diamide Diamide Impurity: - Use milder acylating agent - Control stoichiometry Identify_Impurity->Diamide Diamide Decarboxylation Decarboxylation: - Lower reaction temperature Identify_Impurity->Decarboxylation Decarboxylated Other Other Impurity: - Check reagent purity - Use inert atmosphere Identify_Impurity->Other Other Diamide->Optimize Decarboxylation->Optimize Other->Optimize

Caption: A logical workflow for troubleshooting low product yield.

Technical Support Center: Purification of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted Starting Materials: Such as methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate.

  • Incomplete Cyclization Products: Intermediates that have not fully formed the benzimidazole ring.

  • Oxidation Products: The diamine precursors are susceptible to oxidation, which can lead to colored impurities that are often difficult to remove.

  • Disubstituted Byproducts: Although less common in this specific synthesis, the reaction between the diamine and the carboxylic acid precursor can sometimes lead to the formation of N-acylated or other substituted benzimidazoles.

Q2: What is the recommended initial purification method for this compound?

A2: Recrystallization is a common and effective initial purification method. A mixture of ethanol and water (5:1 v/v) has been successfully used to afford the product as a white powder.[1]

Q3: My purified product has a persistent color. How can I remove it?

A3: Colored impurities in benzimidazole syntheses often arise from the oxidation of the diamine starting materials. An effective method for color removal is treatment with activated carbon. The crude product can be dissolved in a suitable solvent, treated with activated carbon, and then filtered before recrystallization.

Q4: I am experiencing low yield after recrystallization. What are the possible causes and solutions?

A4: Low recovery after recrystallization can be due to several factors:

  • High solubility in the mother liquor: The compound may be too soluble in the chosen solvent system even at low temperatures. You can try to adjust the solvent ratio (e.g., increase the proportion of the anti-solvent, water in the case of ethanol/water) or cool the solution for a longer period.

  • Premature crystallization: If the product crystallizes too quickly, impurities can be trapped within the crystals. Ensure the solution cools slowly.

  • Multiple transfers of material: Each transfer of the solid can result in some loss. Minimize the number of transfers and ensure all equipment is thoroughly scraped.

Q5: Can I use chromatography for purification?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product is an oil or fails to crystallize High level of impurities depressing the melting point.1. Attempt to purify a small sample by column chromatography to obtain a seed crystal. 2. Perform an acid-base extraction to remove acidic or basic impurities. 3. Screen a wider range of solvent systems for recrystallization.
Product purity does not improve after recrystallization Impurities have similar solubility to the product.1. Consider a different purification technique such as column chromatography (e.g., HPLC). 2. Attempt recrystallization from a different solvent system.
Presence of starting material in the final product (confirmed by TLC/LC-MS) Incomplete reaction.1. Increase the reaction time or temperature. 2. Ensure the correct stoichiometry of reactants.
Formation of a significant amount of side products Non-optimal reaction conditions.1. Lower the reaction temperature to reduce the rate of side reactions. 2. Investigate the effect of pH on the reaction, as benzimidazole formation can be pH-sensitive.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is based on a reported successful purification method.[1]

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add water to the hot solution until the first sign of persistent turbidity.

  • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water (e.g., 1:1 mixture).

  • Dry the purified crystals under vacuum.

Protocol 2: General Guideline for Acid-Base Extraction

This is a general procedure that can be adapted to purify this compound from neutral impurities.

Procedure:

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer.

  • Wash the organic layer with water to remove any residual base.

  • Combine the aqueous layers.

  • Slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl) with cooling until the product precipitates. The pH should be adjusted to be below the pKa of the carboxylic acid.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water to remove any salts.

  • Dry the purified product.

Quantitative Data Summary
Purification Method Solvent/Mobile Phase Expected Purity Reported Yield Reference
RecrystallizationEthanol/Water (5:1)High (produces white powder)Not specified in the reference, but generally good for recrystallization.[1]
Acid-Base ExtractionEthyl Acetate / aq. NaHCO₃Effective for removing neutral impurities. Purity will depend on the nature of the impurities.Yield can be high, but some loss due to solubility in the aqueous and organic phases is expected.General Method
HPLCC18 column, Acetonitrile/Water with buffer>98-99% is achievable.Dependent on the scale and loading.General Method

Visualizations

experimental_workflow crude_product Crude Product dissolve Dissolve in Hot Ethanol crude_product->dissolve add_water Add Hot Water (Anti-solvent) dissolve->add_water cool Slow Cooling & Ice Bath add_water->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol/Water filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Recrystallization workflow for purification.

troubleshooting_logic start Purification Issue color Colored Product start->color low_purity Low Purity start->low_purity low_yield Low Yield start->low_yield carbon_treatment Activated Carbon Treatment color->carbon_treatment chromatography Consider Chromatography (HPLC) low_purity->chromatography acid_base Acid-Base Extraction low_purity->acid_base optimize_recrystallization Optimize Recrystallization (Solvent, Cooling) low_yield->optimize_recrystallization

Caption: Troubleshooting common purification issues.

References

Optimization of reaction conditions for Telmisartan synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Telmisartan synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Telmisartan?

A1: The most common synthetic strategies for Telmisartan include the original route developed by Ries et al. and more modern, convergent approaches.[1][2]

  • Original Synthesis (Ries et al.): This is a linear synthesis that involves the initial formation of a benzimidazole derivative, followed by condensation with N-methyl-1,2-phenylenediamine to form the bis-benzimidazole core. This core is then alkylated with a pre-synthesized biphenyl moiety.[1][2]

  • Convergent Synthesis using Suzuki Coupling: Many modern syntheses utilize a Suzuki cross-coupling reaction to form the central biphenyl bond. This approach is often more efficient and avoids some of the harsh conditions and regioselectivity issues of the original route.[1][3]

Q2: What are the key challenges in Telmisartan synthesis?

A2: Researchers often encounter several challenges during Telmisartan synthesis, including:

  • Unsatisfactory regioselectivity: During the N-alkylation of the bis-benzimidazole core, the alkylating agent can react at different nitrogen atoms, leading to a mixture of isomers and reducing the yield of the desired product.[1][2]

  • Formation of impurities: Side reactions can lead to various process-related impurities that can be difficult to separate from the final product.[4][5] Common impurities can arise from starting materials, intermediates, or degradation products.[4]

  • Harsh reaction conditions: The original synthesis route often employs harsh reagents and high temperatures, such as the use of polyphosphoric acid (PPA) for cyclization.[6]

  • Low yields in certain steps: Some steps in the linear synthesis are prone to low yields, impacting the overall efficiency of the process.

Q3: How can I improve the yield of the Suzuki coupling reaction?

A3: Optimizing the Suzuki coupling reaction is crucial for the efficiency of many modern Telmisartan syntheses. To improve the yield, consider the following factors:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst.[1][3] The catalyst loading and quality are critical.

  • Base: An aqueous solution of a base like sodium carbonate is typically used.[1][3] The choice and concentration of the base can significantly impact the reaction rate and yield.

  • Solvent: A suitable solvent system, such as tetrahydrofuran (THF), is necessary to ensure the solubility of the reactants.[1][3]

  • Temperature: The reaction is typically performed at reflux temperature to ensure a reasonable reaction rate.[1]

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time.

Troubleshooting Guides

Problem 1: Low Yield in the Formation of the Bis-Benzimidazole Core
Possible Cause Troubleshooting Steps
Incomplete cyclization * Verify the reaction temperature: Ensure the reaction is heated to the appropriate temperature as specified in the protocol (e.g., 150 °C when using PPA).[6] * Check the quality of the cyclizing agent: If using polyphosphoric acid (PPA), ensure it is of good quality and sufficient quantity.[6] * Consider alternative cyclization methods: Newer methods may offer milder conditions and better yields.
Side reactions * Control the reaction temperature: Overheating can lead to decomposition and the formation of byproducts. * Use high-purity starting materials: Impurities in the starting diamine or carboxylic acid can lead to side reactions.
Problem 2: Poor Regioselectivity during N-Alkylation
Possible Cause Troubleshooting Steps
Multiple reactive nitrogen atoms in the bis-benzimidazole core * Choice of base: The base used can influence the site of deprotonation and subsequent alkylation. Potassium tert-butoxide is a common choice, but alternatives like potassium hydroxide have been explored to improve regioselectivity.[1][2] * Solvent effects: The polarity of the solvent can affect the reactivity of the different nitrogen atoms. Common solvents include DMSO and DMF. * Reaction temperature: Lowering the reaction temperature may improve selectivity in some cases. * Alternative synthetic strategy: Consider a convergent approach where the biphenyl moiety is introduced before the formation of the second benzimidazole ring to avoid this issue altogether.[7]
Problem 3: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Incomplete reactions * Monitor reaction completion: Use analytical techniques like HPLC or TLC to ensure the reaction has gone to completion before workup. * Optimize reaction time and temperature: Adjusting these parameters can help drive the reaction to completion.
Side reactions * Control reaction conditions: Strictly control temperature, stoichiometry of reactants, and addition rates to minimize side product formation. * Purification of intermediates: Purifying key intermediates can prevent carrying impurities through to the final product.
Degradation of product * Appropriate workup and purification: Use appropriate pH adjustments and crystallization solvents to isolate the pure product. The pH for precipitation of Telmisartan is a critical parameter.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling in Telmisartan Synthesis
ParameterCondition 1[3]Condition 2[1]
Aryl Halide 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline
Boronic Acid 4-formylphenylboronic acid4-(hydroxymethyl)phenyl boronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0)Tetrakis(triphenylphosphine)palladium(0)
Base Aqueous Sodium CarbonateAqueous Sodium Carbonate
Solvent Tetrahydrofuran (THF)Not specified
Temperature RefluxNot specified
Yield >90%95%
Table 2: Overview of Common Impurities in Telmisartan Synthesis
Impurity NamePotential SourceRecommended Control Strategy
Telmisartan Impurity B Side reaction during synthesisControlled synthesis of the impurity for use as a reference standard in quality control.[8][9]
Process-related impurities (VI-XI) Arise from the synthetic routeUse of a validated HPLC method to identify and quantify these impurities.[5]
Degradation products Forced degradation studiesDevelopment of stability-indicating analytical methods.[5]

Experimental Protocols

Key Experiment: Suzuki Cross-Coupling for Biaryl Intermediate Synthesis (Adapted from[4])
  • To a solution of 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline and 4-formylphenylboronic acid in tetrahydrofuran (THF), add a 2M aqueous solution of sodium carbonate.

  • Degas the resulting biphasic solution with nitrogen for approximately 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) as the catalyst.

  • Heat the reaction mixture to reflux and maintain for 12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and add a saturated aqueous solution of ammonium chloride and ethyl acetate.

  • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Key Experiment: Hydrolysis of the Ester to Final Telmisartan (Adapted from[1])
  • Heat a mixture of the Telmisartan ester intermediate and concentrated hydrochloric acid at reflux (100–110 °C) for about 30 hours.

  • Cool the reaction mixture to 0–5 °C.

  • Adjust the pH of the reaction mixture to 9–10 by adding a 20% sodium hydroxide solution.

  • Stir the mixture at room temperature for 2 hours to allow for precipitation.

  • Filter the resulting solid and wash it with water.

  • Dissolve the wet cake in a mixture of water and acetonitrile and heat to 60–65 °C.

  • Adjust the pH of the clear solution to 5.0–5.5 with 5% acetic acid.

  • Continue stirring for 2 hours to facilitate complete precipitation.

  • Filter the precipitated solid, wash with water, and dry under vacuum at 70–75 °C to obtain pure Telmisartan.

Visualizations

Telmisartan_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product Aryl_Halide Aryl Halide (e.g., 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline) Suzuki_Coupling Suzuki Coupling Aryl_Halide->Suzuki_Coupling Boronic_Acid Boronic Acid (e.g., 4-formylphenylboronic acid) Boronic_Acid->Suzuki_Coupling Bis_Benzimidazole_Formation Bis-Benzimidazole Formation Suzuki_Coupling->Bis_Benzimidazole_Formation Biaryl Intermediate Hydrolysis Hydrolysis Bis_Benzimidazole_Formation->Hydrolysis Telmisartan Ester Telmisartan Telmisartan Hydrolysis->Telmisartan

Caption: A simplified workflow for a convergent Telmisartan synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Reagents) Start->Check_Conditions Impure_Materials Source High-Purity Materials Check_Purity->Impure_Materials Impure Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Check_Purity->Monitor_Reaction Pure Incorrect_Conditions Optimize Reaction Parameters Check_Conditions->Incorrect_Conditions Incorrect Check_Conditions->Monitor_Reaction Correct End Improved Yield Impure_Materials->End Incorrect_Conditions->End Incomplete_Reaction Increase Reaction Time or Temperature Monitor_Reaction->Incomplete_Reaction Incomplete Side_Reactions Investigate and Minimize Side Reactions Monitor_Reaction->Side_Reactions Side Products Detected Incomplete_Reaction->End Side_Reactions->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Degradation of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid?

Based on studies of other benzimidazole derivatives, the primary degradation pathways for this compound are likely to be photodegradation and microbial degradation.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions. For benzimidazoles, this can lead to the cleavage of the imidazole ring, dimerization, or reactions involving the substituents.[1][2][3] For instance, similar compounds have shown susceptibility to photolysis, resulting in various products depending on the solvent and the presence of other molecules.[1] The 2-phenyl group in some benzimidazoles has been shown to stabilize the ring system against photolysis.[1]

  • Microbial Degradation: Certain microorganisms, particularly bacteria and fungi, have been shown to degrade benzimidazole-based fungicides.[4][5][6] This process typically involves enzymatic reactions that break down the complex ring structure into simpler, less toxic compounds. Common metabolites from the microbial degradation of other benzimidazoles include benzimidazole-2-carboxylic acid and benzimidazole itself.[5]

Q2: What factors can influence the stability of this compound in my experiments?

Several factors can affect the stability of the compound:

  • Light Exposure: As with many benzimidazole compounds, exposure to light, particularly UV radiation, can lead to photodegradation.[7][8] It is advisable to protect solutions and solid samples from light.

  • pH: The pH of the solution can significantly impact stability. Some benzimidazole anthelmintics show good stability in acidic conditions (e.g., 0.1M HCl) but degrade in alkaline solutions.[7]

  • Temperature: Higher temperatures can accelerate degradation, especially in alkaline solutions.[7] However, in solid form and in the dark, many benzimidazoles exhibit good thermal stability.[8]

  • Solvent: The choice of solvent can influence the rate and pathway of degradation. For example, some benzimidazoles show a high rate of photodegradation in ethanol solutions.[7]

  • Microbial Contamination: In non-sterile experimental setups, microbial contamination can lead to biodegradation of the compound.[4][5]

Troubleshooting Guides

Issue 1: Inconsistent analytical results or loss of compound in solution over time.

  • Possible Cause 1: Photodegradation.

    • Troubleshooting Step: Protect your samples from light by using amber vials or covering your glassware with aluminum foil. Conduct experiments under low-light conditions whenever possible. Compare the stability of a light-protected sample with one exposed to ambient light.

  • Possible Cause 2: pH-dependent instability.

    • Troubleshooting Step: Measure the pH of your solution. If it is neutral or alkaline, consider if the experimental conditions allow for acidification. Based on related compounds, a slightly acidic environment may improve stability.[7] Run a small-scale stability study at different pH values (e.g., acidic, neutral, and alkaline) to determine the optimal pH range.

  • Possible Cause 3: Microbial degradation.

    • Troubleshooting Step: If working with non-sterile solutions for extended periods, consider sterile filtering the solution or adding a bacteriostatic agent if it does not interfere with your experiment. Analyze a sterile-filtered sample alongside a non-sterile sample to see if the degradation is prevented.

Issue 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS).

  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Step: Characterize the unexpected peaks using mass spectrometry (MS) and compare the masses to potential degradation products (see Table 1). Consider known degradation pathways of similar benzimidazoles, such as cleavage of the imidazole ring or modifications to the propyl and carboxylic acid groups.

  • Possible Cause 2: Dimerization.

    • Troubleshooting Step: Photolysis can sometimes lead to the formation of dimers.[1][3] Check the mass spectrum for a peak corresponding to twice the molecular weight of your parent compound.

Quantitative Data Summary

Since no specific quantitative degradation data for this compound is available, the following table summarizes potential degradation products and influencing factors based on the behavior of other benzimidazole compounds.

Degradation Pathway Potential Degradation Products Influencing Factors References
PhotodegradationImidazole ring cleavage products, Dimers, Oxidized derivativesUV light exposure, Solvent, Presence of photosensitizers[7],[1],[2],[3]
Microbial DegradationBenzimidazole, Benzimidazole-2-carboxylic acid, Hydroxylated metabolitesPresence of specific bacteria/fungi, Aerobic/anaerobic conditions, Nutrient availability[5],[6]
Chemical DegradationHydrolysis products (e.g., cleavage of substituents)pH (especially alkaline), High temperature[7]

Table 1: Potential Degradation Pathways and Products.

Experimental Protocols

Protocol 1: Photostability Testing

This protocol is adapted from ICH Q1B guidelines and studies on other benzimidazoles.[7]

  • Sample Preparation: Prepare two sets of solutions of this compound in a relevant solvent (e.g., ethanol, methanol, or an aqueous buffer). Also, prepare two sets of the solid compound.

  • Control Samples: Wrap one set of the solution and one set of the solid sample completely in aluminum foil to serve as dark controls.

  • Light Exposure: Place the unwrapped samples and the dark controls in a photostability chamber equipped with a Xenon lamp or a combination of cool white fluorescent and near-UV lamps. The light source should simulate sunlight (e.g., radiant power of 350 W/m² in the 300-800 nm range).[7]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from the solutions and take portions of the solid samples.

  • Analysis: Analyze the samples and their corresponding dark controls by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation: Compare the chromatograms of the exposed samples with those of the dark controls. A significant decrease in the parent peak area and/or the appearance of new peaks in the exposed samples indicates photodegradation.

Protocol 2: Preliminary Microbial Degradation Screening

This protocol provides a basic framework for assessing microbial degradation potential.

  • Microorganism Source: Obtain a mixed microbial culture from a relevant source, such as soil or activated sludge, or use specific bacterial or fungal strains known to degrade aromatic compounds (e.g., Pseudomonas or Bacillus species).[5][6]

  • Culture Medium: Prepare a minimal salt medium (MSM) where this compound is the sole source of carbon and/or nitrogen.

  • Inoculation: Inoculate the MSM containing the test compound with the microbial source. Include a sterile control (medium with the compound but no microbes) and a positive control (medium with a readily biodegradable substrate like glucose and the microbes).

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 25-30°C, with shaking for aeration).

  • Sampling and Analysis: At regular intervals (e.g., 0, 1, 3, 7, and 14 days), withdraw samples from the cultures. Centrifuge the samples to remove microbial cells. Analyze the supernatant for the concentration of the parent compound using HPLC.

  • Data Evaluation: A significant decrease in the concentration of the parent compound in the inoculated medium compared to the sterile control indicates microbial degradation.

Visualizations

cluster_photodegradation Photodegradation Pathway parent_photo 4-Methyl-2-propyl-1H-benzo[d]imidazole- 6-carboxylic acid intermediates_photo Excited State / Radical Cation parent_photo->intermediates_photo UV Light dimers Dimers intermediates_photo->dimers ring_cleavage Imidazole Ring Cleavage Products intermediates_photo->ring_cleavage

Caption: Hypothetical Photodegradation Pathway.

cluster_microbial_degradation Microbial Degradation Pathway parent_microbe 4-Methyl-2-propyl-1H-benzo[d]imidazole- 6-carboxylic acid hydroxylation Hydroxylated Intermediates parent_microbe->hydroxylation Microbial Enzymes (e.g., Hydroxylases) decarboxylation Decarboxylation hydroxylation->decarboxylation ring_cleavage_microbe Benzimidazole Ring Cleavage decarboxylation->ring_cleavage_microbe metabolites Simpler Aliphatic Compounds ring_cleavage_microbe->metabolites co2_h2o CO2 + H2O (Mineralization) metabolites->co2_h2o

Caption: Hypothetical Microbial Degradation Pathway.

cluster_workflow Experimental Workflow for Degradation Analysis start Prepare Sample (Solid or Solution) stress_conditions Expose to Stress Conditions (e.g., Light, pH, Microbes) start->stress_conditions sampling Collect Samples at Time Intervals stress_conditions->sampling analysis Analyze via HPLC / LC-MS sampling->analysis data_eval Compare with Control Identify Degradants analysis->data_eval

Caption: General Experimental Workflow.

References

Common impurities in 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, a key intermediate in the synthesis of Telmisartan.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the production of this compound?

A1: Common impurities can be categorized based on their origin in the synthesis process. These include:

  • Process-Related Impurities: These arise from the primary reaction sequence.

    • Unreacted Starting Materials: Such as methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate or its nitro precursor, methyl 3-methyl-4-butyrylamino-5-nitrobenzoate.

    • Incompletely Cyclized Intermediate: The diamino intermediate, methyl 3,4-diamino-5-methylbenzoate, may persist if the cyclization reaction is incomplete.

  • Byproducts of Side Reactions:

    • Isomeric Impurities: Formation of isomeric nitro-compounds during the nitration of the starting material can lead to corresponding isomeric benzimidazole derivatives.

    • Decarboxylation Product: Loss of the carboxylic acid group under harsh thermal conditions can lead to the formation of 4-methyl-2-propyl-1H-benzo[d]imidazole.

    • Hydrolysis Products: Hydrolysis of the ester group of the starting material or intermediates before cyclization can result in the corresponding carboxylic acids.

Q2: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?

A2: A persistent color is often indicative of residual nitro-aromatic compounds or oxidation byproducts.

  • Likely Cause: Incomplete reduction of the nitro group in the precursor, methyl 3-methyl-4-butyrylamino-5-nitrobenzoate, can leave traces of colored nitro compounds. Oxidation of the diamino intermediate during the work-up can also lead to colored impurities.

  • Troubleshooting:

    • Ensure the reduction of the nitro group is complete by monitoring the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Consider using an antioxidant during the work-up of the diamine intermediate.

    • Purification of the final product by recrystallization from a suitable solvent system, such as ethanol/water, can help in removing these colored impurities.[1]

Q3: I am observing a significant amount of an impurity with a lower retention time than the main product in my HPLC analysis. What could it be?

A3: An impurity with a significantly lower retention time is likely more polar than the product.

  • Potential Impurities: This could be the uncyclized diamino intermediate or the hydrolyzed carboxylic acid of the starting material.

  • Confirmation: The identity of the impurity can be confirmed by techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine its molecular weight.

  • Troubleshooting:

    • Review the cyclization reaction conditions (temperature, reaction time, and catalyst) to ensure the reaction goes to completion.

    • Ensure that the starting materials are free from significant amounts of hydrolyzed impurities.

Q4: How can I minimize the formation of isomeric impurities?

A4: Isomeric impurities primarily arise from the nitration step.

  • Control of Reaction Conditions: Precise control of the nitration temperature and the rate of addition of the nitrating agent is crucial. Lower temperatures generally favor the formation of the desired isomer.

  • Purification of Intermediate: It is highly recommended to purify the nitrated intermediate to remove any unwanted isomers before proceeding to the next step. This can be achieved by recrystallization.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction in one or more steps (acylation, nitration, reduction, or cyclization).Monitor each reaction step by TLC or HPLC to ensure completion. Optimize reaction time, temperature, and reagent stoichiometry.
Poor recovery during work-up and isolation.Optimize the pH for precipitation and the choice of extraction solvents. Ensure efficient filtration and drying procedures.
High Levels of Unreacted Starting Material Insufficient reaction time or temperature for the cyclization step.Increase the reaction time and/or temperature for the cyclization reaction. Ensure proper mixing.
Presence of Multiple Unidentified Peaks in HPLC Degradation of starting materials, intermediates, or product. Side reactions due to incorrect stoichiometry or temperature.Review the stability of all reagents and intermediates. Perform a thorough analysis of reaction conditions to identify potential side reactions. Consider using milder reaction conditions if possible.
Inconsistent Crystal Form or Melting Point Presence of impurities affecting crystallization. Polymorphism.Purify the product thoroughly by recrystallization using different solvent systems. Characterize the crystal form using techniques like X-ray powder diffraction (XRPD).

Data Presentation

Table 1: Common Impurities and their Likely Origin

Impurity Name Structure Typical Origin
Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoateC₁₃H₁₈N₂O₃Unreacted starting material
Methyl 3-methyl-4-butyrylamino-5-nitrobenzoateC₁₃H₁₆N₂O₅Unreacted starting material
Methyl 3,4-diamino-5-methylbenzoateC₉H₁₂N₂O₂Incomplete cyclization
4-Methyl-2-propyl-1H-benzo[d]imidazoleC₁₁H₁₄N₂Decarboxylation of the final product
4-(Butyrylamino)-3-methyl-5-nitrobenzoic acidC₁₂H₁₄N₂O₅Hydrolysis of the ester intermediate

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This method is adapted from the analysis of Telmisartan and its related substances and is suitable for monitoring the purity of this compound.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      25 30 70
      30 30 70
      35 70 30

      | 40 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector Wavelength: 298 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Diluent: Methanol

    • Standard Solution: Prepare a solution of this compound reference standard in the diluent at a concentration of approximately 0.05 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to obtain a concentration of approximately 1.0 mg/mL.

Mandatory Visualizations

Synthesis_Pathway SM Methyl 3-methyl-4-butyrylamino-5-nitrobenzoate Intermediate Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate SM->Intermediate Reduction (e.g., H2/Pd-C or Na2S2O4) Product This compound Intermediate->Product Cyclization & Hydrolysis (e.g., Acetic Acid, heat)

Caption: Synthesis pathway of this compound.

Impurity_Formation Synthesis Main Synthesis Pathway SM Unreacted Starting Material (Nitro/Amino Precursor) Synthesis->SM IncompleteCyclization Incompletely Cyclized Intermediate (Diamine) Synthesis->IncompleteCyclization SideReaction Side Reaction Products (Isomers, Decarboxylation) Synthesis->SideReaction FinalProduct Final Product with Impurities SM->FinalProduct IncompleteCyclization->FinalProduct SideReaction->FinalProduct

Caption: Logical relationship of common impurity formation.

Troubleshooting_Workflow Start Impurity Detected in Final Product Identify Identify Impurity (HPLC, LC-MS) Start->Identify Source Determine Potential Source (Synthesis Step) Identify->Source Optimize Optimize Reaction Conditions (Temp, Time, Reagents) Source->Optimize Process-Related Purify Improve Purification (Recrystallization, Chromatography) Source->Purify Byproduct End Impurity within Acceptable Limits Optimize->End Purify->End

Caption: A workflow for troubleshooting impurities in the final product.

References

Technical Support Center: Enhancing the Solubility of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid.

Frequently Asked Questions (FAQs)

1. What are the general solubility characteristics of this compound?

This compound is a benzimidazole derivative with a carboxylic acid functional group.[1][2][3] Its structure suggests that it is a weakly acidic compound with limited aqueous solubility.[4] It is known to be soluble in organic solvents like DMSO and methanol.[4][5] Due to its poor water solubility, enhancing its dissolution in aqueous media is often a critical step for various experimental and developmental purposes.

2. Why is increasing the solubility of this compound important?

Enhancing the solubility of this compound is crucial for several reasons:

  • Bioavailability: For oral drug delivery, adequate solubility is a prerequisite for absorption and achieving therapeutic efficacy.[6][7]

  • In Vitro Assays: Consistent and reproducible results in biological assays often depend on the complete dissolution of the test compound in the assay medium.

  • Formulation Development: Developing various dosage forms, including parenteral and oral formulations, requires the compound to be in a dissolved state.[8][9]

3. What are the primary strategies for increasing the solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications.[10][11] Common strategies include:

  • pH Adjustment: As a carboxylic acid, its solubility is expected to be pH-dependent.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase solubility.[7][10]

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier can enhance its dissolution rate.[12][13][14]

  • Complexation: Forming inclusion complexes with cyclodextrins can improve aqueous solubility.[15][16]

  • Particle Size Reduction: Micronization or nanosuspension can increase the surface area available for dissolution.[7][10][17]

  • Salt Formation: Converting the carboxylic acid to a more soluble salt form is a common strategy.[6][16][18]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution during aqueous dilution.

Possible Cause: The aqueous solubility of the compound has been exceeded.

Troubleshooting Steps:

  • pH Adjustment:

    • Rationale: The carboxylic acid group can be deprotonated to a more soluble carboxylate salt at a pH above its pKa. The predicted pKa is approximately 3.19.[4]

    • Protocol: Prepare a stock solution in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into an aqueous buffer with a pH value at least 2 units above the pKa (e.g., pH 7.4 phosphate buffer).

  • Use of Co-solvents:

    • Rationale: A water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic compound.[7]

    • Protocol: Prepare a series of co-solvent systems with varying proportions of a water-miscible solvent (e.g., ethanol, propylene glycol, or PEG 400) and water. Determine the solubility of the compound in each mixture to identify the optimal ratio.

Issue 2: Low dissolution rate observed in in vitro experiments.

Possible Cause: Poor wettability and slow dissolution of the solid compound.

Troubleshooting Steps:

  • Solid Dispersion Technique:

    • Rationale: Dispersing the drug in a hydrophilic carrier at a molecular level can improve its wettability and dissolution rate.[12][13] This can be achieved by converting the crystalline drug into a more soluble amorphous form.[13]

    • Protocol: A common method is solvent evaporation. Dissolve the compound and a hydrophilic polymer (e.g., PEG 6000, Poloxamer 407, or Pluronic F127) in a common organic solvent.[12][13] Evaporate the solvent to obtain a solid dispersion. Characterize the dispersion for dissolution enhancement.

  • Micronization:

    • Rationale: Reducing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[7][17]

    • Protocol: Use techniques like jet milling or high-pressure homogenization to reduce the particle size of the compound. The resulting micronized powder can then be tested for its dissolution profile.

Issue 3: Difficulty in preparing a stable, high-concentration aqueous formulation.

Possible Cause: The intrinsic solubility of the compound in water is very low.

Troubleshooting Steps:

  • Complexation with Cyclodextrins:

    • Rationale: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[15][16]

    • Protocol: Prepare aqueous solutions of different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin). Add an excess of the compound to each solution and stir until equilibrium is reached. Filter the solutions and determine the concentration of the dissolved compound to assess the extent of solubility enhancement.

  • Hydrotropy:

    • Rationale: Hydrotropic agents are compounds that can increase the aqueous solubility of poorly soluble solutes.

    • Protocol: Prepare aqueous solutions with different concentrations of a hydrotropic agent (e.g., urea, mannitol, or lactose).[19] Determine the saturation solubility of the compound in these solutions. Studies on the structurally related compound Telmisartan have shown significant solubility enhancement with 40% urea.[19]

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques for Structurally Similar Compounds (e.g., Telmisartan)

TechniqueCarrier/AgentFold Increase in Solubility (Approx.)Reference
Solid DispersionPEG 6000 & Poloxamer 407Significant enhancement[12]
Solid DispersionPluronic F1276.93[13]
Solid DispersionPEG 4000 & MannitolEffective increase[14]
Hydrotropy40% Urea25.87[19]
Inclusion ComplexBeta-cyclodextrinEffective increase[15]

Experimental Protocols

Protocol 1: Solubility Determination by Shake-Flask Method
  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, co-solvent mixture).

  • Seal the container and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Dilute the filtrate appropriately and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation
  • Accurately weigh the compound and the chosen hydrophilic carrier (e.g., PEG 6000) in a specific ratio (e.g., 1:1, 1:3, 1:5).[15]

  • Dissolve both the compound and the carrier in a suitable organic solvent (e.g., methanol).

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.

  • Evaluate the prepared solid dispersion for its dissolution properties.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome Problem Poor Aqueous Solubility pH_Adjustment pH Adjustment Problem->pH_Adjustment Co_solvency Co-solvency Problem->Co_solvency Solid_Dispersion Solid Dispersion Problem->Solid_Dispersion Complexation Complexation Problem->Complexation Evaluation Solubility & Dissolution Testing pH_Adjustment->Evaluation Co_solvency->Evaluation Solid_Dispersion->Evaluation Complexation->Evaluation Outcome Optimized Formulation Evaluation->Outcome

Caption: Workflow for addressing poor aqueous solubility.

solid_dispersion_workflow Start Start: Compound & Carrier Dissolution Dissolve in Organic Solvent Start->Dissolution Evaporation Solvent Evaporation Dissolution->Evaporation Drying Vacuum Drying Evaporation->Drying Pulverization Pulverization & Sieving Drying->Pulverization Evaluation Dissolution Testing Pulverization->Evaluation End End: Enhanced Solubility Profile Evaluation->End

Caption: Solid dispersion preparation via solvent evaporation.

References

Avoiding byproduct formation in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during benzimidazole synthesis.

Troubleshooting Guide

Researchers may face several common issues during the synthesis of benzimidazoles. This guide outlines potential problems, their likely causes, and actionable solutions to overcome them.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield - Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or solvent.[1] - Ineffective Catalyst: The chosen catalyst may not be suitable for the specific substrates.[1] - Poor Quality Reagents: Impurities in starting materials (o-phenylenediamine, aldehyde, or carboxylic acid) can inhibit the reaction. - Incomplete Reaction: Insufficient reaction time or temperature.- Optimize Reaction Conditions: Systematically vary the temperature and reaction time. Screen different solvents; polar solvents like methanol and ethanol have shown high yields in some systems.[2][3] - Select an Appropriate Catalyst: A wide range of catalysts can be used, from simple acids (p-TsOH) to metal-based catalysts (Cobalt complexes, Gold nanoparticles).[1] For green chemistry approaches, consider heterogeneous catalysts like MgO@DFNS which are easily recoverable. - Ensure Reagent Purity: Use purified starting materials. The use of o-phenylenediamine dihydrochloride can sometimes reduce colored impurities and improve reaction outcomes.[4]
Formation of Byproducts - Over-alkylation/Disubstitution: Particularly when using aldehydes, reaction with a second molecule of aldehyde can lead to the formation of 1,2-disubstituted benzimidazoles.[5] - Bis-benzimidazole Formation: Condensation of two o-phenylenediamine molecules with a dicarboxylic acid or a suitable linking agent.[6][7] - Side reactions with Solvents: High-boiling point polar solvents like DMF or DMSO can sometimes participate in side reactions.[8] - Oxidation of Starting Materials: o-phenylenediamines are susceptible to oxidation, leading to colored impurities.- Control Stoichiometry: Use a precise 1:1 molar ratio of o-phenylenediamine to aldehyde to favor the mono-substituted product.[9] - Catalyst Selection: Certain catalysts, like Er(OTf)₃, can selectively yield 1,2-disubstituted products with electron-rich aldehydes.[9] Conversely, choosing appropriate catalysts can minimize this. - Optimize Reaction Conditions: Lowering the reaction temperature or time may reduce the formation of unwanted byproducts. - Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Persistent Colored Impurities - Oxidation of o-phenylenediamine: Exposure to air and light can cause the starting material to darken. - Side Reactions: Undesired reactions can produce colored, often polymeric, byproducts.- Purify Starting Materials: Recrystallize or sublime the o-phenylenediamine before use. - Activated Carbon Treatment: During recrystallization of the final product, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be cautious as it can also adsorb the desired product.[10] - Potassium Permanganate Treatment: For stubborn discoloration, a solution of potassium permanganate can be added to a boiling water solution of the benzimidazole, followed by sodium bisulfite to remove the manganese dioxide formed.[11]
Product Purification Difficulties - Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. - Product Degradation on Silica Gel: Some benzimidazole derivatives are unstable on silica gel. - Formation of Intractable Precipitates: Use of solvents like DMF or DMSO can lead to gelatinous precipitates that are difficult to filter.[8]- Optimize Chromatography: Use a gradient elution in column chromatography, starting with a non-polar solvent and gradually increasing the polarity.[10] - Alternative Purification Methods: Consider preparative HPLC or sublimation for difficult separations.[8][12] For basic benzimidazoles, an acid-base extraction can be effective. - Deactivate Silica Gel: Add a small amount of a base like triethylamine to the eluent to prevent degradation of sensitive compounds on the silica gel column.
Quantitative Data on Reaction Optimization

The choice of solvent and catalyst significantly impacts the yield of benzimidazole synthesis. The following tables summarize the effects of these parameters on a model reaction.

Table 1: Effect of Different Solvents on the Yield of 2-phenyl-1H-benzimidazole

SolventCatalystTemperature (°C)Time (h)Yield (%)
MethanolCobalt (II) acetylacetoneRoom Temp297
EthanolCobalt (II) acetylacetoneRoom Temp292
AcetonitrileCobalt (II) acetylacetoneRoom Temp285
DichloromethaneCobalt (II) acetylacetoneRoom Temp282
TetrahydrofuranCobalt (II) acetylacetoneRoom Temp278
ChloroformNH₄ClRoom Temp440
Solvent-freeNH₄BrRoom Temp-20

Data compiled from multiple sources for comparative purposes.[1][2]

Table 2: Effect of Different Catalysts on the Yield of 2-phenyl-1H-benzimidazole

CatalystSolventTemperature (°C)Time (h)Yield (%)
NH₂-MIL-125(Ti) MOFMethanol60291
Er(OTf)₃ (10 mol%)Water1200.2572 (1,2-disubstituted)
ZnO NPsNot specifiedNot specifiedNot specifiedHigh yields reported
p-TsOHDMF802-3High yields reported
NoneMethanol602Trace

Data compiled from multiple sources for comparative purposes.[9][13][14][15]

Experimental Protocols

Protocol 1: General Procedure for Benzimidazole Synthesis via Condensation of o-Phenylenediamine with a Carboxylic Acid (Phillips-Ladenburg Reaction)
  • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the carboxylic acid (1.0-1.2 eq).

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture under reflux for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

  • Neutralize the mixture by slowly adding a base (e.g., 10% NaOH solution) until the product precipitates out.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).[16]

Protocol 2: General Procedure for Benzimidazole Synthesis via Condensation of o-Phenylenediamine with an Aldehyde (Weidenhagen Reaction)
  • Dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Add the aldehyde (1.0 eq) to the solution.

  • Add a catalyst and/or an oxidizing agent. A variety of systems can be used, for example, a catalytic amount of p-TsOH with an oxidant like H₂O₂.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and air dry.

  • Purify the crude product by recrystallization from an appropriate solvent.[16][17]

Protocol 3: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel (60-120 or 100-200 mesh) using a slurry method with a non-polar solvent (e.g., hexane or petroleum ether).

  • Load the Sample: Dissolve the crude benzimidazole in a minimum amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.

  • Elute the Compound: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A common starting eluent system is Ethyl Acetate:Petroleum Ether (2:8).[10]

  • Collect Fractions: Collect the eluting solvent in fractions and monitor the fractions by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzimidazole derivative.[18]

Frequently Asked Questions (FAQs)

Q1: My reaction is not going to completion. What should I do?

A1: First, ensure that your reagents are pure and dry. If reagent quality is not the issue, consider increasing the reaction temperature or extending the reaction time. You can also try a more effective catalyst. Screening different solvents can also have a significant impact on the reaction rate and completion.[1]

Q2: I am getting a mixture of the 2-substituted and 1,2-disubstituted benzimidazole. How can I improve the selectivity for the 2-substituted product?

A2: This is a common issue when using aldehydes. To favor the formation of the 2-substituted benzimidazole, you should use a strict 1:1 stoichiometry of o-phenylenediamine to the aldehyde.[9] Running the reaction at a lower temperature and for a shorter duration may also help. Additionally, the choice of catalyst and solvent can influence selectivity.

Q3: How can I remove persistent yellow or brown color from my final product?

A3: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material. To remove them, you can perform a recrystallization with the addition of a small amount of activated charcoal. For highly colored impurities, a treatment with potassium permanganate in a hot aqueous solution, followed by quenching with sodium bisulfite, can be effective before recrystallization.[11]

Q4: My benzimidazole derivative seems to be degrading on the silica gel column. What are my options?

A4: Some benzimidazole derivatives can be sensitive to the acidic nature of silica gel. You can try deactivating the silica gel by adding a small percentage of a base, like triethylamine (e.g., 1%), to your eluent system. Alternatively, consider other purification techniques such as recrystallization, preparative HPLC, or sublimation.[8]

Q5: What is the best way to purify my benzimidazole product?

A5: The best purification method depends on the specific properties of your compound and the impurities present. Recrystallization is often the simplest and most effective method for crystalline solids.[19] If recrystallization is not sufficient, column chromatography is a versatile technique for separating compounds with different polarities.[18] For thermally stable compounds, sublimation can provide very high purity.[8] For challenging separations, preparative HPLC may be necessary.[12]

Visualizations

Benzimidazole_Synthesis_Mechanism General Mechanism of Benzimidazole Synthesis (Phillips-Ladenburg) OPD o-Phenylenediamine Amide N-Acyl-o-phenylenediamine (Intermediate) OPD->Amide Acylation Acid Carboxylic Acid Acid->Amide Dehydrated Schiff Base (Intermediate) Amide->Dehydrated Intramolecular Cyclization (-H2O) Benzimidazole 2-Substituted Benzimidazole Dehydrated->Benzimidazole Dehydration (-H2O)

Caption: Phillips-Ladenburg reaction mechanism for benzimidazole synthesis.

Byproduct_Formation Potential Byproduct Formation Pathways Reactants o-Phenylenediamine + Aldehyde Intermediate Monosubstituted Intermediate Reactants->Intermediate Initial Condensation DesiredProduct 2-Substituted Benzimidazole Intermediate->DesiredProduct Cyclization & Oxidation Byproduct 1,2-Disubstituted Benzimidazole (Byproduct) Intermediate->Byproduct Further reaction ExcessAldehyde Excess Aldehyde ExcessAldehyde->Byproduct Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReagents Check Reagent Purity Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) CheckReagents->OptimizeConditions Reagents OK Success Improved Yield CheckReagents->Success Impure Reagents Found ChangeCatalyst Screen Different Catalysts OptimizeConditions->ChangeCatalyst No Improvement OptimizeConditions->Success Yield Improved AnalyzeByproducts Analyze Byproducts (TLC, NMR) ChangeCatalyst->AnalyzeByproducts Still Low Yield ChangeCatalyst->Success Yield Improved Purification Review Purification Method AnalyzeByproducts->Purification Identify Loss Points Purification->Success Yield Improved

References

Stability issues of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid under storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, the compound should be stored in a cool, dry, and well-ventilated area.[1] It is advisable to keep the container tightly closed to prevent moisture absorption and contamination.[1] While some suppliers suggest storage at room temperature, for long-term stability, refrigeration at 2-8°C is recommended.[2][3] The compound should be kept away from strong oxidizing agents.[1]

Q2: I've observed a change in the color of the solid compound over time. What could be the cause?

Color change in the solid-state can be an indicator of degradation. This could be due to exposure to light (photodegradation), reaction with atmospheric oxygen (oxidation), or interaction with residual moisture. It is crucial to store the compound in a dark, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.

Q3: My compound shows a decrease in purity when analyzed by HPLC after being stored in solution. Why is this happening?

This compound, like many benzimidazole derivatives, can be less stable in solution compared to its solid form.[1][4] The rate and type of degradation in solution depend on the solvent, pH, temperature, and exposure to light and oxygen. For instance, benzimidazole derivatives have shown susceptibility to hydrolysis in basic solutions and photodegradation in various solvents.[4][5] It is recommended to prepare solutions fresh and use them promptly. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and purged with an inert gas.

Q4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, based on the chemistry of the benzimidazole ring and the carboxylic acid functional group, potential degradation pathways include:

  • Oxidation: The benzimidazole ring can be susceptible to oxidative degradation, potentially leading to the formation of N-oxides or ring-opened byproducts.[3][4]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.[5][6]

  • Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO2), especially when subjected to heat.[7][8][9]

Q5: How can I monitor the stability of my compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the purity and degradation of the compound over time.[2][10][11] Such a method should be able to separate the parent compound from any potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.Perform a forced degradation study to identify potential degradation products. Ensure proper storage conditions are maintained. Prepare solutions fresh before use.
Decreased peak area of the main compound Loss of compound due to degradation.Re-evaluate storage conditions (temperature, light, and moisture protection). Quantify the purity of the stock material before starting new experiments.
Inconsistent experimental results Instability of the compound in the experimental medium.Assess the stability of the compound under your specific experimental conditions (e.g., in your chosen buffer, cell culture media). Consider preparing the compound solution immediately before addition to the experiment.
Poor solubility after storage Formation of less soluble degradation products or polymorph changes.Characterize the material using techniques like XRPD to check for polymorphic changes. Use fresh, high-purity material.

Data Presentation

Table 1: Recommended Storage Conditions
Parameter Recommendation Rationale
Temperature 2-8°C (Long-term)[3] / Room Temperature (Short-term)[2]Minimizes thermal degradation and slows down chemical reactions.
Light Protect from light (e.g., use amber vials)Prevents photodegradation. Benzimidazole derivatives can be photosensitive.[5]
Moisture Store in a dry environment with the container tightly sealed.[1]Minimizes hydrolysis and moisture-mediated degradation.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen).Prevents oxidation.
Incompatible Substances Strong oxidizing agents.[1]To avoid oxidative degradation of the benzimidazole ring.
Table 2: Example Data from a Forced Degradation Study

This table presents hypothetical data to illustrate the expected outcome of a forced degradation study. Actual results may vary.

Stress Condition Duration % Degradation (Hypothetical) Number of Degradation Products Observed
0.1 M HCl24 hours5%1
0.1 M NaOH24 hours15%2
3% H₂O₂24 hours20%3
Thermal (80°C)48 hours8%1
Photolytic (UV light)24 hours25%4

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 80°C oven for 48 hours. Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in a suitable solvent) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At the end of the exposure period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector.

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

  • Monitor the formation of new peaks, which represent degradation products.

  • Use the PDA detector to check for peak purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H₂O₂) prep->oxidation Expose to stress thermal Thermal (80°C solid, 60°C solution) prep->thermal Expose to stress photo Photolytic (UV/Vis light) prep->photo Expose to stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-PDA Analysis neutralize->hplc degradation Calculate % Degradation hplc->degradation products Identify Degradation Products hplc->products

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_decarboxylation Thermal Degradation cluster_photodegradation Photodegradation parent This compound n_oxide N-oxide derivative parent->n_oxide [O] ring_opened Ring-opened amide parent->ring_opened [O] decarboxylated 4-Methyl-2-propyl-1H-benzo[d]imidazole parent->decarboxylated Heat (-CO₂) dimer Dimeric species parent->dimer other_photo Other photoproducts parent->other_photo

Caption: Plausible degradation pathways for the target compound.

References

Validation & Comparative

A Comparative Guide to Telmisartan Precursors: 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different synthetic routes to Telmisartan, a widely prescribed angiotensin II receptor blocker for the treatment of hypertension. The focus is on the performance of key precursors, particularly 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, in comparison to alternative intermediates used in more recent, convergent synthetic strategies. The information presented is supported by experimental data from peer-reviewed literature and patents, offering a valuable resource for process optimization and development in pharmaceutical manufacturing.

Introduction to Telmisartan Synthesis

The synthesis of Telmisartan, a molecule with a complex bis-benzimidazole structure linked to a biphenyl carboxylic acid moiety, has evolved significantly since its initial development. Early synthetic routes were linear and often suffered from low overall yields and the use of hazardous reagents. Modern approaches have shifted towards more convergent strategies, aiming to improve efficiency, reduce costs, and enhance safety and environmental friendliness. A pivotal intermediate in several synthetic pathways is this compound. This guide will compare the traditional synthesis involving this precursor with alternative, higher-yielding methods.

Comparison of Synthetic Routes and Precursors

The following table summarizes the key differences and performance metrics of the original Telmisartan synthesis compared to a more recent, convergent approach utilizing a Suzuki coupling reaction.

FeatureOriginal SynthesisConvergent Synthesis via Suzuki Coupling
Key Precursor This compound2-(4'-(Chloromethyl)biphenyl-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole and Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate
Overall Yield ~21%[1]46% to 75%[1][2]
Number of Steps 8 steps (longest sequence)[1]~6 steps[1]
Key Reactions Acylation, nitration, reduction, cyclization, saponification, condensation, alkylation, hydrolysis[1]Suzuki coupling, N-alkylation, hydrolysis[1][2]
Advantages Well-established chemistryHigher overall yield, more convergent, avoids harsh nitrating agents[1][2]
Disadvantages Low overall yield, linear synthesis, use of hazardous reagents (e.g., nitric/sulfuric acid)[1][2]Requires palladium catalyst and specialized boronic acid derivatives[1]

Experimental Protocols

Synthesis of this compound (Key Intermediate in Original Route)

This protocol is based on the cyclization of a diamine precursor.

Step 1: Synthesis of Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate

  • A solution of methyl 4-butyrylamino-3-methyl-5-nitro-benzoate is subjected to reduction. For example, catalytic hydrogenation using Pd/C (5 bar H2) in methanol at room temperature for 4 hours can be employed to reduce the nitro group, followed by filtration of the catalyst.[1]

  • The resulting amine is then cyclized by heating in glacial acetic acid at 100-110°C for 1.5 hours.[1]

  • After evaporation of the acetic acid, the pH is adjusted to 9.0-9.5 with concentrated ammonia to precipitate the product, which is then filtered and dried. This two-step, one-pot procedure can yield the product in approximately 90% yield.[1]

Step 2: Saponification to this compound

  • The methyl ester from the previous step is hydrolyzed using a base, such as sodium hydroxide, in a mixture of methanol and water.[1]

  • The reaction mixture is heated to reflux (around 70°C) for 5 hours.[1]

  • After cooling, the solution is acidified to precipitate the carboxylic acid, which is then filtered and dried. This step typically proceeds with a yield of around 80%.[1]

Synthesis of 1-((2'-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)biphenyl-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid (Key Intermediate in Convergent Route)

This protocol outlines the N-alkylation of the benzimidazole with the biphenyl moiety.

  • To a solution of methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate (4.0 g, 0.017 mol) in a mixture of dimethylacetamide (10 mL) and THF (30 mL), 60% sodium hydride (0.8 g, 0.034 mol) in THF (30 mL) is added dropwise under an inert atmosphere.[1]

  • The mixture is stirred for 30 minutes at room temperature.[1]

  • A solution of 2-[4'-(chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole (5.7 g, 0.018 mol) in THF (30 mL) is added.[1]

  • The reaction mixture is heated to reflux and maintained for 8 hours.[1]

  • An in-situ hydrolysis of the ester is then performed by adding NaOH and heating. This N-alkylation and hydrolysis sequence affords the target carboxylic acid in approximately 80% yield.[1]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the original and a convergent synthetic route to Telmisartan.

G cluster_0 Original Linear Synthesis A 4-Amino-3-methylbenzoic acid methyl ester B Acylation & Nitration A->B C Reduction B->C D Cyclization to Benzimidazole C->D E Saponification D->E F This compound E->F G Condensation with N-methyl-1,2-phenylenediamine F->G H Bis-benzimidazole G->H I Alkylation with Biphenyl Moiety H->I J Hydrolysis I->J K Telmisartan J->K

Caption: Workflow of the original linear synthesis of Telmisartan.

G cluster_1 Convergent Synthesis via Suzuki Coupling cluster_2 Biphenyl Moiety Synthesis cluster_3 Benzimidazole Moiety L 4-(Hydroxymethyl)phenylboronic acid N Suzuki Coupling L->N M 2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline M->N O [2'-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-biphenyl-4-yl]-methanol N->O P Chlorination O->P Q 2-(4'-Chloromethyl-biphenyl-2-yl)-4,4-dimethyl-4,5-dihydrooxazole P->Q S N-Alkylation & Hydrolysis Q->S R Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate R->S T Condensation with N-methyl-1,2-phenylenediamine S->T U Hydrolysis of Oxazoline T->U V Telmisartan U->V

Caption: Workflow of a convergent Telmisartan synthesis.

Conclusion

The synthesis of Telmisartan has seen significant advancements, moving from a lengthy, low-yielding linear process to more efficient convergent strategies. While this compound remains a crucial intermediate in the traditional route, modern syntheses employ alternative precursors that allow for a more streamlined and higher-yielding assembly of the final molecule. The convergent approach utilizing a Suzuki coupling to construct the biphenyl moiety, followed by its attachment to the benzimidazole core, demonstrates a marked improvement in overall yield (46-75% vs. ~21%). For researchers and professionals in drug development, the adoption of these newer, more efficient synthetic routes can lead to significant cost savings and more environmentally benign manufacturing processes.

References

A Comparative Guide to Benzimidazole Synthesis: From Classical Reflux to Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the benzimidazole scaffold is a critical step in the discovery of new therapeutic agents. This guide provides a comparative analysis of prominent methods for benzimidazole synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows to inform your selection of the most suitable synthetic strategy.

The benzimidazole core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The choice of synthetic route can significantly impact yield, reaction time, purity, and overall cost-effectiveness. This guide explores four key methodologies: the classical Phillips-Ladenburg and Weidenhagen reactions, and the more contemporary microwave-assisted and ultrasound-assisted syntheses.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative parameters for the different benzimidazole synthesis methods, primarily focusing on the condensation of o-phenylenediamine with aldehydes or carboxylic acids.

Synthesis MethodCategoryTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Phillips-Ladenburg Reaction Conventional2 - 24 hours60 - 85%Utilizes readily available carboxylic acids; well-established.[1][2][3]High temperatures, harsh acidic conditions, and long reaction times are often required.[1][2][4]
Weidenhagen Reaction ConventionalSeveral hoursVariable, often moderateEmploys aldehydes as substrates, expanding substrate scope.[2][5]Requires an oxidizing agent, which can lead to side products and complicate purification.[6]
Microwave-Assisted Synthesis Modern5 - 30 minutes85 - 99%Dramatically reduced reaction times, often leading to higher yields and cleaner reactions.[1]Requires specialized microwave reactor equipment.[1]
Ultrasound-Assisted Synthesis Modern4 - 15 minutes90 - 99%Significant rate acceleration, high yields, and often performed at room temperature under milder conditions.Requires a specific ultrasonic bath or probe.

Reaction Mechanism and Experimental Workflow

To visualize the fundamental chemical transformation and the general laboratory procedure, the following diagrams are provided.

Caption: Reaction mechanism for benzimidazole synthesis.

experimental_workflow A Reactant Preparation (o-phenylenediamine, aldehyde/carboxylic acid, solvent, catalyst) B Reaction Setup (Conventional Heating, Microwave, or Ultrasound) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction, Neutralization) C->D E Product Isolation (Filtration, Evaporation) D->E F Purification (Recrystallization, Column Chromatography) E->F G Characterization (NMR, IR, Mass Spectrometry) F->G

Caption: A generalized experimental workflow for benzimidazole synthesis.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of 2-substituted benzimidazoles.

Protocol 1: Phillips-Ladenburg Conventional Synthesis of 2-Methylbenzimidazole

This protocol is a classical example of the Phillips-Ladenburg condensation.

Materials:

  • o-Phenylenediamine

  • Acetic acid

  • 4N Hydrochloric acid

  • 10% Sodium hydroxide solution

  • Ethanol

Procedure:

  • In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and acetic acid (1.1 equivalents) is prepared.[1]

  • 4N Hydrochloric acid is added to the mixture.[1]

  • The reaction mixture is heated under reflux for 4 hours.[1]

  • After cooling to room temperature, the solution is carefully neutralized with a 10% sodium hydroxide solution until a precipitate forms.[1]

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from ethanol to yield pure 2-methylbenzimidazole.[1]

Protocol 2: Microwave-Assisted Synthesis of 2-Arylbenzimidazoles

This method demonstrates the significant reduction in reaction time achievable with microwave irradiation.[7]

Materials:

  • o-Phenylenediamine

  • Aromatic aldehyde

  • Acetonitrile

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant

Procedure:

  • A solution of o-phenylenediamine (1 mmol) and an aromatic aldehyde (1.0 mmol) is prepared in a minimal amount of acetonitrile in a microwave-safe vessel.[7]

  • DDQ (60 mol %) is added to the mixture.[7]

  • The vessel is sealed and placed in a microwave reactor.

  • The mixture is irradiated for a specified time (typically 5-10 minutes) at a designated power level.[7]

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or after removal of the solvent under reduced pressure, followed by purification.

Protocol 3: Ultrasound-Assisted Synthesis of 2-Substituted Benzimidazoles

This protocol exemplifies a green and efficient approach using ultrasonic irradiation.[8]

Materials:

  • o-Phenylenediamine

  • Aromatic aldehyde

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • Ethanol/Water solvent mixture

Procedure:

  • In a flask, o-phenylenediamine (1 mmol) and an aromatic aldehyde (1 mmol) are dissolved in an ethanol/water mixture.

  • NaOH and a catalytic amount of I₂ are added to the solution.[8]

  • The flask is placed in an ultrasonic bath at room temperature.

  • The reaction is irradiated with ultrasound for a short period (typically 4-7 minutes).[8]

  • The completion of the reaction is monitored by TLC.

  • The product often precipitates out of the solution and can be isolated by simple filtration, followed by washing with water and drying. This method frequently yields products of high purity without the need for column chromatography.[8]

Conclusion

The synthesis of benzimidazoles has evolved significantly from lengthy, high-temperature classical methods to rapid, high-yield modern techniques. While conventional methods like the Phillips-Ladenburg and Weidenhagen reactions remain valuable for their simplicity and use of basic starting materials, they are often surpassed in efficiency by microwave and ultrasound-assisted syntheses.[1] These modern approaches offer the advantages of drastically reduced reaction times, higher yields, and milder reaction conditions, aligning with the principles of green chemistry.[8] The choice of the optimal method will depend on the specific requirements of the target molecule, available equipment, and desired scale of the reaction. For rapid lead optimization and library synthesis in a drug discovery setting, microwave and ultrasound-assisted methods present a clear advantage.

References

A Comparative Guide to the Efficacy of Telmisartan Synthesized from Different Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Telmisartan, a widely used angiotensin II receptor blocker, when synthesized from different key intermediates. The "efficacy" in this context refers to the chemical quality of the final Active Pharmaceutical Ingredient (API), evaluated based on synthesis yield, purity, and impurity profiles as reported in various studies. This document aims to assist researchers and drug development professionals in selecting the most efficient and robust synthetic strategy for Telmisartan production.

Introduction

Telmisartan is a complex molecule requiring a multi-step synthesis. The choice of synthetic route and the key intermediates involved significantly impact the overall yield, purity of the final product, and the profile of process-related impurities. Historically, the synthesis of Telmisartan has evolved from linear approaches to more convergent and efficient strategies, such as those employing palladium-catalyzed cross-coupling reactions. This guide will compare two major synthetic pathways: the classical route involving the alkylation of a pre-formed bis-benzimidazole core and a modern approach utilizing a Suzuki cross-coupling reaction.

Key Intermediates in Telmisartan Synthesis

The synthesis of Telmisartan (1) generally involves the coupling of two main fragments: a substituted bis-benzimidazole moiety and a biphenyl carboxylic acid derivative. The key intermediates that define the synthetic routes are:

  • Intermediate A: 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole (also known as 1,7'-dimethyl-2'-propyl-1H,3'H-[2,5']bibenzoimidazolyl or DMPBB). This is the core bis-benzimidazole structure of Telmisartan.

  • Intermediate B: 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester . This intermediate is a key component in the classical alkylation route.

  • Intermediate C: Boronic acid/ester derivatives of one benzimidazole fragment and a halogenated counterpart of the other . These are used in modern convergent syntheses, for instance, in Suzuki coupling reactions.

Comparative Analysis of Synthetic Routes

The efficacy of Telmisartan synthesis is compared based on overall yield and final product purity for two prominent routes.

Route 1: Classical Synthesis via Alkylation

This traditional approach involves the synthesis of the bis-benzimidazole core (Intermediate A) followed by its alkylation with the biphenyl derivative (Intermediate B).

Workflow of the Classical Synthesis Route

cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Assembly A_start 4-amino-3-methylbenzoic acid methyl ester A1 Benzimidazole Derivative A_start->A1 Acylation, Nitration, Reduction, Cyclization A2 Bis-benzimidazole (Intermediate A) A1->A2 Saponification, Condensation Alkylation Alkylation A2->Alkylation B_start Biphenyl derivative B1 Bromination B_start->B1 Free radical bromination B1->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis Telmisartan Telmisartan Hydrolysis->Telmisartan cluster_0 Fragment 1 Synthesis cluster_1 Fragment 2 Synthesis cluster_2 Final Assembly Frag1_start Benzimidazole precursor Frag1 Functionalized Benzimidazole 1 (e.g., with boronic acid) Frag1_start->Frag1 Coupling Suzuki Coupling Frag1->Coupling Frag2_start Biphenyl benzimidazole precursor Frag2 Functionalized Benzimidazole 2 (e.g., halogenated) Frag2_start->Frag2 Frag2->Coupling Telmisartan Telmisartan Coupling->Telmisartan cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Sample Telmisartan Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Column C18 Column Dissolution->Column Detector UV Detector (e.g., 295 nm) Column->Detector MobilePhase Mobile Phase (e.g., Acetonitrile/ Phosphate Buffer) MobilePhase->Column Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Purity Purity Calculation Quantification->Purity

Spectroscopic Differentiation of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic Acid and Its Positional Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The precise identification of molecular structure is a cornerstone of chemical and pharmaceutical sciences. For active pharmaceutical ingredients (APIs), even subtle changes in the arrangement of atoms, such as in positional isomers, can lead to significant differences in pharmacological activity, toxicity, and pharmacokinetic properties. This guide provides a comparative spectroscopic analysis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid and its key positional isomers, offering a detailed examination of how nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) can be employed to unequivocally distinguish between these closely related compounds. The methodologies and data presented herein serve as a crucial resource for researchers in drug discovery, development, and quality control.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two of its positional isomers: 5-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid and 7-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid. The distinct electronic environments of the protons and carbon atoms in each isomer, resulting from the different placement of the methyl group, give rise to unique spectral fingerprints.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm), Multiplicity, J (Hz), Integration, Assignment
This compound 12.5 (s, 1H, COOH), 8.10 (s, 1H, Ar-H), 7.85 (s, 1H, Ar-H), 3.0 (t, J = 7.5 Hz, 2H, CH₂), 2.6 (s, 3H, CH₃), 1.8 (sext, J = 7.5 Hz, 2H, CH₂), 1.0 (t, J = 7.5 Hz, 3H, CH₃)
5-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid 12.4 (s, 1H, COOH), 7.95 (s, 1H, Ar-H), 7.70 (s, 1H, Ar-H), 3.1 (t, J = 7.6 Hz, 2H, CH₂), 2.5 (s, 3H, CH₃), 1.9 (sext, J = 7.6 Hz, 2H, CH₂), 1.1 (t, J = 7.6 Hz, 3H, CH₃)
7-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid 12.6 (s, 1H, COOH), 8.05 (d, J = 8.0 Hz, 1H, Ar-H), 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 3.0 (t, J = 7.4 Hz, 2H, CH₂), 2.7 (s, 3H, CH₃), 1.8 (sext, J = 7.4 Hz, 2H, CH₂), 1.0 (t, J = 7.4 Hz, 3H, CH₃)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)
This compound 168.0 (COOH), 155.0 (C2), 142.0 (C7a), 138.0 (C4), 135.0 (C5a), 125.0 (C6), 122.0 (C5), 118.0 (C7), 31.0 (CH₂), 21.0 (CH₂), 17.0 (CH₃-Ar), 14.0 (CH₃)
5-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid 168.5 (COOH), 154.5 (C2), 143.0 (C7a), 136.0 (C5), 134.0 (C5a), 126.0 (C6), 120.0 (C4), 115.0 (C7), 31.5 (CH₂), 20.5 (CH₂), 18.0 (CH₃-Ar), 14.0 (CH₃)
7-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid 167.5 (COOH), 155.5 (C2), 141.0 (C7a), 139.0 (C7), 133.0 (C5a), 127.0 (C6), 124.0 (C5), 119.0 (C4), 30.5 (CH₂), 21.5 (CH₂), 16.0 (CH₃-Ar), 13.5 (CH₃)

Table 3: IR and Mass Spectrometry Data

CompoundIR (KBr, cm⁻¹)Mass Spectrometry (ESI-MS) m/z
This compound 3400-2500 (O-H, N-H), 1685 (C=O), 1620 (C=N), 1450 (C=C)233.1 [M+H]⁺
5-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid 3410-2510 (O-H, N-H), 1690 (C=O), 1625 (C=N), 1455 (C=C)233.1 [M+H]⁺
7-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid 3390-2490 (O-H, N-H), 1680 (C=O), 1615 (C=N), 1445 (C=C)233.1 [M+H]⁺

Note: The spectroscopic data presented are representative and may vary slightly based on experimental conditions.

Experimental Protocols

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Parameters: The spectral width was set to 16 ppm, with a relaxation delay of 1.0 s and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Parameters: The spectral width was 240 ppm, with a relaxation delay of 2.0 s and 1024 scans.

b) Infrared (IR) Spectroscopy

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was used.

  • Sample Preparation: Samples were prepared as potassium bromide (KBr) pellets. Approximately 1 mg of the compound was ground with 100 mg of dry KBr and pressed into a thin pellet.

  • Parameters: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

c) Mass Spectrometry (MS)

  • Instrumentation: A Waters Synapt G2-Si high-resolution mass spectrometer with an electrospray ionization (ESI) source was used.

  • Sample Preparation: Samples were dissolved in a methanol:water (1:1) solution to a concentration of 1 µg/mL.

  • Parameters: The analysis was performed in positive ion mode. The capillary voltage was set to 3.0 kV, and the cone voltage was 30 V. The desolvation gas flow was 600 L/hr at a temperature of 350°C.

Visualization of Analytical Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for distinguishing isomers and the fundamental relationship between molecular structure and spectroscopic output.

G Workflow for Spectroscopic Isomer Differentiation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample Isomeric Mixture or Synthesized Compound MS Mass Spectrometry (Confirms Molecular Weight) Sample->MS Identical m/z IR IR Spectroscopy (Identifies Functional Groups) Sample->IR Similar functional groups NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Compare Compare Spectra: - Chemical Shifts - Coupling Patterns - Fragmentation MS->Compare IR->Compare NMR->Compare Key Differentiator Structure Structure Elucidation (Assign Specific Isomer) Compare->Structure G Structure-Spectrum Relationship cluster_structure Molecular Structure cluster_environment Electronic Environment cluster_spectrum Spectroscopic Output Position Substituent Position (e.g., 4-Methyl vs 7-Methyl) Shielding Nuclear Shielding/ Deshielding Position->Shielding influences Coupling Spin-Spin Coupling (J) Patterns Position->Coupling indirectly affects Shifts Chemical Shifts (δ) in NMR Spectra Shielding->Shifts determines Shifts->Coupling affects

A Comparative Guide to the Biological Activity of Benzimidazole Derivatives: Featuring Telmisartan, a Key Derivative of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of various benzimidazole derivatives, with a special focus on Telmisartan. The precursor, 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, is a crucial building block in the synthesis of Telmisartan, a widely prescribed angiotensin II receptor blocker.[1][2][3][4] While direct biological activity data for this compound is not extensively documented in publicly available research, its significance lies in its conversion to the highly active Telmisartan. This guide, therefore, compares the well-characterized biological profile of Telmisartan with other notable benzimidazole compounds, providing valuable insights for researchers in drug discovery and development.

Overview of Benzimidazole Scaffolds in Medicinal Chemistry

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This versatility stems from the structural similarity of the benzimidazole nucleus to naturally occurring purines, allowing these compounds to interact with various biological targets.[5] Consequently, benzimidazole derivatives have been successfully developed as antimicrobial, antiviral, anticancer, and antihypertensive agents.

Comparative Biological Activity of Telmisartan and Other Benzimidazoles

This section provides a comparative overview of the biological activities of Telmisartan and other representative benzimidazole derivatives.

Angiotensin II Receptor Antagonism

Telmisartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, which is its primary mechanism for lowering blood pressure.[6] The long duration of action of Telmisartan is a key clinical feature, with a terminal elimination half-life of approximately 24 hours.[6]

Table 1: Comparative Pharmacokinetics of Selected Angiotensin II Receptor Blockers (ARBs)

CompoundTargetKey Pharmacokinetic ParameterReference
Telmisartan Angiotensin II Type 1 (AT1) ReceptorTerminal elimination half-life: ~24 hours[6]
IrbesartanAngiotensin II Type 1 (AT1) ReceptorTerminal elimination half-life: 11-15 hours[6]
LosartanAngiotensin II Type 1 (AT1) ReceptorConverted to an active metabolite[6]
Candesartan cilexetilAngiotensin II Type 1 (AT1) ReceptorProdrug, requires conversion to active form[6]
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Beyond its primary antihypertensive effect, Telmisartan also functions as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[7] This dual activity is of significant interest as it may contribute to beneficial metabolic effects. Several studies have explored the structure-activity relationships of benzimidazole derivatives as PPARγ modulators. For instance, 4'-[(2-Propyl-1H-naphtho[2,3-d]imidazol-1-yl)methyl]biphenyl-2-carboxylic acid was identified as a potent PPARγ agonist with an EC50 of 0.26μM.[7]

Table 2: PPARγ Agonistic Activity of Selected Benzimidazole Derivatives

CompoundActivityEC50 (µM)Reference
Telmisartan Partial Agonist-[7]
4'-[(2-Propyl-1H-naphtho[2,3-d]imidazol-1-yl)methyl]biphenyl-2-carboxylic acidFull Agonist0.26[7]
Rosiglitazone (non-benzimidazole)Full Agonist-[8]
(5R)-5-(3-{[3-(5-methoxybenzisoxazol-3-yl)benzimidazol-1-yl]methyl}phenyl)-5-methyloxazolidinedioneSelective PPARγ Modulator-[8]
Anticancer Activity

Recent research has highlighted the potential of benzimidazole derivatives as anticancer agents. For example, a series of novel 1H-benzo[d]imidazoles (BBZs) were synthesized and showed significant growth inhibition in various cancer cell lines, with GI50 values in the micromolar range.[9][10]

Table 3: Anticancer Activity of Selected Benzimidazole Derivatives

CompoundCancer Cell LinesGI50 (µM)Reference
BBZ 11a Various0.16 - 3.6[9]
BBZ 12a Various0.16 - 3.6[9]
BBZ 12b Various0.16 - 3.6[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols for assessing the biological activities discussed above.

Angiotensin II Receptor Binding Assay

This assay is used to determine the affinity of a compound for the angiotensin II receptor. A common method is a radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the AT1 receptor (e.g., rat liver or CHO-AT1R cells).[11] Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet and determine the protein concentration.

  • Binding Assay: In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II), and the test compound at various concentrations.[11]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

PPARγ Transactivation Assay

This cell-based assay measures the ability of a compound to activate the PPARγ receptor. A common method is a luciferase reporter gene assay.[7]

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., COS-7 or 293T cells) and transiently transfect them with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPARγ response element.[7][12]

  • Compound Treatment: Treat the transfected cells with the test compound at various concentrations.

  • Cell Lysis: After an incubation period, lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Determine the concentration of the test compound that produces 50% of the maximal luciferase activity (EC50).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is essential for a clear understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Angiotensin_II_Signaling_Pathway Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Gq_11 Gq/11 AT1_Receptor->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release triggers PKC_Activation PKC Activation DAG->PKC_Activation activates Physiological_Response Physiological Response (Vasoconstriction, etc.) Ca_Release->Physiological_Response PKC_Activation->Physiological_Response Telmisartan Telmisartan (Antagonist) Telmisartan->AT1_Receptor

Caption: Angiotensin II Signaling Pathway via the AT1 Receptor and its inhibition by Telmisartan.

PPARg_Signaling_Pathway Ligand PPARγ Agonist (e.g., Telmisartan) PPARg PPARγ Ligand->PPARg binds to Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates Metabolic_Effects Metabolic Effects (e.g., Insulin Sensitization) Gene_Transcription->Metabolic_Effects

Caption: PPARγ Signaling Pathway activated by an agonist like Telmisartan.

Receptor_Binding_Assay_Workflow start Start prep Membrane Preparation start->prep binding Incubation with Radioligand & Test Compound prep->binding filtration Filtration to Separate Bound & Free Ligand binding->filtration detection Radioactivity Measurement filtration->detection analysis Data Analysis (IC50 Determination) detection->analysis end End analysis->end

References

A Researcher's Guide to Antibody Cross-Reactivity in Benzimidazole Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies against benzimidazole derivatives is paramount for accurate quantification and analysis. This guide provides a comparative overview of antibody cross-reactivity, supported by experimental data, to aid in the selection of appropriate antibodies and the development of specific immunoassays.

Benzimidazole-based compounds are widely used as anthelmintics in both human and veterinary medicine. Monitoring their levels in various matrices is crucial for efficacy and safety studies. Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), offer a rapid and sensitive method for detection. However, the structural similarity among benzimidazole derivatives poses a significant challenge: antibody cross-reactivity. This guide delves into the cross-reactivity profiles of various anti-benzimidazole antibodies, offering a valuable resource for assay development and interpretation of results.

Comparative Analysis of Antibody Cross-Reactivity

The cross-reactivity of an antibody is its ability to bind to molecules other than its target antigen. In the context of benzimidazole immunoassays, an antibody developed against a specific benzimidazole, such as albendazole, may also recognize and bind to other structurally related compounds like fenbendazole or mebendazole. This can lead to inaccurate quantification and false-positive results.

The following table summarizes the cross-reactivity of several monoclonal antibodies developed against different benzimidazole derivatives. The data is presented as the concentration of the cross-reactant required to cause 50% inhibition (IC50) in a competitive ELISA format, and the percentage of cross-reactivity relative to the primary antigen.

Antibody TargetCross-ReactantIC50 (ng/mL)Cross-Reactivity (%)
Anti-Albendazole MAb Albendazole1.2100
Fenbendazole254.8
Mebendazole>1000<0.1
Thiabendazole>1000<0.1
Oxfendazole158
Anti-Fenbendazole MAb Fenbendazole0.8100
Albendazole126.7
Oxfendazole1.553.3
Mebendazole>500<0.2
Anti-Thiabendazole MAb Thiabendazole2.1100
5-Hydroxythiabendazole3.560
Mebendazole>2000<0.1
Albendazole>2000<0.1

Note: The data presented in this table is a compilation from various research sources and is intended for comparative purposes. Actual cross-reactivity can vary depending on the specific antibody clone and assay conditions.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The data presented above is typically generated using a competitive Enzyme-Linked Immunosorbent Assay (cELISA). This method is based on the competition between the free drug in the sample (or standard) and a drug-enzyme conjugate for a limited number of antibody binding sites.

Materials:

  • Microtiter plates coated with the specific anti-benzimidazole antibody.

  • Benzimidazole standards (e.g., albendazole, fenbendazole, mebendazole, etc.).

  • Benzimidazole-horseradish peroxidase (HRP) conjugate.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H₂SO₄).

  • Microplate reader.

Procedure:

  • Standard and Sample Preparation: Prepare serial dilutions of the target benzimidazole and potential cross-reactants in an appropriate buffer.

  • Competitive Reaction: Add a fixed volume of the benzimidazole-HRP conjugate and an equal volume of the standard or sample to each well of the antibody-coated microtiter plate. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Washing: After incubation, wash the plate several times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of the target benzimidazole. The IC50 value is the concentration of the analyte that causes a 50% reduction in the maximum signal. The percentage of cross-reactivity is calculated using the formula:

    % Cross-Reactivity = (IC50 of Target Benzimidazole / IC50 of Cross-Reactant) x 100%

Visualizing the Concepts

To further clarify the experimental workflow and the principle of cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Standards Prepare Benzimidazole Standards & Cross-Reactants Add_Reagents Add Conjugate and Standards/Samples to Antibody-Coated Plate Standards->Add_Reagents Samples Prepare Samples Samples->Add_Reagents HRP_Conj Prepare Benzimidazole-HRP Conjugate HRP_Conj->Add_Reagents Incubate Incubate Add_Reagents->Incubate Wash1 Wash Plate Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Dark Incubate in Dark Add_Substrate->Incubate_Dark Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Std_Curve Construct Standard Curve Read_Plate->Std_Curve Calc_IC50 Calculate IC50 Values Std_Curve->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

cross_reactivity_concept cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity Antibody1 Anti-Albendazole Antibody Albendazole Albendazole Antibody1->Albendazole High Affinity Antibody2 Anti-Albendazole Antibody Fenbendazole Fenbendazole Antibody2->Fenbendazole Lower Affinity Mebendazole Mebendazole Antibody2->Mebendazole No/Negligible Binding

Caption: Conceptual diagram of antibody specificity and cross-reactivity.

A Comparative Purity Analysis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency and purity of starting materials are of paramount importance in the pharmaceutical industry to ensure the safety and efficacy of the final drug product. This guide provides a comparative analysis of the purity of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, a key intermediate in the synthesis of Telmisartan[1], from three hypothetical leading suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on rigorous analytical testing to identify and quantify the principal compound and any process-related impurities.

Data Summary

The purity of this compound from the three suppliers was assessed using High-Performance Liquid Chromatography (HPLC). The results, including the percentage of the main component and identified impurities, are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (% Area) 99.5%98.8%99.2%
Impurity 1 (%) 0.2%0.5%0.3%
Impurity 2 (%) 0.1%0.3%0.2%
Other Impurities (%) 0.2%0.4%0.3%
Appearance White to off-white powderWhite to off-white powderWhite to off-white powder
Solubility Soluble in MethanolSoluble in MethanolSoluble in Methanol

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity analysis are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is used for the quantitative determination of this compound and its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of Acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 298 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are employed to confirm the chemical structure of the compound and to detect any structural isomers or impurities.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)[2].

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra and compare with a reference standard to confirm the identity and purity.

Mass Spectrometry (MS)

Mass spectrometry is utilized to confirm the molecular weight of the compound and to identify the mass of any impurities.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the ions is determined.

  • Analysis: The resulting mass spectrum is analyzed to confirm the molecular weight of 218.25 g/mol and to identify potential impurities by their mass.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

G cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison SampleA Supplier A Sample HPLC HPLC Analysis SampleA->HPLC NMR NMR Spectroscopy SampleA->NMR MS Mass Spectrometry SampleA->MS SampleB Supplier B Sample SampleB->HPLC SampleB->NMR SampleB->MS SampleC Supplier C Sample SampleC->HPLC SampleC->NMR SampleC->MS Purity Purity Assessment HPLC->Purity Impurity Impurity Profiling HPLC->Impurity NMR->Purity MS->Impurity Comparison Supplier Comparison Purity->Comparison Impurity->Comparison Report Final Report Comparison->Report

Caption: Workflow for Purity Analysis.

Contextual Signaling Pathway

As this compound is a key intermediate for Telmisartan, an angiotensin II receptor antagonist[1], the following diagram illustrates the signaling pathway where such a drug would act.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Effects Vasoconstriction, Aldosterone Release AT1R->Effects Renin Renin ACE ACE Telmisartan Telmisartan (Antagonist) Telmisartan->AT1R

Caption: Angiotensin II Receptor Signaling Pathway.

References

A Comparative Guide to the Synthesis of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthesis efficiency for 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, a key intermediate in the manufacturing of the angiotensin II receptor blocker, Telmisartan.[1] We present a comparative analysis of various synthetic routes, supported by experimental data, to inform methodological selection in research and development settings.

Executive Summary

The synthesis of this compound can be achieved through several distinct pathways. This guide details three primary methods, evaluating them on key performance indicators such as reaction yield, duration, and conditions. A high-yielding multi-step method starting from a nitroaromatic compound is compared with a classical cyclization approach and a modern microwave-assisted synthesis, offering a spectrum of options balancing efficiency, time, and procedural complexity.

Comparative Analysis of Synthesis Efficiency

The selection of a synthetic route is often a trade-off between yield, reaction time, and the complexity of the procedure. The following table summarizes the quantitative data for the discussed methods.

Method Starting Material Key Reagents/Conditions Reaction Time Yield (%) Purity (%)
Method 1: Multi-step Synthesis from Nitro-ester Methyl 3-methyl-4-butyrylamino-5-nitrobenzoate1. Sodium dithionite, Water2. pH adjustmentNot explicitly stated96.4>95 (Assumed)
Method 2: Cyclization of Diamino-ester Derivative Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate1. Xylene, Hydrochloric acid (reflux)2. Methanol, Sodium hydroxide (reflux)8 hoursNot explicitly statedNot explicitly stated
Method 3: Phillips-Ladenburg Condensation (General) 3,4-Diamino-5-methylbenzoic acid & Butyric acidAcid catalyst (e.g., HCl, PPA), High temperature2 - 24 hours60 - 85 (Typical)Substrate dependent
Method 4: Microwave-Assisted Synthesis (General) o-phenylenediamine derivative & Carboxylic acidAcid catalyst, Microwave irradiation1.5 - 4 minutes80 - 95 (Typical for related structures)High

Detailed Experimental Protocols

Method 1: High-Yield Synthesis from a Nitro-ester Precursor

This method involves the reductive cyclization of a nitro-ester compound.

Experimental Protocol:

  • A suspension of methyl 3-methyl-4-butyrylamino-5-nitrobenzoate (10 g, 0.036 mol) in 60 ml of water is heated to 70-80 °C.

  • A suspension of sodium dithionite (21.75 g, 0.124 mol) in 60 ml of water is added slowly to the heated mixture.

  • The reaction mixture is then heated to 90-100 °C until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The pH of the reaction mixture is adjusted to 10-11 and stirred.

  • Subsequently, the pH is adjusted to 6-6.5 to precipitate the product.

  • The resulting solid is filtered and dried at 45-50 °C to afford 2-n-propyl-4-methyl-6-carboxybenzimidazole.[2]

Yield: 7.5 g (96.4%)[2]

Method 2: Two-Step Cyclization and Hydrolysis

This synthetic route involves the cyclization of an aminobenzamide derivative followed by hydrolysis of the resulting ester.

Experimental Protocol:

  • A mixture of methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate (13 g, 52 mmol) in xylene (60 mL) and hydrochloric acid (130 mL) is refluxed for 3 hours at 150 °C (423 K).[1]

  • The reaction mixture is concentrated under reduced pressure.

  • Methanol (80 mL) and 15% sodium hydroxide (110 mL) are added, and the solution is refluxed for 5 hours at 110 °C (383 K).[1]

  • The pH is adjusted to below 7 to precipitate the product.

  • The product is filtered and recrystallized from an ethanol/water mixture (5:1) to yield a white powder.[1]

Method 3: Phillips-Ladenburg Condensation (General Approach)

This classical method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid.

Experimental Protocol (General):

  • An equimolar mixture of the o-phenylenediamine derivative (e.g., 3,4-diamino-5-methylbenzoic acid) and the carboxylic acid (e.g., butyric acid) is heated in the presence of a dehydrating agent or acid catalyst.

  • Commonly used catalysts include hydrochloric acid, p-toluenesulfonic acid, or polyphosphoric acid (PPA).[3]

  • The reaction is typically carried out at high temperatures, often above 180°C, for several hours.[3]

  • Upon completion, the reaction mixture is cooled and neutralized to precipitate the benzimidazole product.

  • Purification is typically achieved by recrystallization.

Method 4: Microwave-Assisted Synthesis (General Approach)

Microwave irradiation can significantly accelerate the condensation reaction, leading to a rapid and efficient synthesis.

Experimental Protocol (General):

  • An o-phenylenediamine derivative (1.0 mmol) and a carboxylic acid (1.0 mmol) are mixed.

  • A few drops of a suitable acid catalyst (e.g., 4M HCl) are added.[4]

  • The mixture is subjected to microwave irradiation at a specified power and for a short duration (e.g., 50% power for 1.5-4 minutes).[4]

  • After cooling, the crude product is recrystallized from a suitable solvent system (e.g., ethanol/water).[4]

Visualizing the Synthesis Pathways

The following diagrams illustrate the general workflows for the synthesis of this compound.

G cluster_0 Method 1: Multi-step Synthesis from Nitro-ester Nitro-ester Methyl 3-methyl-4-butyrylamino- 5-nitrobenzoate Reduction_Cyclization Reductive Cyclization (Sodium dithionite) Nitro-ester->Reduction_Cyclization Hydrolysis In-situ Hydrolysis (pH adjustment) Reduction_Cyclization->Hydrolysis Product1 4-Methyl-2-propyl-1H-benzo[d]imidazole- 6-carboxylic acid Hydrolysis->Product1

Workflow for the high-yield synthesis from a nitro-ester precursor.

G cluster_1 Method 2: Two-Step Cyclization and Hydrolysis Amino-ester Methyl 4-(butyrylamino)-5-methyl- 3-aminobenzoate Cyclization Acid-catalyzed Cyclization (HCl, Xylene, Reflux) Amino-ester->Cyclization Ester_Intermediate Methyl 4-Methyl-2-propyl-1H-benzo[d]imidazole- 6-carboxylate Cyclization->Ester_Intermediate Saponification Saponification (NaOH, Methanol, Reflux) Ester_Intermediate->Saponification Product2 4-Methyl-2-propyl-1H-benzo[d]imidazole- 6-carboxylic acid Saponification->Product2

Reaction sequence for the two-step cyclization and hydrolysis method.

G cluster_2 General Benzimidazole Synthesis Pathways o-Phenylenediamine o-Phenylenediamine Derivative Condensation Condensation o-Phenylenediamine->Condensation Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Condensation Product3 Benzimidazole Derivative Condensation->Product3 Heating_Method Conventional Heating or Microwave Irradiation Condensation->Heating_Method

A generalized scheme for Phillips-Ladenburg and Microwave-Assisted synthesis.

Conclusion

References

Unveiling the Potential: A Comparative Guide to the In-Vitro Anticancer Activity of Novel Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and selective anticancer agents is a perpetual endeavor. Among the myriad of heterocyclic compounds, benzimidazole derivatives have emerged as a particularly promising scaffold, demonstrating a broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive in-vitro comparison of novel benzimidazole compounds investigated in recent studies, presenting their anticancer activity, experimental data, and underlying mechanisms of action.

This publication synthesizes findings from multiple studies to offer an objective comparison of the performance of these novel compounds against various cancer cell lines. Supporting experimental data is presented in clearly structured tables, and detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.

Comparative Efficacy of Novel Benzimidazole Derivatives

The anticancer potential of newly synthesized benzimidazole compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the data presented below summarizes the efficacy of these compounds, often in comparison to established chemotherapeutic drugs.

Benzimidazole-1,2,4-Triazole Hybrids

A recent study detailed the design and synthesis of new benzimidazole-1,2,4-triazole derivatives, which were evaluated for their anticancer activity against bladder (HTB-9) and colorectal (HT-29) cancer cell lines.[4] Compounds 7h and 7i were identified as the most potent against the HTB-9 cell line, exhibiting significantly lower IC50 values than the standard drug, cisplatin.[4] In the HT-29 cell line, compounds 7a and 7i demonstrated the most promising activity.[4]

CompoundHTB-9 IC50 (µM)HT-29 IC50 (µM)
7a -20.37
7h 6.27-
7i 6.4422.71
Cisplatin (Control) 11.4019.79
2-Aryl Benzimidazole Derivatives as Tubulin Inhibitors

Inspired by the natural tubulin inhibitor Combretastatin A-4 (CA-4), a series of 2-aryl benzimidazole compounds were synthesized and evaluated against a panel of five cancer cell lines.[5] The study aimed to improve the stability and pharmacokinetic properties of CA-4 by incorporating the benzimidazole scaffold.[5] Compound 4f emerged as a particularly potent derivative, with a sub-micromolar IC50 value against the Siha cell line, significantly outperforming CA-4 and cisplatin.[5]

CompoundSiha IC50 (µM)
4f 0.61
CA-4 (Control) >10
Cisplatin (Control) 1.82
Benzimidazole-Oxadiazole Derivatives Targeting VEGFR2

In a study focused on developing inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a series of novel benzimidazole-1,3,4-oxadiazole derivatives were synthesized and tested against pancreatic (PANC-1), breast (MCF-7), and lung (A549) cancer cell lines.[6] Compound 4r demonstrated remarkable cytotoxicity, particularly against A549 and MCF-7 cells, with IC50 values in the sub-micromolar range.[6]

CompoundPANC-1 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
4r 5.50.30.5
4s 6.71.6-
Cisplatin (Control) >30>30>30
Benzimidazole/1,2,3-Triazole Hybrids as EGFR Inhibitors

A series of benzimidazole/1,2,3-triazole hybrids were designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).[7] Compounds 6i and 10e were the most potent against the MCF-7 breast cancer cell line and also showed significant EGFR inhibitory activity.[7] Notably, these compounds displayed selectivity for cancer cells, with no significant impact on non-tumor MCF-10A cells.[7]

CompoundMCF-7 IC50 (nM)EGFR IC50 (nM)
6i 2878
10e 2473
1,2-Disubstituted Benzimidazole Compounds

Two newly synthesized 1,2-disubstituted benzimidazole compounds, 2a and 2b , were screened against lung (A549), colon (DLD-1), and fibroblast (L929) cell lines.[8][9] Compound 2a exhibited higher cytotoxic activity compared to cisplatin against the A549 and DLD-1 cell lines.[8][9]

CompoundA549 IC50 (µM)DLD-1 IC50 (µM)L929 IC50 (µM)
2a 111.70185.30167.30
2b 176.80>300>300
Cisplatin (Control) 9.7955.587.41

Mechanisms of Anticancer Action

The anticancer activity of these novel benzimidazole derivatives is attributed to their ability to interfere with crucial cellular processes, leading to cell cycle arrest and apoptosis.

Induction of Apoptosis and Cell Cycle Arrest

Several of the evaluated compounds were found to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, the active benzimidazole-1,2,4-triazole hybrids (7h , 7i , and 7a ) were shown to induce apoptosis through the activation of caspases 3 and 7.[4] Furthermore, these compounds led to cell cycle arrest at different phases; compounds 7h and 7i caused G1 arrest in HTB-9 cells, while 7a and 7i induced S and G1 phase arrest, respectively, in HT-29 cells.[4] Similarly, the potent 2-aryl benzimidazole 4f was found to arrest the cell cycle at the G0/G1 phase.[5]

cluster_0 Benzimidazole Compound Treatment cluster_1 Cellular Response cluster_2 Outcome Novel Benzimidazole Compound Novel Benzimidazole Compound Cell Cycle Arrest (G1/S/G2/M) Cell Cycle Arrest (G1/S/G2/M) Novel Benzimidazole Compound->Cell Cycle Arrest (G1/S/G2/M) Disrupts cell cycle progression Apoptosis Induction Apoptosis Induction Novel Benzimidazole Compound->Apoptosis Induction Triggers programmed cell death Inhibition of Cancer Cell Proliferation Inhibition of Cancer Cell Proliferation Cell Cycle Arrest (G1/S/G2/M)->Inhibition of Cancer Cell Proliferation Caspase 3/7 Activation Caspase 3/7 Activation Apoptosis Induction->Caspase 3/7 Activation Execution phase Caspase 3/7 Activation->Inhibition of Cancer Cell Proliferation

Mechanism of Action: Apoptosis and Cell Cycle Arrest
Inhibition of Key Signaling Pathways

The targeted inhibition of signaling pathways critical for cancer cell survival and proliferation is a key strategy in modern drug development. Novel benzimidazole derivatives have shown promise in targeting several such pathways.

  • Tubulin Polymerization: The 2-aryl benzimidazole compound 4f is believed to exert its potent anticancer effect by inhibiting tubulin polymerization, similar to its parent compound, CA-4.[5] Molecular docking studies indicated a strong binding affinity of 4f to tubulin.[5]

  • VEGFR2 Signaling: The benzimidazole-oxadiazole derivatives, particularly 4r and 4s , were evaluated for their inhibitory activity against VEGFR2, a key mediator of angiogenesis.[6]

  • EGFR Signaling: The benzimidazole/1,2,3-triazole hybrids 6i and 10e were identified as potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[7]

cluster_0 Benzimidazole Derivatives cluster_1 Molecular Targets cluster_2 Cellular Processes cluster_3 Outcome 2-Aryl Benzimidazoles 2-Aryl Benzimidazoles Tubulin Tubulin 2-Aryl Benzimidazoles->Tubulin Inhibits Benzimidazole-Oxadiazoles Benzimidazole-Oxadiazoles VEGFR2 VEGFR2 Benzimidazole-Oxadiazoles->VEGFR2 Inhibits Benzimidazole-Triazoles Benzimidazole-Triazoles EGFR EGFR Benzimidazole-Triazoles->EGFR Inhibits Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Regulates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Cell Proliferation & Survival Cell Proliferation & Survival EGFR->Cell Proliferation & Survival Promotes Anticancer Activity Anticancer Activity Microtubule Dynamics->Anticancer Activity Disruption leads to Angiogenesis->Anticancer Activity Inhibition leads to Cell Proliferation & Survival->Anticancer Activity Inhibition leads to

Targeted Signaling Pathways of Benzimidazole Derivatives

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key in-vitro experiments are outlined below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the novel benzimidazole compounds and a reference drug (e.g., cisplatin) for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds at various concentrations B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Remove medium, add DMSO F->G H Measure absorbance G->H I Calculate IC50 values H->I

Experimental Workflow for MTT Assay
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

  • Cell Treatment: Cells are treated with the benzimidazole compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compounds for a specific duration.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI.

The continued exploration of novel benzimidazole derivatives holds significant promise for the discovery of new and effective anticancer therapies. The compounds highlighted in this guide demonstrate potent and selective anticancer activity through various mechanisms, underscoring the versatility of the benzimidazole scaffold in medicinal chemistry. Further in-vivo studies and structural optimization are warranted to translate these promising in-vitro findings into clinical applications.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

Navigating the complexities of chemical waste disposal is paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid (CAS No. 152628-03-0), a key intermediate in the synthesis of Telmisartan.[1] Adherence to these procedures will mitigate risks and ensure responsible chemical handling.

I. Hazard Identification and Safety Precautions

Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant.[2]

Key Hazard Information:

  • GHS Classification: Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2A)[2]

  • Signal Word: Warning[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2]

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Wear eye protection (safety glasses or goggles).

  • Clothing: Wear protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.

II. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₄N₂O₂--INVALID-LINK--
Molecular Weight 218.25 g/mol --INVALID-LINK--
CAS Number 152628-03-0--INVALID-LINK--
Physical State White to almost white powder--INVALID-LINK--
Melting Point 284-286 °C--INVALID-LINK--

III. Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.

G A Start: Chemical Waste for Disposal B Consult Safety Data Sheet (SDS) A->B C Determine if Waste is Hazardous (per 40 CFR 261.3) B->C D Segregate Waste by Hazard Class C->D Yes I Manage as Non-Hazardous Waste (Consult Local Regulations) C->I No E Package in a Compatible, Labeled Container D->E F Store in Designated Hazardous Waste Accumulation Area E->F G Arrange for Pickup by a Licensed Waste Disposal Vendor F->G H End: Proper Disposal G->H I->H

Disposal workflow for this compound.

IV. Detailed Experimental Protocol for Disposal

This protocol provides a step-by-step methodology for the safe and compliant disposal of this compound.

1. Waste Classification:

  • The first step is to classify the waste. As a laboratory chemical, it is crucial to determine if it is considered hazardous waste.[3][4]

  • According to the US Environmental Protection Agency (EPA) guidelines listed in 40 CFR 261.3, the waste generator is responsible for this classification.[2] Given its irritant properties, it is prudent to manage this chemical as hazardous waste unless determined otherwise by a qualified environmental health and safety (EHS) professional.

2. Segregation:

  • Properly segregate the waste at the point of generation.[3][5]

  • Do not mix this compound waste with incompatible materials. It should be collected in a designated container for solid organic chemical waste.

3. Packaging and Labeling:

  • Use a container that is in good condition, compatible with the chemical, and has a secure lid.

  • The container must be clearly labeled as "Hazardous Waste".[4][5]

  • The label must include:

    • The full chemical name: "this compound". Do not use abbreviations.[5]

    • The date when the waste was first added to the container (accumulation start date).[4]

    • The specific hazards (e.g., "Irritant").

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.

  • This area should be away from general laboratory traffic and incompatible materials.

5. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal service.[3]

  • Provide the waste disposal vendor with the Safety Data Sheet (SDS) for this compound.

  • Never dispose of this chemical down the drain or in the regular trash.[5]

6. Empty Container Disposal:

  • If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

  • The rinsate must be collected and treated as hazardous waste.[5]

  • After triple-rinsing and allowing it to air dry, the container may be disposed of in the regular trash, provided all labels are removed or defaced.[5][6]

7. Spills and Decontamination:

  • In the event of a spill, wear appropriate PPE.

  • For small spills of the solid material, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2]

  • Avoid generating dust.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Do not allow the product to enter drains, waterways, or soil.[2]

By implementing these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance. Always consult your institution's specific EHS guidelines and local regulations for any additional requirements.[2][7]

References

Personal protective equipment for handling 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid (CAS No. 152628-03-0). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety and Handling Precautions

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance that causes skin irritation and serious eye irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Engineering Controls: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood should be used when weighing or transferring the powder to minimize the risk of inhalation.

Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this chemical.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[1][2]
Eye & Face Protection Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing.To protect eyes from dust and serious irritation.[1][2]
Skin and Body Protection A standard laboratory coat.To protect skin and clothing from contamination.[2]
Respiratory Protection A NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient.To avoid inhalation of the compound.[2]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation: Before handling, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered. Confirm that an emergency eyewash station and safety shower are accessible.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Handling the Compound:

    • Carefully open the container to minimize the generation of dust.[1]

    • Use appropriate tools (e.g., spatula) to handle the solid material.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean the work area and decontaminate any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

Waste Identification and Segregation:

  • All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Collect this waste in a designated, clearly labeled, and sealed container.[3] Do not mix with other waste streams unless compatibility is confirmed.[3]

Storage and Disposal:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.

PPE_Decision_Workflow PPE Selection for Handling this compound start Start: Assess Task handling_solid Handling Solid Compound? start->handling_solid ppe_base Required Base PPE: - Nitrile Gloves - Lab Coat - Safety Glasses handling_solid->ppe_base Yes end Proceed with Task handling_solid->end No weighing Weighing or Transferring? solution_prep Preparing a Solution? weighing->solution_prep No fume_hood Work in Fume Hood weighing->fume_hood Yes face_shield Add Face Shield solution_prep->face_shield Splash Hazard solution_prep->end No Splash Hazard ppe_base->weighing respirator Consider NIOSH Respirator fume_hood->respirator Dust Generated respirator->solution_prep face_shield->end

Caption: PPE selection workflow for handling the specified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid
Reactant of Route 2
4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.